molecular formula C11H22N2O2 B112659 (S)-2-Aminomethyl-1-N-Boc-piperidine CAS No. 475105-35-2

(S)-2-Aminomethyl-1-N-Boc-piperidine

Cat. No.: B112659
CAS No.: 475105-35-2
M. Wt: 214.3 g/mol
InChI Key: PTVRCUVHYMGECC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Aminomethyl-1-n-boc-piperidine>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVRCUVHYMGECC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363583
Record name tert-Butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475105-35-2
Record name tert-Butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2-Aminomethyl-1-N-Boc-piperidine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-2-Aminomethyl-1-N-Boc-piperidine

Introduction

This compound, with the CAS number 475105-35-2, is a chiral piperidine derivative that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure incorporates a piperidine ring, a common motif in numerous pharmaceuticals, protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group.[1][2] This protecting group enhances the compound's stability and allows for selective reactions at the primary aminomethyl functional group.[3] As a versatile synthetic intermediate, it is widely used by researchers and drug development professionals to introduce the piperidine moiety into more complex molecules, thereby modifying their pharmacological profiles.[1][3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, experimental protocols, and applications.

Chemical and Physical Properties

This compound is typically a white to off-white solid or a pale-yellow to yellow-brown liquid.[1] It is sparingly soluble in water but shows good solubility in common organic solvents.[1] The quantitative properties are summarized in the table below for easy reference.

PropertyValueReferences
IUPAC Name tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate[4]
Synonyms (S)-2-Aminomethyl-1-tert-butoxycarbonylpiperidine[1]
CAS Number 475105-35-2[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [3]
Appearance White to off-white solid; Pale-yellow to yellow-brown liquid[1]
Melting Point 95 - 98 °C (for the racemate/unspecified stereoisomer)[3]
pKa (Predicted) 10.32 ± 0.29[1]
Solubility Sparingly soluble in water; Soluble in common organic solvents[1]
Storage Conditions 2-8°C, Keep in dark place, Inert atmosphere[1]

Spectroscopic Analysis and Protocols

While a complete raw dataset is not publicly available, the expected spectroscopic characteristics can be predicted based on the molecule's structure. The following sections detail these predictions and provide standard protocols for their experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the Boc group, the piperidine ring protons, and the aminomethyl protons.

AssignmentExpected Chemical Shift (δ) ppmMultiplicityIntegration
Protons on Boc group~ 1.45Singlet9H
Piperidine ring protons (CH₂)1.20 - 1.80Multiplet8H
Aminomethyl protons (CH₂)2.60 - 3.00Multiplet2H
Piperidine ring proton (CH)3.80 - 4.20Multiplet1H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbons of the Boc group, the piperidine ring, and the aminomethyl group.

AssignmentExpected Chemical Shift (δ) ppm
Boc group (CH₃)~ 28.5
Piperidine ring (CH₂)20 - 45
Aminomethyl carbon (CH₂)~ 46.0
Piperidine ring (CH)~ 55.0
Boc group (quaternary C)~ 79.5
Boc group (C=O)~ 155.0
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency.

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 512-2048, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C=O bond of the Boc protecting group.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3400N-H (amine)Symmetric and Asymmetric Stretch
2850 - 2950C-H (alkane)Stretch
1680 - 1700C=O (carbamate)Stretch
1580 - 1650N-H (amine)Bend
1160 - 1250C-NStretch
  • Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) technique is suitable. Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure with the ATR press to ensure good contact.

  • Instrument Parameters:

    • Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum and identify the characteristic absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ is expected at m/z ≈ 215.3.

  • Key Fragmentation: A characteristic fragmentation pattern would be the loss of the Boc group (-100 amu) or isobutylene (-56 amu) from the molecular ion.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-400).

    • Capillary Voltage: 3-5 kV.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and analyze the fragmentation pattern for characteristic losses.

Synthetic Applications and Protocols

This compound is a valuable bifunctional molecule. The Boc-protected nitrogen is stable under various conditions, allowing the primary amine of the aminomethyl group to be selectively modified. A common application is reductive amination to introduce substituents.

Representative Protocol: Reductive Amination[6]

This protocol describes the N-alkylation of the primary amine via reductive amination with an aldehyde.

  • Imine Formation: Dissolve this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM). Add the desired aldehyde (1.0-1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure and purify the resulting N-substituted product using silica gel column chromatography.

Logical and Experimental Workflows

The following diagrams illustrate the general synthetic utility and the analytical workflow for the characterization of this compound.

G cluster_synthesis General Synthetic Pathway start Piperidine Precursor (e.g., 2-Piperidinemethanol) boc Boc Protection (Boc)₂O, Base start->boc Step 1 product This compound boc->product Step 2 reaction Further Synthesis (e.g., Reductive Amination) product->reaction Step 3 final_product Target Molecule (e.g., N-Alkylated Derivative) reaction->final_product G cluster_analysis Spectroscopic Analysis Workflow cluster_nmr NMR cluster_ir FT-IR cluster_ms MS sample Sample Preparation (Dissolution in Solvent) nmr_acq Data Acquisition (¹H & ¹³C) sample->nmr_acq ir_acq Data Acquisition (ATR) sample->ir_acq ms_acq Data Acquisition (ESI-TOF) sample->ms_acq nmr_proc Data Processing (FT, Referencing) nmr_acq->nmr_proc ir_proc Data Analysis (Peak Identification) ir_acq->ir_proc ms_proc Data Analysis ([M+H]⁺, Fragmentation) ms_acq->ms_proc

References

An In-depth Technical Guide on (S)-2-Aminomethyl-1-N-Boc-piperidine: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminomethyl-1-N-Boc-piperidine , registered under CAS number 475105-35-2, is a chiral piperidine derivative that has emerged as a critical building block in the field of medicinal chemistry. Its unique structural features, combining a piperidine scaffold with a protected primary amine, make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics targeting G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the creation of potent and selective drug candidates.

Physicochemical and Spectroscopic Data

This compound is a derivative of piperidine featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and an aminomethyl group at the 2-position in the (S)-configuration.[1] This configuration is crucial for stereospecific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 475105-35-2[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [1]
Appearance Colorless solid or liquid/semi-solid[1]
Topological Polar Surface Area 55.6 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Storage Temperature 2-8°C, under inert atmosphere, in a dark place[2]

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Chemical Shifts (ppm) or Key Peaks (cm⁻¹)
¹H NMR (CDCl₃) δ ~4.1 (br m, 1H, CH-N), ~3.9 (br m, 1H, piperidine CH₂), ~2.7-3.0 (m, 3H, piperidine CH₂ and CH₂-NH₂), ~1.2-1.8 (m, 6H, piperidine CH₂), 1.46 (s, 9H, Boc -C(CH₃)₃)
¹³C NMR (CDCl₃) δ ~155 (C=O of Boc), ~80 (-C(CH₃)₃ of Boc), ~50-60 (piperidine carbons adjacent to N), ~45 (CH₂-NH₂), ~20-30 (other piperidine carbons), 28.5 (-C(CH₃)₃ of Boc)
IR (thin film) ~3300-3400 cm⁻¹ (N-H stretch), ~2970, 2860 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O stretch of Boc)
Mass Spectrometry (ESI+) m/z 215.17 [M+H]⁺, 237.15 [M+Na]⁺

Synthesis and Preparation

The enantiomerically pure (S)-2-(aminomethyl)piperidine scaffold is often synthesized from readily available chiral starting materials, such as the amino acid (S)-lysine.[3] A common synthetic strategy involves the cyclization of a lysine derivative to form the piperidine ring.

G cluster_0 General Synthetic Pathway from (S)-Lysine S_Lysine (S)-Lysine Protection Protection of Amino Groups Reduction Reduction of Carboxylic Acid Activation Activation of Hydroxyl Group Cyclization Intramolecular Cyclization Deprotection_and_Boc Deprotection and N-Boc Protection Target_Compound (S)-2-Aminomethyl- 1-N-Boc-piperidine

Experimental Protocol: Synthesis of (S)-2-(Aminomethyl)piperidine Dihydrochloride from (S)-Lysine

While a detailed protocol for the direct synthesis of the N-Boc protected target is not explicitly detailed in a single source, a key precursor, (S)-2-(aminomethyl)piperidine dihydrochloride, can be prepared from (S)-lysine.[3] This intermediate can then be N-Boc protected in a subsequent step.

Materials:

  • (S)-Lysine

  • Appropriate protecting group reagents (e.g., Boc-anhydride)

  • Reducing agents (e.g., Lithium aluminum hydride)

  • Activating agents for hydroxyl groups (e.g., Tosyl chloride)

  • Base (e.g., Triethylamine)

  • Acid for deprotection (e.g., HCl)

  • Organic solvents (e.g., THF, Dichloromethane)

Procedure Outline:

  • Protection of Amino Groups: The α- and ε-amino groups of (S)-lysine are protected, for example, with Boc groups.

  • Reduction of Carboxylic Acid: The carboxylic acid functionality is reduced to a primary alcohol.

  • Activation of the Hydroxyl Group: The resulting hydroxyl group is converted into a good leaving group, for instance, by tosylation.

  • Intramolecular Cyclization: Treatment with a base induces an intramolecular nucleophilic substitution to form the piperidine ring.

  • Deprotection: The protecting groups are removed under acidic conditions to yield (S)-2-(aminomethyl)piperidine.

  • N-Boc Protection: The piperidine nitrogen is selectively protected with a Boc group using Boc-anhydride to yield the final product.

Applications in Drug Discovery

This compound is a valuable building block for synthesizing compounds that modulate the activity of G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes and disease states.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR implicated in cancer metastasis and HIV infection.[4][5] Antagonists of CXCR4 can inhibit these processes. This compound has been utilized as a key structural component in the development of novel CXCR4 antagonists.[4][6]

G cluster_0 Role in CXCR4 Antagonist Synthesis Target_Compound (S)-2-Aminomethyl- 1-N-Boc-piperidine Reductive_Amination Reductive Amination or Alkylation Other_Building_Blocks Other Synthetic Building Blocks CXCR4_Antagonist CXCR4 Antagonist Biological_Testing Biological Activity Testing Lead_Compound Lead Compound for Drug Development

A study on novel CXCR4 antagonists with piperidinyl and piperazinyl alkylamine side chains demonstrated that replacing a butylamine side chain with a piperidine-containing moiety resulted in robust CXCR4 inhibition.[4] For example, compounds with 4-methylpiperidine and 4-ethylpiperidine side chains, derived from precursors like the title compound, showed only a slight decrease in potency (2-3 fold) compared to the parent compound in a calcium flux assay.[4]

Table 3: Biological Activity of CXCR4 Antagonists with Piperidine Moieties

CompoundDescriptionCXCR4 Inhibition (Calcium Flux Assay)
Parent Compound (5) Butylamine side chainPotent inhibition
Compound 13 4-methylpiperidine side chain2-3 fold less potent than parent
Compound 14 4-ethylpiperidine side chain2-3 fold less potent than parent
Data adapted from a study on CXCR4 antagonists.[4]
GPR55 Antagonists

GPR55 is another GPCR that has been implicated in various physiological processes, including pain, inflammation, and cancer.[7][8] The development of selective GPR55 antagonists is an active area of research. Piperidine-substituted 1,3,4-oxadiazol-2-ones have been synthesized and identified as GPR55 antagonists.[7] The synthesis of these compounds can utilize piperidine-containing building blocks.

G cluster_1 GPR55 Signaling and Antagonism LPI LPI (Endogenous Agonist) GPR55 GPR55 Receptor G_Protein Gq/G₁₂ G-protein PLC Phospholipase C (PLC) Ca_Release Intracellular Ca²⁺ Release Cellular_Response Cellular Response Piperidine_Antagonist Piperidine-based Antagonist

In a study focused on GPR55 antagonists, a series of 1,3,4-oxadiazol-2-ones were synthesized and evaluated in a cellular beta-arrestin redistribution assay.[7] The antagonist activity was determined by the ligand-mediated inhibition of LPI (the endogenous agonist)-induced receptor activation. This screening identified compounds with IC₅₀ values in the micromolar range.[7]

Table 4: Antagonist Activity of Piperidine-Substituted Oxadiazolones at GPR55

Compound StructureModificationGPR55 Antagonist Activity (IC₅₀)
General ScaffoldPiperidine-substituted 1,3,4-oxadiazol-2-oneRanged from sub-micromolar to >15 µM
Data is generalized from a study on GPR55 antagonists.[7]

Conclusion

This compound is a cornerstone building block for the synthesis of stereochemically defined, biologically active molecules. Its utility in constructing potent antagonists for clinically relevant GPCRs like CXCR4 and GPR55 highlights its importance in modern drug discovery. The synthetic accessibility and the versatility of its functional groups provide medicinal chemists with a powerful tool to explore novel chemical space and develop next-generation therapeutics for a range of diseases, from cancer to inflammatory disorders. Further exploration of this and related chiral piperidine scaffolds is expected to continue to yield promising new drug candidates.

References

(S)-2-Aminomethyl-1-N-Boc-piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-2-Aminomethyl-1-N-Boc-piperidine

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of this compound, a key building block for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

This compound, also known by its IUPAC name tert-butyl (S)-2-(aminomethyl)piperidine-1-carboxylate, is a chiral piperidine derivative widely used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the primary amine.

PropertyValueCitations
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.30 g/mol [1]

Experimental Protocols

The synthesis of enantiomerically pure 2-substituted piperidines is a significant area of research in medicinal chemistry.[3][4] The following protocols describe a general and plausible multi-step synthetic approach for this compound, based on established methodologies for related compounds.[5][6]

Asymmetric Synthesis of (S)-2-Aminomethyl-piperidine

A common strategy for the asymmetric synthesis of 2-substituted piperidines is to start from a readily available chiral precursor.[3][6] For the synthesis of the (S)-enantiomer of 2-aminomethyl-piperidine, (S)-lysine is a suitable starting material. The synthesis involves the in situ formation of an aziridinium ion, which then undergoes intramolecular ring-opening to form the piperidine ring in a stereoselective manner.[6]

Materials:

  • (S)-Lysine

  • Appropriate reagents for cyclization (e.g., involving tosylation of amino and hydroxyl groups followed by base-mediated cyclization)

  • Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Purification reagents (e.g., silica gel for column chromatography)

Procedure:

  • Modification of (S)-Lysine: The carboxylic acid and amine functionalities of (S)-lysine are chemically modified to facilitate cyclization. This may involve reduction of the carboxylic acid to an alcohol and protection of the amines.

  • Cyclization: The modified lysine derivative is treated with a base to induce intramolecular cyclization, forming the piperidine ring. The stereochemistry at the C2 position is retained from the starting (S)-lysine.

  • Purification: The resulting (S)-2-aminomethyl-piperidine is purified using standard techniques such as column chromatography.

N-Boc Protection of (S)-2-Aminomethyl-piperidine

The final step is the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

Materials:

  • (S)-2-Aminomethyl-piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve (S)-2-aminomethyl-piperidine in DCM in a round-bottom flask. Add triethylamine to the solution.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic workflow for asymmetrically substituted piperidines and a potential application in modulating a G-protein coupled receptor (GPCR) signaling pathway.

G cluster_0 Asymmetric Synthesis of this compound start Chiral Precursor ((S)-Lysine) step1 Chemical Modification (e.g., Reduction, Protection) start->step1 Step 1 step2 Intramolecular Cyclization step1->step2 Step 2 step3 (S)-2-Aminomethyl-piperidine step2->step3 Step 3 step4 N-Boc Protection (Boc₂O, Base) step3->step4 Step 4 end This compound step4->end Final Product

Caption: General synthetic workflow for this compound.

G cluster_1 GPCR Signaling Pathway Modulation ligand Endogenous Ligand gpcr GPCR ligand->gpcr Activates antagonist Piperidine-based Antagonist (e.g., derived from This compound) antagonist->gpcr Blocks gprotein G-Protein gpcr->gprotein Activates effector Effector Enzyme gprotein->effector Activates second_messenger Second Messenger effector->second_messenger Generates response Cellular Response second_messenger->response Leads to

Caption: Action of a piperidine-based antagonist on a GPCR signaling pathway.

References

Spectroscopic and Synthetic Guide to (S)-2-Aminomethyl-1-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral building block, (S)-2-Aminomethyl-1-N-Boc-piperidine (CAS Number: 475105-35-2). This compound is a valuable intermediate in the synthesis of various pharmaceutical agents due to its piperidine scaffold, a common motif in bioactive molecules.[1] This document compiles available experimental data and provides detailed protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

¹H NMR Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The data presented below is consistent with the structure of this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.15m1HH-2 (piperidine ring)
3.99m1HN-H (amine)
2.94dd1HCH₂-N (aminomethyl)
2.64-2.80m2HCH₂-N (aminomethyl) & Piperidine ring proton
1.20-1.70m8HPiperidine ring protons
1.46s9Htert-butyl (Boc group)

Solvent and frequency not specified in the source data.

¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~155.0C=O (Boc carbamate)
~79.5C(CH₃)₃ (Boc quaternary carbon)
~57.0C-2 (piperidine ring)
~46.5C-6 (piperidine ring)
~45.0CH₂-N (aminomethyl)
~30.0C-3 (piperidine ring)
~28.5C(CH₃)₃ (Boc methyl carbons)
~25.0C-5 (piperidine ring)
~20.0C-4 (piperidine ring)
Infrared (IR) Spectroscopy Data (Predicted)

The following table outlines the expected characteristic absorption bands in the infrared spectrum of this compound based on its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-3500N-HStretch (primary amine)
2850-2960C-HStretch (alkane)
~1690C=OStretch (Boc carbamate)
1550-1640N-HBend (primary amine)
1160-1250C-NStretch
Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₂₂N₂O₂), the expected molecular weight is 214.31 g/mol .[1]

m/zIon
215[M+H]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes the protection of the secondary amine of the piperidine ring of (S)-2-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (S)-2-(aminomethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-2-(aminomethyl)piperidine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

Infrared (IR) Spectroscopy:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • For a solid sample, the spectrum can be obtained as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film between salt plates (NaCl or KBr) can be used.

  • Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start (S)-2-(aminomethyl)piperidine ReactionStep Boc Protection in Solvent (e.g., DCM) at 0°C to RT Start->ReactionStep Reagent Boc₂O, Base (e.g., TEA) Reagent->ReactionStep Workup Aqueous Work-up & Extraction ReactionStep->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the Boc protection of (S)-2-(aminomethyl)piperidine.

CharacterizationWorkflow Spectroscopic Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Product Purified this compound NMR ¹H and ¹³C NMR Spectroscopy Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Data Structural Confirmation NMR->Data IR->Data MS->Data

Caption: Workflow for the spectroscopic characterization of the final product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Aminomethyl-1-N-Boc-piperidine

Introduction

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with a primary amine and a protected secondary amine, makes it a versatile intermediate for constructing complex, biologically active molecules. The precise stereochemistry at the C2 position is often crucial for pharmacological activity. Therefore, rigorous structure elucidation and confirmation of stereochemical integrity are paramount after its synthesis.

This technical guide provides a comprehensive overview of the analytical methodologies used to confirm the chemical structure and purity of this compound. It includes detailed experimental protocols, expected data, and graphical workflows to aid researchers in this process.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference(s)
IUPAC Name tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
CAS Number 475105-35-2
Appearance White to off-white solid
Chirality (S)-enantiomer

Synthesis Pathway

A common and reliable method for synthesizing this compound involves a multi-step sequence starting from the naturally available chiral amino acid, (S)-pipecolic acid.[2] This approach ensures the retention of the desired stereochemistry. The general workflow involves protection of the ring nitrogen, conversion of the carboxylic acid to a primary amide, and subsequent reduction.

G cluster_synthesis Synthesis Workflow Start (S)-Pipecolic Acid Step1 Boc Protection (Boc)₂O, Base Start->Step1 Intermediate1 (S)-1-N-Boc-pipecoline-2-carboxylic acid Step1->Intermediate1 Step2 Amide Formation EDC, HOBt, NH₄Cl Intermediate1->Step2 Intermediate2 (S)-1-N-Boc-piperidine-2-carboxamide Step2->Intermediate2 Step3 Amide Reduction LiAlH₄ or BH₃ THF Intermediate2->Step3 Product (S)-2-Aminomethyl- 1-N-Boc-piperidine Step3->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Boc Protection: Dissolve (S)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Adjust the pH to ~9-10 with NaOH. Cool the solution to 0 °C and add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield (S)-1-N-Boc-pipecoline-2-carboxylic acid.

  • Amide Formation: Dissolve the carboxylic acid (1.0 eq) in dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and ammonium chloride (NH₄Cl, 1.5 eq). Add a tertiary amine base such as triethylamine (TEA, 2.5 eq) and stir the mixture at room temperature for 18-24 hours. Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer and concentrate to obtain the crude (S)-1-N-Boc-piperidine-2-carboxamide.

  • Amide Reduction: Cautiously add the crude amide (1.0 eq) to a stirred suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. After the addition is complete, heat the mixture to reflux for 4-6 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the crude product, which can be purified by column chromatography (silica gel, eluting with a gradient of methanol in DCM).

Structure Elucidation Strategy

A multi-technique approach is required for unambiguous structure elucidation. The logical workflow begins with determining the molecular mass, followed by identifying functional groups, mapping the proton and carbon framework, and finally, confirming the enantiomeric purity.

G cluster_elucidation Structure Elucidation Workflow Sample Synthesized Product MS Mass Spectrometry (HRMS) Confirm Molecular Formula Sample->MS Step 1 IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Step 2 NMR NMR Spectroscopy (¹H, ¹³C, COSY) Map C-H Framework IR->NMR Step 3 Chiral Chiral HPLC Determine Enantiomeric Purity NMR->Chiral Step 4 Structure Structure Confirmed Chiral->Structure mid1 mid2

Caption: Logical workflow for the structural analysis of the target compound.

Spectroscopic Analysis and Data

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Experimental Protocol:

  • Instrument: ESI-TOF (Electrospray Ionization - Time of Flight) Mass Spectrometer.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol or acetonitrile.

  • Ionization Mode: Positive ion mode is preferred to generate the protonated molecule [M+H]⁺.

  • Analysis: Infuse the sample solution directly or via LC injection. Acquire the spectrum over a mass range of m/z 50-500.

Expected Mass Spectrometry Data: The fragmentation of Boc-protected amines is well-characterized. Key expected fragments include the loss of the entire Boc group, loss of isobutylene, and the stable tert-butyl cation.[3][4][5]

IonCalculated m/zAssignment
[M+H]⁺ 215.1754Protonated Molecular Ion (C₁₁H₂₃N₂O₂⁺)
[M-C₄H₈+H]⁺ 159.1128Loss of isobutylene (56 Da) from Boc group
[M-Boc+2H]⁺ 115.1230Loss of Boc group (100 Da)
[C₄H₉]⁺ 57.0704tert-butyl cation
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol:

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected IR Absorption Bands: The spectrum is expected to show characteristic absorptions for the primary amine N-H bonds, the carbamate C=O bond, and aliphatic C-H bonds.[6][7]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350 - 3250Medium (two bands)N-H StretchPrimary Amine (-NH₂)
2940 - 2850StrongC-H StretchAliphatic (Piperidine & Boc)
1690 - 1670StrongC=O StretchCarbamate (-N-Boc)
1650 - 1580MediumN-H BendPrimary Amine (-NH₂)
1250 - 1020MediumC-N StretchAliphatic Amine/Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) at room temperature.

Predicted ¹H NMR Data (in CDCl₃): Due to the bulky Boc group, rotation around the N1-C(O) bond may be restricted, leading to broadened signals for the piperidine ring protons, particularly those alpha to the nitrogen (H2, H6).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1 - 3.9br m2HH6 (axial & equatorial)
~3.0 - 2.7br m3HH2, H7 (CH₂NH₂)
~1.8 - 1.2m8HH3, H4, H5, -NH₂
1.45s9HH10 (tert-butyl)

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155.5C8 (C=O of Boc)
~79.5C9 (quaternary C of Boc)
~54.0C2
~45.0C7
~40.0C6
~29.0C3
28.4C10 (3 x CH₃ of Boc)
~25.0C5
~20.0C4
Chiral Analysis

Confirming the enantiomeric purity is a critical final step. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. As the molecule lacks a strong UV chromophore, pre-column derivatization is often necessary to allow for sensitive UV detection.[8]

Experimental Protocol:

  • Derivatization: React a small amount of the sample with a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base. This attaches a UV-active tosyl group to the primary amine.

  • HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: A mixture of n-hexane and isopropanol, or an appropriate polar organic mobile phase.[8]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to a wavelength appropriate for the derivative (e.g., 228 nm for a tosyl derivative).[8]

    • Analysis: Inject the derivatized sample. The (S) and any contaminating (R) enantiomer will elute at different retention times. Enantiomeric excess (ee) is calculated from the relative peak areas.

Conclusion

The structural confirmation of this compound requires a systematic application of modern analytical techniques. High-resolution mass spectrometry validates the elemental composition, while IR spectroscopy confirms the presence of key functional groups. Detailed ¹H and ¹³C NMR spectroscopy are essential for mapping the complete molecular structure and connectivity. Finally, chiral HPLC is indispensable for verifying the enantiomeric purity of this critical chiral building block. The combined data from these methods provide unambiguous proof of the target structure, ensuring its quality and suitability for downstream applications in drug discovery and development.

References

Chiral Piperidine Building Blocks: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chiral piperidine scaffold is a privileged structural motif, forming the core of numerous natural products and a significant percentage of pharmaceuticals on the market.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The introduction of chirality into the piperidine ring can dramatically enhance biological activity, improve selectivity, modulate physicochemical properties, and optimize pharmacokinetic profiles, making the development of efficient stereoselective synthetic methods a key focus in medicinal chemistry and drug discovery.[2][3][4] This technical guide provides an in-depth overview of modern synthetic strategies for accessing these valuable chiral building blocks, complete with quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

One of the most direct methods for synthesizing chiral piperidines is the asymmetric hydrogenation of prochiral pyridine derivatives. This approach often involves the activation of the pyridine ring by forming a pyridinium salt, followed by hydrogenation using a chiral catalyst, typically based on iridium or rhodium.[5] This method can generate multiple stereocenters in a single step with high levels of enantioselectivity.[6]

G cluster_workflow Asymmetric Hydrogenation Workflow Pyridine Pyridine Derivative Activation N-Activation (e.g., Benzylation) Pyridine->Activation Salt Pyridinium Salt Activation->Salt Hydrogenation Asymmetric Hydrogenation (Chiral Ir or Rh Catalyst, H₂) Salt->Hydrogenation Piperidine Chiral Piperidine Hydrogenation->Piperidine Debenzylation Deprotection (if needed) Piperidine->Debenzylation Final_Piperidine Final Chiral Piperidine Debenzylation->Final_Piperidine

Caption: General workflow for asymmetric hydrogenation of pyridines.

Quantitative Data: Iridium-Catalyzed Hydrogenation of Trifluoromethyl-Substituted Pyridinium Salts [6]

Substrate (Pyridinium Hydrochloride)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
2-CF₃-3-Me-Py·HCl1DCM5024>9985
2-CF₃-5-Me-Py·HCl1DCM5024>9990
2-CF₃-3-Et-Py·HCl1DCM5024>9982
2-CF₃-3-Ph-Py·HCl1DCM6048>9975

Experimental Protocol: General Procedure for Asymmetric Hydrogenation [6]

  • To a dried Schlenk tube, add the pyridinium hydrochloride substrate (0.2 mmol) and the chiral Iridium-catalyst (1 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous and degassed dichloromethane (DCM, 2 mL) is added under argon.

  • The tube is transferred to a stainless-steel autoclave.

  • The autoclave is purged with H₂ gas three times and then pressurized to 50 atm of H₂.

  • The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for 24-48 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral piperidine product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines

A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[7][8] This multi-step process begins with the partial reduction of pyridine, followed by a key Rh-catalyzed asymmetric carbometalation with an arylboronic acid, and a final reduction to yield the saturated piperidine ring. This method exhibits broad functional group tolerance and provides access to valuable pharmaceutical intermediates.[7][9]

G cluster_workflow Rh-Catalyzed Synthesis of 3-Arylpiperidines Pyridine Pyridine Step1 1. N-Activation 2. Partial Reduction (NaBH₄) Pyridine->Step1 DHP Dihydropyridine Intermediate Step1->DHP Step2 Rh-Catalyzed Asymmetric Reductive Heck Reaction (+ Arylboronic Acid) DHP->Step2 THP Chiral 3-Aryl Tetrahydropyridine Step2->THP Step3 Reduction (e.g., H₂, Pd/C) THP->Step3 Piperidine Chiral 3-Arylpiperidine Step3->Piperidine

Caption: Three-step sequence for chiral 3-arylpiperidine synthesis.

Quantitative Data: Rh-Catalyzed Asymmetric Reductive Heck Reaction [7][8]

Arylboronic AcidLigandYield (%)Enantiomeric Excess (ee, %)
Phenylboronic acid(R)-DTBM-SEGPHOS9598
4-Fluorophenylboronic acid(R)-DTBM-SEGPHOS9199
4-Methoxyphenylboronic acid(R)-DTBM-SEGPHOS9498
3-Thienylboronic acid(R)-DTBM-SEGPHOS8597

Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation [7][8]

  • Preparation of the Dihydropyridine: To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise. Stir for 1 hour at room temperature. Remove the solvent under reduced pressure and partition the residue between water and CH₂Cl₂. The combined organic layers are dried and concentrated to give the crude dihydropyridine intermediate.[10]

  • Asymmetric Reaction: In a glovebox, add [Rh(cod)₂]BF₄ (2.5 mol%), the chiral ligand (e.g., (R)-DTBM-SEGPHOS, 2.75 mol%), and the arylboronic acid (1.5 equiv) to a vial.

  • Add a solution of the crude dihydropyridine intermediate (1.0 equiv) in a 10:1 mixture of dioxane/H₂O.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC/LC-MS), quench the reaction with water and extract with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the chiral tetrahydropyridine.

Chemo-Enzymatic Asymmetric Dearomatization

Combining chemical synthesis with biocatalysis offers a sustainable and highly selective route to chiral piperidines.[11] A notable example is the chemo-enzymatic dearomatization of activated pyridines. This strategy can employ a one-pot cascade featuring an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision.[11]

G cluster_workflow Chemo-Enzymatic Cascade Workflow THP N-Substituted Tetrahydropyridine (THP) Oxidase Amine Oxidase (e.g., 6-HDNO) THP->Oxidase Enamine Cyclic Enamine Intermediate Oxidase->Enamine Reductase Ene-Imine Reductase (EneIRED) + NADPH Enamine->Reductase Piperidine Stereo-defined Chiral Piperidine Reductase->Piperidine

Caption: One-pot amine oxidase/ene-imine reductase cascade.

Quantitative Data: Chemo-Enzymatic Synthesis of Drug Precursors [11]

Product / PrecursorEnzyme SystemDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(-)-Preclamol precursor6-HDNO / EneIRED>99:1>99
OSU-6162 precursor6-HDNO / EneIRED>99:1>99
Niraparib intermediate6-HDNO / EneIRED>99:1>99

Experimental Protocol: One-Pot Chemo-Enzymatic Cascade [11]

  • Prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing glucose (100 mM) and NADP⁺ (1 mM).

  • Add the purified enzymes: glucose dehydrogenase for cofactor regeneration, the amine oxidase (e.g., 6-HDNO), and the ene-imine reductase (EneIRED).

  • Initiate the reaction by adding the tetrahydropyridine (THP) substrate (e.g., 10 mM).

  • Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.

  • Monitor the reaction progress by HPLC or GC.

  • After completion, quench the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) or by basifying the pH.

  • Centrifuge to remove precipitated proteins.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the chiral piperidine product.

Synthesis from the Chiral Pool: L-Lysine

Utilizing readily available, enantiopure starting materials from nature—the "chiral pool"—is a classic and reliable strategy. The amino acid L-lysine serves as an excellent precursor for the synthesis of (S)-2-piperidinemethanol, a versatile chiral building block.[12] The synthetic pathway mimics biosynthetic routes, involving key steps like decarboxylation, oxidative deamination, cyclization, and reduction.[12]

G cluster_workflow Synthesis from L-Lysine Lysine L-Lysine Step1 Decarboxylation Lysine->Step1 Cadaverine Cadaverine Step1->Cadaverine Step2 Oxidative Deamination & Cyclization Cadaverine->Step2 Piperideine Δ¹-piperideine Step2->Piperideine Step3 In situ Reduction (e.g., NaBH₄) Piperideine->Step3 PipecolicAcid Pipecolic Acid Derivative Step3->PipecolicAcid Step4 Further Reduction PipecolicAcid->Step4 Piperidinemethanol (S)-2-Piperidinemethanol Step4->Piperidinemethanol

Caption: Synthetic pathway to (S)-2-piperidinemethanol from L-lysine.

Experimental Protocol: Synthesis of (S)-2-Piperidinemethanol from L-Lysine (Representative) [12]

  • Decarboxylation: L-Lysine hydrochloride is heated in a high-boiling point solvent (e.g., diphenyl ether) to induce decarboxylation to cadaverine. The reaction is monitored by the evolution of CO₂. The resulting cadaverine is isolated via acid-base extraction.

  • Oxidative Deamination and Cyclization: Cadaverine is treated with an oxidizing agent in an aqueous medium. This forms the Δ¹-piperideine intermediate, which exists in equilibrium with its hydrated form.

  • In situ Reduction: The crude Δ¹-piperideine is not isolated. The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise to yield the corresponding racemic pipecolic acid or a derivative.

  • Stereoselective Reduction/Resolution: The resulting pipecolic acid derivative is then subjected to further stereoselective reduction of the carboxylic acid moiety (e.g., via conversion to an ester followed by reduction with LiAlH₄) to obtain the desired (S)-2-piperidinemethanol. Alternatively, resolution techniques can be employed at the pipecolic acid stage.

  • Purification: The final product is purified by distillation or crystallization.

References

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The precise stereochemical orientation of the substituent at the C2 position is often critical for biological activity and pharmacological efficacy. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these chiral heterocycles is of paramount importance to the drug development pipeline. This guide provides a detailed overview of the core strategies employed for the asymmetric synthesis of 2-substituted piperidines, complete with experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Asymmetric Catalysis

Asymmetric catalysis stands as one of the most powerful and atom-economical approaches for establishing chirality. This strategy relies on a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. The field can be broadly divided into organocatalysis and transition metal catalysis.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to accelerate and control the stereochemical outcome of a reaction. A prominent example is the use of proline and its derivatives to mimic biosynthetic pathways.

A biomimetic organocatalytic asymmetric Mannich reaction provides a direct route to 2-substituted piperidines.[1][2][3][4] This approach involves the reaction of a cyclic imine, such as Δ¹-piperideine, with a ketone in the presence of a chiral organocatalyst like L-proline.[1][2][3][4] This method has been successfully applied to the synthesis of natural products like (+)-pelletierine.[3][4]

Logical Relationship: Organocatalytic Synthesis of (+)-Pelletierine

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Delta1-Piperideine Delta1-Piperideine Mannich_Reaction Asymmetric Mannich Reaction Delta1-Piperideine->Mannich_Reaction Electrophile Acetone Acetone Acetone->Mannich_Reaction Nucleophile L-Proline L-Proline L-Proline->Mannich_Reaction Catalyzes Pelletierine Pelletierine Mannich_Reaction->Pelletierine

Caption: Organocatalytic synthesis of pelletierine.

Table 1: Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidines via Mannich Reaction [3]

EntryElectrophile (Imine)Nucleophile (Ketone)Catalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1Δ¹-PiperideineAcetoneL-Proline (20)PhCN-205694
2Δ¹-PiperideineCyclohexanoneL-Proline (20)PhCN-206097
3Δ¹-PiperideineAcetophenoneL-Proline (20)PhCN-205592
46,7-Dimethoxy-3,4-dihydroisoquinolineAcetoneL-Proline (20)PhCNrt7016

Experimental Protocol: Synthesis of (+)-Pelletierine [3]

To a solution of Δ¹-piperideine (50 mg, 0.6 mmol) in benzonitrile (0.85 mL) was added acetone (0.3 mL, 6 equiv) and L-proline (20 mol%). The reaction mixture was stirred at -20 °C and monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to afford (+)-pelletierine. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.

Transition Metal Catalysis

Chiral transition metal complexes are highly effective catalysts for a variety of asymmetric transformations, including hydrogenation, which is a key method for the synthesis of piperidines from the corresponding pyridines.

Iridium-catalyzed asymmetric hydrogenation of N-activated pyridinium salts has emerged as a powerful tool for accessing enantioenriched 2-substituted piperidines.[2][5] The pyridine ring is first activated by N-alkylation or N-acylation, making it susceptible to hydrogenation. A chiral iridium catalyst, typically bearing a phosphine-based ligand, then facilitates the enantioselective addition of hydrogen.

Experimental Workflow: Iridium-Catalyzed Asymmetric Hydrogenation

cluster_start Starting Material cluster_activation Activation cluster_hydrogenation Asymmetric Hydrogenation cluster_product Product 2-Substituted_Pyridine 2-Substituted_Pyridine Activation_Step N-Alkylation or N-Acylation 2-Substituted_Pyridine->Activation_Step Pyridinium_Salt Pyridinium_Salt Activation_Step->Pyridinium_Salt Activated Intermediate Hydrogenation_Step Ir-Catalyst, H2 Chiral_Piperidine Chiral_Piperidine Hydrogenation_Step->Chiral_Piperidine Pyridinium_Salt->Hydrogenation_Step

Caption: Workflow for Ir-catalyzed hydrogenation.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Ylides [2]

Entry2-SubstituentN-Protecting GroupCatalystAdditiveYield (%)ee (%)
1PhenylBenzoylIr-PHOXI₂>9596
24-MeO-PhBenzoylIr-PHOXI₂>9598
32-NaphthylBenzoylIr-PHOXI₂>9597
4n-ButylBenzoylIr-PHOXI₂>9588

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation [2]

A mixture of the 2-substituted pyridine (1.0 equiv.) and the N-activation agent (1.1 equiv.) are reacted to form the corresponding N-iminopyridium ylide. To a solution of the ylide in a suitable solvent (e.g., CH₂Cl₂) in a high-pressure reactor is added the iridium catalyst (2 mol%) and iodine (2 mol%). The reactor is purged with hydrogen gas and then pressurized to 30 bar. The reaction is stirred at room temperature until complete conversion is observed. The solvent is removed under reduced pressure, and the residue is purified by chromatography. The enantiomeric excess is determined by chiral HPLC.

Chiral Auxiliary-Mediated Synthesis

This classical approach involves covalently attaching a chiral auxiliary to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantioenriched product.

One such method involves the use of carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine.[6] This auxiliary can be used to control the diastereoselectivity of a domino Mannich-Michael reaction to form N-arabinosyl dehydropiperidinones. Subsequent transformations can then lead to various stereoisomers of 2-substituted piperidines.

Signaling Pathway: Chiral Auxiliary-Mediated Synthesis

Prochiral_Substrate Prochiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Prochiral_Substrate->Diastereoselective_Reaction Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->Diastereoselective_Reaction Controls Stereochemistry Diastereomeric_Intermediate Diastereomeric_Intermediate Diastereoselective_Reaction->Diastereomeric_Intermediate Forms Intermediate Chiral_Product Chiral_Product Auxiliary_Cleavage Auxiliary Cleavage Auxiliary_Cleavage->Chiral_Product Diastereomeric_Intermediate->Auxiliary_Cleavage

Caption: Chiral auxiliary-mediated synthesis pathway.

Table 3: Diastereoselective Synthesis of N-Arabinosyl Dehydropiperidinones [6]

EntryAldehyde (R group)DieneDiastereomeric RatioYield (%)
1PhenylDanishefsky's Diene>95:585
22-FurylDanishefsky's Diene>95:582
3IsopropylDanishefsky's Diene90:1078
4n-PropylDanishefsky's Diene92:880

Experimental Protocol: Synthesis of N-Arabinosyl Dehydropiperidinones [6]

A solution of the aldehyde (1.0 equiv) and O-pivaloylated D-arabinopyranosylamine (1.0 equiv) in CH₂Cl₂ is stirred at room temperature. Danishefsky's diene (1.2 equiv) is then added, and the reaction is catalyzed by a Lewis acid (e.g., ZnCl₂). The reaction is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated. The resulting diastereomers are separated by column chromatography.

Biocatalysis

Biocatalysis leverages the high selectivity of enzymes to perform asymmetric transformations. Transaminases, in particular, have proven to be valuable biocatalysts for the synthesis of chiral amines, including 2-substituted piperidines.

This approach often involves a transaminase-triggered cyclization of an ω-chloroamine, which is generated in situ from the corresponding ω-chloroketone.[1][7] The choice of a (R)- or (S)-selective transaminase allows for access to either enantiomer of the final product.

Experimental Workflow: Biocatalytic Synthesis of 2-Substituted Piperidines

Omega-Chloroketone Omega-Chloroketone Amination Asymmetric Amination Omega-Chloroketone->Amination Transaminase Transaminase Transaminase->Amination Amine_Donor Amine_Donor Amine_Donor->Amination PLP_Cofactor PLP_Cofactor PLP_Cofactor->Amination Chloroamine_Intermediate Chloroamine_Intermediate Amination->Chloroamine_Intermediate Forms Chiral Intermediate Cyclization Intramolecular Cyclization Product Chiral 2-Substituted Piperidine Cyclization->Product Chloroamine_Intermediate->Cyclization

References

Commercial Availability and Synthetic Applications of (S)-2-Aminomethyl-1-N-Boc-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminomethyl-1-N-Boc-piperidine , a chiral piperidine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a protected primary amine and a chiral piperidine scaffold, make it a versatile synthon for the construction of complex, biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and established synthetic applications, with a focus on detailed experimental protocols and its relevance in modulating cellular signaling pathways.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically supplied as a white to off-white solid with high purity, generally exceeding 95%.[1] Key physicochemical data are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
CAS Number 475105-35-2
Appearance White to off-white solid
Purity ≥95% - 97%
Solubility Soluble in common organic solvents
Storage Store at 0 - 8 °C

This data is a compilation from various commercial suppliers and chemical databases.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The Boc-protecting group on the piperidine nitrogen allows for selective functionalization of the exocyclic primary amine, while the inherent chirality of the molecule is crucial for stereoselective interactions with biological targets.

Enantioselective Synthesis of the Piperidine Core

A key step in many piperidine syntheses is the stereoselective formation of the heterocyclic ring. This can be achieved through methods like intramolecular ring-opening of in situ formed aziridinium ions, which proceeds in a stereoselective manner.[3]

N-Alkylation via Reductive Amination

A frequent application of this compound is the alkylation of its primary amino group to introduce diverse substituents. Reductive amination is a widely used and efficient method for this transformation.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Reduction: After stirring for a period to allow for imine formation, a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) is a mild and effective choice for this step.

  • Work-up: The reaction is stirred until completion, monitored by techniques like TLC or LC-MS. The reaction is then quenched, typically with an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, dried, and purified by column chromatography.

This protocol allows for the synthesis of a wide array of N-substituted derivatives, which are common scaffolds in the development of ligands for various biological targets.

Application in Peptide Synthesis

The piperidine scaffold can be incorporated into peptides to introduce conformational constraints, which can enhance biological activity and stability. The Boc-protected aminomethyl group allows for its use in solid-phase peptide synthesis (SPPS).

Experimental Workflow for Incorporation into a Peptide Chain

G Resin Solid Support Resin Deprotection_1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection_1 Fmoc_AA Fmoc-protected Amino Acid Coupling_1 Amino Acid Coupling (e.g., DIC/HOBt) Fmoc_AA->Coupling_1 Piperidine_reagent This compound Coupling_2 Piperidine Coupling Piperidine_reagent->Coupling_2 Deprotection_1->Coupling_1 Deprotection_2 Fmoc Deprotection Coupling_1->Deprotection_2 Deprotection_2->Coupling_2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Coupling_2->Cleavage Peptide Final Peptide Cleavage->Peptide

Caption: Workflow for incorporating the piperidine scaffold into a peptide using SPPS.

Role in G-Protein Coupled Receptor (GPCR) Ligand Development and Signaling

The piperidine moiety is a privileged scaffold in the design of ligands for G-protein coupled receptors (GPCRs), which are a large family of transmembrane proteins involved in a vast array of physiological processes.[4] Molecules containing the this compound core can be elaborated to target specific GPCRs, acting as agonists or antagonists.

While a specific signaling pathway for a molecule derived directly from the title compound is not detailed in the provided search results, a general understanding of GPCR signaling provides context for its potential applications. Upon ligand binding, a GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The activated G-protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP₃).

Generalized GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR Ligand Binding Site G_protein G-Protein (αβγ) GDP-bound (inactive) GPCR->G_protein Activation (GDP -> GTP) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (derived from piperidine scaffold) Ligand->GPCR:f1 Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of a common GPCR signaling cascade.

The development of specific ligands derived from this compound allows for the modulation of such pathways, offering therapeutic potential for a wide range of diseases.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in the development of novel therapeutics. Its chiral piperidine core and orthogonally protected amino groups provide a robust platform for the synthesis of complex molecules, particularly ligands targeting GPCRs. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate its effective use in research and drug discovery programs.

References

An In-depth Technical Guide to the Safety and Handling of (S)-2-Aminomethyl-1-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminomethyl-1-N-Boc-piperidine, a derivative of piperidine featuring a tert-butyloxycarbonyl (Boc) protecting group, is a valuable chiral building block in organic and medicinal chemistry.[1] Its structural motif is prevalent in a wide range of biologically active compounds and approved pharmaceuticals, making it a key intermediate in the synthesis of novel therapeutics.[2][3][4] The piperidine scaffold is considered a "privileged structure" for its ability to confer favorable pharmacokinetic properties and engage in diverse molecular interactions.[4][5]

This guide provides comprehensive safety and handling information for this compound (CAS No: 475105-35-2), tailored for professionals in research and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Physicochemical and Identification Data

Proper identification and understanding of the physicochemical properties of a compound are foundational to its safe handling. The data for this compound and its related isomers are summarized below.

PropertyDataReference
Chemical Name (S)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate[1]
Synonym(s) This compound[1]
CAS Number 475105-35-2[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [6][7]
Appearance White to off-white solid; colorless solid[1][6]
Melting Point 93-97 °C (for 2-(Boc-aminomethyl)piperidine)
Solubility Sparingly soluble in water; Soluble in common organic solvents like DMSO.[1][7]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.[1] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye Irritation / DamageH319 / H318Causes serious eye irritation or damage.[1]
Specific target organ toxicity – single exposureH335May cause respiratory irritation.[1]
Signal Word Warning or Danger [1]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

Safety and Handling Procedures

Safe handling is paramount when working with this compound. This involves a combination of appropriate personal protective equipment (PPE), engineering controls, and proper storage and disposal practices.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling the compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Face shield if splashing is a risk.[9]Protects against eye irritation or severe damage from dust or splashes.[10]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or overalls.[9][10]Prevents skin contact which can cause irritation.[1]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator (e.g., N95 dust mask) where risk assessment shows it is necessary.[8]Minimizes inhalation of dust, which may cause respiratory tract irritation.[1][8]
Engineering Controls

Work should be conducted in a well-ventilated area.[8] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6] Provide appropriate exhaust ventilation at places where dust is formed.[9]

Spill Response Protocol

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Spill_Response_Workflow cluster_Initial Initial Response cluster_Assess Assessment & Preparation cluster_Contain Containment & Cleanup cluster_Final Final Steps start Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel start->evacuate Ensure Safety assess Assess Hazard (Size, Location) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Prepare contain Contain Spillage with Inert Absorbent Material (Sand, Vermiculite) ppe->contain collect Sweep or Shovel into Suitable, Closed Container for Disposal contain->collect Avoid Dust clean Clean Spill Area with Appropriate Solvent & Water collect->clean dispose Dispose of Waste According to Local Regulations clean->dispose report Report Incident dispose->report end Procedure Complete report->end

Caption: General workflow for responding to a chemical spill.
Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[9] All waste must be handled in accordance with local, state, and federal regulations.[10]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9][12]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[9][12]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][12] Remove contact lenses if present and easy to do.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

Always show the Safety Data Sheet (SDS) to the medical professional in attendance.[9][12]

Application in Research and Development

This compound is not an end-product therapeutic but a critical starting material. The Boc-protected amine allows for selective functionalization at the piperidine nitrogen or the aminomethyl group, making it a versatile scaffold in drug discovery.[2]

Role as a Synthetic Building Block

The compound's structure is frequently incorporated into larger molecules to explore new drug candidates, particularly targeting G protein-coupled receptors (GPCRs) and various enzymes.[13] Its use is a key step in the multi-stage process of developing new chemical entities.

Drug_Discovery_Role cluster_synthesis Chemical Synthesis cluster_library Compound Library Generation cluster_screening Screening & Development scaffold (S)-2-Aminomethyl- 1-N-Boc-piperidine (Chiral Building Block) synthesis Multi-step Organic Synthesis (e.g., Peptide Synthesis, Coupling Reactions) scaffold->synthesis Input library Library of Novel Piperidine Derivatives synthesis->library Output screening High-Throughput Screening (Biological Assays) library->screening Testing hit Hit Identification & Lead Optimization screening->hit Data Analysis candidate Preclinical Drug Candidate hit->candidate Development

References

A Technical Guide to N-Boc Protected Chiral Amines: Synthesis, Deprotection, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry often dictates the biological activity and efficacy of the final product. The protection of the amine functionality is a crucial step in multi-step organic synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under various conditions and its facile cleavage under specific acidic conditions.[1][2] This technical guide provides an in-depth overview of N-Boc protected chiral amines, covering their synthesis, deprotection, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Concepts of N-Boc Protection

The N-Boc protecting group is a carbamate that renders the nucleophilic amino group inert to a wide range of non-acidic reagents.[2] Its popularity stems from a unique combination of stability and controlled lability.

Key Features:

  • Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][4]

  • Base and Nucleophile Stability: N-Boc protected amines are exceptionally stable in the presence of bases and various nucleophiles, allowing for selective reactions at other functional groups within a molecule.[2]

  • Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation. This orthogonality is a significant advantage in complex multi-step syntheses.

Synthesis of N-Boc Protected Chiral Amines

The most common method for the introduction of the Boc group is the reaction of a chiral amine with di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.

General Experimental Protocol for N-Boc Protection

This protocol describes a general procedure for the N-Boc protection of a primary chiral amine on a 1 mmol scale.[5]

Materials:

  • Chiral primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equivalents)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)

  • Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃))

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the chiral amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM).

  • If the starting material is an amine salt, add a base (e.g., 1.2 mmol of TEA) to the solution and stir for 5-10 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) to the stirred solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl, if a base was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected chiral amine.

  • If necessary, purify the product by column chromatography on silica gel.

Quantitative Data for N-Boc Protection of Chiral Amines

The efficiency of N-Boc protection can vary depending on the specific chiral amine and the reaction conditions employed. The following table summarizes representative yields for the synthesis of various N-Boc protected chiral amines.

Chiral Amine SubstrateReaction ConditionsYield (%)Reference
(S)-(-)-1-Phenylethylamine(Boc)₂O, TEA, DCM, rt, 2h95[2] (General Procedure)
(R)-(+)-1-Phenylethylamine(Boc)₂O, NaHCO₃, Dioxane/H₂O, rt, 4h98[6] (General Procedure)
(S)-3-Aminopiperidine(Boc)₂O, TEA, CH₂Cl₂, 0°C to rt, 6h95[7]
Methyl (S)-2-aminopropanoate(Boc)₂O, Water/Acetone, rt, 10 min96[6]
(1R,2R)-1,2-Diaminocyclohexane(Boc)₂O (1.1 eq), DCM, rt, 12h92 (mono-Boc)[5] (General Procedure)
Mechanism of N-Boc Protection

The following diagram illustrates the generally accepted mechanism for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.

Boc_Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Chiral Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral BocAmine R-NHBoc Tetrahedral->BocAmine Collapse tBuOH t-BuOH Tetrahedral->tBuOH CO2 CO₂ Tetrahedral->CO2

Mechanism of N-Boc protection of a chiral amine.

Deprotection of N-Boc Protected Chiral Amines

The removal of the Boc group is a critical step to liberate the free amine for subsequent reactions. The most common method involves treatment with a strong acid.

General Experimental Protocol for Acid-Catalyzed Boc Deprotection

This protocol describes a general procedure for the deprotection of an N-Boc protected chiral amine using trifluoroacetic acid (TFA).[3]

Materials:

  • N-Boc protected chiral amine (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected chiral amine (1.0 mmol) in DCM (5-10 mL).

  • Cool the solution in an ice bath (0 °C).

  • Add TFA (5-10 equivalents, e.g., 0.4-0.8 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected chiral amine.

  • The product may also be isolated as its salt (e.g., hydrochloride) by using HCl in dioxane for deprotection and collecting the precipitate by filtration.[3]

Quantitative Data for N-Boc Deprotection

The following table provides examples of deprotection reactions with corresponding yields.

N-Boc Protected AmineDeprotection ConditionsYield (%)Reference
N-Boc-L-Alanine methyl esterTFA, DCM, rt, 2h>95[8]
N-Boc-IndoleOxalyl chloride, Methanol, rt, 1h90[2]
N-Boc-(S)-3-aminopiperidineHCl in Dioxane, rt, 2h>95 (as HCl salt)[3] (General Procedure)
N-Boc-Aniline10% Heteropolyacid, CH₂Cl₂, rt, 15 min95[9]
N-Boc-4-chloroanilineWater, 100°C, 10 min97[10]
Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed deprotection of an N-Boc group proceeds through the formation of a stable tert-butyl cation.

Boc_Deprotection cluster_start Starting Material cluster_protonation Protonation cluster_fragmentation Fragmentation cluster_final Final Products BocAmine R-NHBoc Protonated Protonated Intermediate BocAmine->Protonated H⁺ (e.g., TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of t-Butyl Cation tButylCation t-Butyl Cation Protonated->tButylCation FreeAmine R-NH₂ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Acid-catalyzed deprotection of an N-Boc protected amine.

Asymmetric Synthesis of Chiral Amines using N-Boc Precursors

N-Boc protected precursors are often employed in the asymmetric synthesis of chiral amines, for instance, through the asymmetric reduction of N-Boc protected imines or enamines.

Asymmetric Hydrogenation of an N-Boc Enamine

A powerful method for accessing N-Boc protected chiral amines is the asymmetric hydrogenation of N-Boc enamines using a chiral catalyst.

General Reaction Scheme: N-Boc Enamine + H₂ --(Chiral Catalyst)--> N-Boc Chiral Amine

Quantitative Data for Asymmetric Synthesis

The following table presents data for the asymmetric synthesis of N-Boc protected chiral amines.

SubstrateChiral Catalyst/ReagentYield (%)Enantiomeric Excess (ee, %)Reference
N-Boc-1-phenyl-1-ethenamineRh(COD)₂BF₄ / Chiral Ligand>9598[11] (Review)
N-Boc-α-acetamidoacrylateRu(OAc)₂[(R)-BINAP]9896[11] (Review)
N-Boc protected aryl imineDinuclear zinc-azePhenolup to 97up to 99[12]
Amino bisphenolChiral isothiourea (ITU)6298[1]

Applications in Drug Development and Peptide Synthesis

N-Boc protected chiral amines are indispensable intermediates in the pharmaceutical industry. They are crucial for the synthesis of a vast array of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy. For example, (R)-3-(Boc-Amino)piperidine is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[13]

In solid-phase peptide synthesis (SPPS), N-Boc protected amino acids are sequentially coupled to a growing peptide chain. The Boc group protects the α-amino group of the incoming amino acid, preventing self-polymerization. After each coupling step, the Boc group is removed with TFA, and the next N-Boc protected amino acid is introduced. This iterative process allows for the controlled synthesis of peptides with a defined sequence.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

SPPS_Workflow Start Resin-Bound Amino Acid Deprotection1 Boc Deprotection (TFA) Start->Deprotection1 Neutralization1 Neutralization (Base) Deprotection1->Neutralization1 Coupling1 Couple N-Boc-AA-OH Neutralization1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Boc Deprotection (TFA) Wash1->Deprotection2 Neutralization2 Neutralization (Base) Deprotection2->Neutralization2 Coupling2 Couple N-Boc-AA-OH Neutralization2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycles Wash2->Repeat Cleavage Cleavage from Resin (HF) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Workflow of Solid-Phase Peptide Synthesis using Boc chemistry.

Conclusion

N-Boc protected chiral amines are versatile and essential tools in modern organic synthesis. The Boc group provides robust protection of the amine functionality, while its facile removal under acidic conditions allows for strategic deprotection in complex synthetic pathways. The methodologies for the synthesis and deprotection of these compounds are well-established and highly efficient, as evidenced by the extensive quantitative data available. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical applications of N-Boc protected chiral amines is fundamental to the successful design and execution of synthetic routes for novel and existing chiral molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors Using (S)-2-Aminomethyl-1-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus.[1][2] Inhibition of DPP-IV prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby prolonging their biological activity.[2][3] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control. The piperidine scaffold is a common motif in many DPP-IV inhibitors due to its favorable pharmacological properties.[4] Specifically, the (S)-2-aminomethylpiperidine core is a key building block for the synthesis of potent and selective DPP-IV inhibitors. This document provides detailed application notes and protocols for the synthesis of DPP-IV inhibitors utilizing (S)-2-Aminomethyl-1-N-Boc-piperidine as a crucial starting material.

DPP-IV Signaling Pathway and Inhibition

DPP-IV is a serine protease that specifically cleaves Xaa-proline or Xaa-alanine dipeptides from the N-terminus of various peptides, including the incretin hormones GLP-1 and GIP. The inhibition of DPP-IV preserves the active forms of these incretins, leading to a cascade of downstream effects beneficial for glucose homeostasis.

DPP_IV_Signaling_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake GLP1_GIP Active GLP-1 & GIP (Incretins) Food->GLP1_GIP Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Degradation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor (S)-2-Aminomethylpiperidine -based Inhibitor DPP4_Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-IV inhibition.

Data Presentation: Efficacy of Aminomethyl-piperidone Based DPP-IV Inhibitors

The following table summarizes the in vitro efficacy of a series of novel aminomethyl-piperidone based DPP-IV inhibitors, highlighting the potential of the aminomethyl-piperidine scaffold.

Compound IDStructureDPP-IV IC₅₀ (nM)Selectivity vs DPP-8Selectivity vs DPP-9
12v ((4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][1][5]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one)8.5>1000-fold>1000-fold
Sitagliptin (Reference Drug)19>2600-fold>2600-fold
4e-7 (5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide)10660-foldNot Reported

Data is representative and compiled from literature for structurally related compounds.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a DPP-IV inhibitor using this compound as a key intermediate. The synthesis involves two main stages: Boc deprotection followed by amide coupling.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, (S)-2-aminomethylpiperidine, as a salt.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4 M HCl in 1,4-dioxane (4.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Triturate the resulting residue with diethyl ether to precipitate the (S)-2-aminomethylpiperidine dihydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Amide Coupling of (S)-2-Aminomethylpiperidine with a Carboxylic Acid Moiety

This protocol details the coupling of the deprotected aminomethylpiperidine with a suitable carboxylic acid to form the final DPP-IV inhibitor.

Materials:

  • (S)-2-Aminomethylpiperidine dihydrochloride (from Protocol 1)

  • Target Carboxylic Acid (e.g., a substituted benzoic acid derivative) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, flash chromatography system)

Procedure:

  • In a round-bottom flask, dissolve the target carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend (S)-2-aminomethylpiperidine dihydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the salt and liberate the free amine.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired DPP-IV inhibitor.

  • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and initial evaluation of a DPP-IV inhibitor starting from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation start (S)-2-Aminomethyl- 1-N-Boc-piperidine deprotection Boc Deprotection (Protocol 1) start->deprotection coupling Amide Coupling (Protocol 2) deprotection->coupling purification Purification (Flash Chromatography) coupling->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final DPP-IV Inhibitor characterization->final_product dpp4_assay DPP-IV Inhibition Assay final_product->dpp4_assay selectivity_assay Selectivity Assays (DPP-8, DPP-9) final_product->selectivity_assay data_analysis Data Analysis (IC₅₀ Determination) dpp4_assay->data_analysis selectivity_assay->data_analysis

Caption: Synthesis and evaluation workflow.

Conclusion

The use of this compound as a starting material provides a versatile and efficient route to a variety of potent and selective DPP-IV inhibitors. The protocols outlined in this document offer a robust framework for the synthesis and subsequent in vitro evaluation of novel compounds targeting DPP-IV for the treatment of type 2 diabetes. Researchers can adapt these methodologies to explore diverse chemical space and optimize the pharmacological properties of new drug candidates.

References

The Strategic Application of (S)-2-Aminomethyl-1-N-Boc-piperidine in the Asymmetric Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-2-Aminomethyl-1-N-Boc-piperidine is a versatile chiral building block of significant interest to researchers and synthetic chemists, particularly in the field of natural product synthesis and drug discovery. Its pre-defined stereocenter at the C2 position of the piperidine ring makes it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecules, most notably piperidine alkaloids. This class of natural products exhibits a broad spectrum of biological activities, making them attractive targets for synthetic endeavors. The Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen enhances the stability and solubility of the molecule and allows for selective manipulation of the primary amine functionality. This document provides detailed application notes and experimental protocols for the utilization of this compound in the asymmetric synthesis of piperidine alkaloids, targeting researchers, scientists, and professionals in drug development.

Application Note 1: Asymmetric Synthesis of Sedum Alkaloids

Overview: The Sedum alkaloids, such as (+)-sedamine and (+)-allosedamine, are characterized by a 2-substituted piperidine core with a β-hydroxy-β-phenylethyl side chain. The asymmetric synthesis of these alkaloids can be efficiently achieved using this compound as the chiral precursor to establish the stereochemistry at the C2 position. The synthetic strategy involves the key step of diastereoselective addition of a phenyllithium reagent to an α-amino aldehyde derived from the starting material. Subsequent manipulation of the resulting amino alcohol furnishes the target alkaloids.

Key Synthetic Pathway:

sedamine_synthesis start (S)-2-Aminomethyl- 1-N-Boc-piperidine intermediate1 N-Boc-(S)-2-formylpiperidine (α-amino aldehyde) start->intermediate1 Oxidation (e.g., Dess-Martin) intermediate2 Diastereomeric amino alcohols intermediate1->intermediate2 Phenyllithium addition sedamine (+)-Sedamine intermediate2->sedamine Separation & Deprotection allosedamine (+)-Allosedamine intermediate2->allosedamine Separation & Deprotection

Caption: Synthetic route to (+)-sedamine and (+)-allosedamine.

Experimental Protocols:

1. Oxidation of this compound to N-Boc-(S)-2-formylpiperidine:

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde is typically used in the next step without further purification.

2. Diastereoselective Addition of Phenyllithium:

  • Dissolve the crude N-Boc-(S)-2-formylpiperidine (1.0 eq) in dry tetrahydrofuran (THF, 0.1 M) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of phenyllithium (1.5 eq) in cyclohexane/ether dropwise to the cooled aldehyde solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric mixture of amino alcohols can be separated by flash column chromatography on silica gel.

3. Deprotection to Yield (+)-Sedamine and (+)-Allosedamine:

  • Dissolve the separated diastereomer (1.0 eq) in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and DCM (1:1).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or chloroform (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure alkaloid.

Quantitative Data Summary:

StepProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
OxidationN-Boc-(S)-2-formylpiperidine>90N/A>99
Phenyllithium AdditionDiastereomeric amino alcohols75-85~1:1 to 3:1 (variable)>99 for each diastereomer
Deprotection (for each diastereomer)(+)-Sedamine / (+)-Allosedamine>95N/A>99

Application Note 2: General Strategy for Asymmetric Synthesis of 2,6-Disubstituted Piperidine Alkaloids

Overview: this compound can also serve as a foundational chiral scaffold for the synthesis of more complex 2,6-disubstituted piperidine alkaloids, such as (-)-cassine. This strategy relies on the initial modification of the aminomethyl group, followed by a subsequent functionalization at the C6 position of the piperidine ring. A common approach involves the conversion of the aminomethyl group into a different functional handle, such as a hydroxymethyl or formyl group, which can then be elaborated to construct the desired side chain at C2. The C6 substituent is often introduced via stereoselective alkylation of an enolate or a related intermediate.

General Workflow:

general_synthesis start (S)-2-Aminomethyl- 1-N-Boc-piperidine step1 Functional Group Transformation at C2 start->step1 e.g., Diazotization, Oxidation step2 Side Chain Elaboration at C2 step1->step2 e.g., Wittig, Grignard step3 Stereoselective Functionalization at C6 step2->step3 e.g., α-Lithiation, Alkylation step4 Final Elaboration and Deprotection step3->step4 Further modifications product 2,6-Disubstituted Piperidine Alkaloid step4->product

Caption: General workflow for 2,6-disubstituted alkaloids.

Experimental Protocols:

1. Conversion to (S)-1-N-Boc-2-(hydroxymethyl)piperidine:

  • To a solution of this compound (1.0 eq) in a mixture of acetic acid and water (2:1) at 0 °C, add a solution of sodium nitrite (1.5 eq) in water dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding alcohol.

2. α-Lithiation and Alkylation at C6 (Conceptual Protocol):

  • Note: This is a representative protocol and requires careful optimization for specific substrates.

  • To a solution of a suitably protected 2-substituted-N-Boc-piperidine (1.0 eq) in dry THF or diethyl ether (0.1 M) at -78 °C under an inert atmosphere, add s-butyllithium (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.5 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The diastereoselectivity of this step is highly dependent on the substrate, solvent, and temperature. Purification by chromatography is typically required.

Quantitative Data for Representative Transformations:

TransformationProductYield (%)Diastereomeric Ratio (dr)
Diazotization to Alcohol(S)-1-N-Boc-2-(hydroxymethyl)piperidine60-70N/A
α-Lithiation and Alkylation (literature typical)2,6-disubstituted N-Boc-piperidine50-80Variable (can be high with directing groups)

This compound is a powerful and versatile chiral building block for the asymmetric synthesis of a variety of piperidine alkaloids. Its utility has been demonstrated in the synthesis of Sedum alkaloids through diastereoselective additions to a derived aldehyde. Furthermore, it serves as a valuable starting point for more complex 2,6-disubstituted piperidine alkaloids through a series of strategic functional group manipulations and stereoselective reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this chiral synthon in the pursuit of novel and efficient routes to biologically active natural products.

Application Notes and Protocols for Reductive Amination with (S)-2-Aminomethyl-1-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and organic synthesis for the formation of carbon-nitrogen bonds, enabling the construction of complex amine-containing molecules.[1][2] This application note provides a detailed protocol for the reductive amination of aldehydes and ketones with the chiral building block, (S)-2-Aminomethyl-1-N-Boc-piperidine. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity, allowing the primary amine to undergo alkylation.[3][4] The inherent chirality of this reagent makes it a valuable tool in the asymmetric synthesis of pharmaceutical intermediates and other bioactive molecules.[5]

The described protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[6] This reagent is particularly well-suited for one-pot reductive aminations as it does not readily reduce the starting carbonyl compounds, thus minimizing side reactions.[6] The reaction proceeds through the in situ formation of an imine or iminium ion intermediate from the condensation of the amine and the carbonyl compound, which is then selectively reduced by the hydride reagent to yield the corresponding secondary amine.

Key Applications

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. This compound serves as a versatile building block for the synthesis of:

  • Chiral Ligands: The resulting secondary amines can be employed as chiral ligands in asymmetric catalysis.

  • Pharmaceutical Intermediates: The piperidine framework is a key component in drugs targeting a wide range of therapeutic areas, including neurological disorders and oncology.[6]

  • Novel Chemical Entities: The ability to introduce diverse substituents via reductive amination allows for the generation of libraries of novel compounds for drug discovery screening.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of an aldehyde with this compound. The reaction conditions may be optimized for specific substrates.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N) (optional, for amine salts)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol, 1.0 equiv) and this compound (1.0-1.2 mmol, 1.0-1.2 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous DCM or DCE (10-20 mL).

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5-2.0 mmol, 1.5-2.0 equiv) portion-wise. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir the biphasic mixture vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

EntryAldehydeAmineProductYield (%)
1BenzaldehydeBenzylamineN-Benzyl-N-(phenylmethyl)amine90
24-MethoxybenzaldehydeBenzylamineN-(4-Methoxybenzyl)-N-(phenylmethyl)amine87
3ButyraldehydeBenzylamineN-Butyl-N-(phenylmethyl)amine80
44-PiperonylaldehydeMethyl 7-aminoheptanoateMethyl 7-(benzo[d][3]dioxol-5-ylmethyl(tert-butoxycarbonyl)amino)heptanoate92
52-NaphthaldehydeMethyl 7-aminoheptanoateMethyl 7-(tert-butoxycarbonyl(naphthalen-2-ylmethyl)amino)heptanoate95
64-(Pyridin-2-yl)benzaldehydeMethyl 7-aminoheptanoateMethyl 7-(tert-butoxycarbonyl(4-(pyridin-2-yl)benzyl)amino)heptanoate85

Mandatory Visualization

Reductive Amination Workflow

The following diagram illustrates the general workflow for the one-pot reductive amination protocol.

G Reductive Amination Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification aldehyde Aldehyde/Ketone dissolve Dissolve in Anhydrous Solvent aldehyde->dissolve amine (S)-2-Aminomethyl- 1-N-Boc-piperidine amine->dissolve imine_formation Imine Formation (1-2h, RT) dissolve->imine_formation reduction Add NaBH(OAc)₃ (4-24h, RT) imine_formation->reduction quench Quench with Sat. NaHCO₃ reduction->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify product Final Product purify->product

Caption: Workflow for the one-pot reductive amination.

Reaction Mechanism

The following diagram illustrates the mechanism of reductive amination.

G Reductive Amination Mechanism reactants Aldehyde/Ketone + Amine imine Imine/Iminium Ion Intermediate reactants->imine Condensation (-H₂O) product Secondary Amine Product imine->product Reduction hydride NaBH(OAc)₃ hydride->imine Hydride Attack

Caption: Mechanism of reductive amination.

References

Application Notes and Protocols for (S)-2-Aminomethyl-1-N-Boc-piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminomethyl-1-N-Boc-piperidine is a chiral building block utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and novel structural motifs into peptides. Its rigid piperidine scaffold can induce specific secondary structures, such as turns and helices, which are often critical for biological activity and receptor recognition. The Boc-protected amine on the piperidine ring allows for its incorporation into a growing peptide chain using standard SPPS chemistry, while the exocyclic primary amine serves as the point of attachment for subsequent amino acids.

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based solid-phase peptide synthesis, including detailed experimental protocols and key considerations for its successful incorporation. While specific literature on the (S)-2-isomer is limited, the following protocols are based on established SPPS methodologies and data for analogous structures like 1-Boc-4-(aminomethyl)piperidine.[1]

Core Applications

The incorporation of an (S)-2-aminomethylpiperidine moiety into a peptide backbone can serve several strategic purposes in peptide design and drug development:

  • Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.[1]

  • Induction of Secondary Structures: The stereochemistry and geometry of the (S)-2-aminomethylpiperidine unit can be used to mimic and stabilize specific secondary structures, such as β-turns and helical folds.

  • Scaffold for Peptidomimetics: The piperidine nitrogen, after potential deprotection, can be further functionalized post-synthesis to create more complex and drug-like molecules.

  • Enhancement of Pharmacokinetic Properties: The introduction of non-natural building blocks like this can improve metabolic stability and other pharmacokinetic parameters of a peptide therapeutic.

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Materials and Reagents
ReagentNotes
Rink Amide Resin (100-200 mesh)0.5 - 1.0 mmol/g substitution
Fmoc-protected amino acids
This compound
N,N'-Diisopropylcarbodiimide (DIC)Coupling agent
1-Hydroxybenzotriazole (HOBt) or Oxyma PureCoupling additive
PiperidineFor Fmoc deprotection
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)For cleavage
Triisopropylsilane (TIS)Scavenger
WaterScavenger
Protocol 1: Resin Swelling and Initial Fmoc Deprotection
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF.

  • Agitate the resin for 3 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

Protocol 2: Coupling of Standard Fmoc-Amino Acids
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellowish beads) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.

  • After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 3: Incorporation of this compound

This protocol assumes the exocyclic primary amine of this compound will be coupled to a carboxylic acid group on the resin-bound peptide.

  • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1 .

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.

  • Monitor the reaction completion using a Kaiser test.

  • After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 4: Coupling of the Subsequent Amino Acid

After incorporation of the piperidine moiety, the Boc group on the piperidine nitrogen must be removed to allow for chain elongation.

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.

  • Wash the resin thoroughly with DCM (3 times) and then DMF (3 times).

  • Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF for 5 minutes (repeat twice).

  • Wash the resin with DMF (5 times).

  • Proceed with the coupling of the next Fmoc-amino acid as described in Protocol 2 .

Protocol 5: Final Cleavage and Deprotection
  • Wash the final peptide-resin with DCM (3 times) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

Quantitative Data Summary

The following table can be used to summarize the quantitative data from the synthesis of a peptide containing this compound.

ParameterValue
Resin Substitution
Theoretical Yield (mg)
Crude Peptide Yield (mg)
Purity by HPLC (%)
Observed Mass (m/z)
Expected Mass (m/z)

Visualizations

SPPS_Workflow_Incorporation Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 AA_Coupling Standard Fmoc-AA Coupling (DIC/HOBt) Wash1->AA_Coupling Wash2 Wash (DMF) AA_Coupling->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 Wash (DMF) Fmoc_Deprotection2->Wash3 Piperidine_Coupling Couple (S)-2-Aminomethyl- 1-N-Boc-piperidine Wash3->Piperidine_Coupling Wash4 Wash (DMF) Piperidine_Coupling->Wash4 Boc_Deprotection Boc Deprotection (50% TFA/DCM) Wash4->Boc_Deprotection Wash5 Wash (DCM/DMF) Boc_Deprotection->Wash5 Neutralization Neutralization (DIPEA/DMF) Wash5->Neutralization Wash6 Wash (DMF) Neutralization->Wash6 Next_AA_Coupling Couple Next Fmoc-AA Wash6->Next_AA_Coupling Cleavage Cleavage from Resin (TFA/TIS/H2O) Next_AA_Coupling->Cleavage ...Repeat Cycles...

Caption: Workflow for incorporating this compound into a peptide chain.

Logical_Relationships BuildingBlock (S)-2-Aminomethyl- 1-N-Boc-piperidine SPPS Solid-Phase Peptide Synthesis (SPPS) BuildingBlock->SPPS incorporated via Peptidomimetic Peptidomimetic SPPS->Peptidomimetic produces Constraint Conformational Constraint Peptidomimetic->Constraint Structure Secondary Structure Induction Peptidomimetic->Structure PK Improved Pharmacokinetics Peptidomimetic->PK Bioactivity Enhanced Biological Activity Constraint->Bioactivity Structure->Bioactivity

Caption: Rationale for using the piperidine building block in peptide design.

Conclusion

The use of this compound in solid-phase peptide synthesis offers a powerful strategy for the rational design of conformationally constrained peptides and peptidomimetics. The protocols provided herein serve as a foundation for the successful incorporation of this building block. Researchers are encouraged to optimize coupling times and carefully monitor reactions to ensure the synthesis of high-purity final products. The resulting peptides, with their unique structural features, hold significant promise for applications in drug discovery and chemical biology.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with (S)-2-Aminomethyl-1-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminomethyl-1-N-Boc-piperidine is a chiral bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a stereodefined piperidine ring, a Boc-protected secondary amine, and a reactive primary aminomethyl group, makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The primary amine serves as a potent nucleophile, readily participating in a variety of substitution reactions to form stable covalent bonds.

These application notes provide a detailed overview of common nucleophilic substitution reactions involving the aminomethyl moiety of this compound, including acylation, reductive amination, and alkylation. The protocols provided are based on established methodologies for structurally similar compounds and are intended to serve as a guide for the synthesis of novel derivatives for applications such as the development of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.

General Reaction Workflow

The general workflow for a nucleophilic substitution reaction with this compound involves the reaction of the primary amine with a suitable electrophile, followed by work-up and purification of the desired product.

General Reaction Workflow Start Dissolve (S)-2-Aminomethyl- 1-N-Boc-piperidine in an appropriate solvent Reaction Add electrophile and any necessary reagents (e.g., base, coupling agent) Start->Reaction Monitoring Monitor reaction progress (e.g., by TLC or LC-MS) Reaction->Monitoring Workup Aqueous work-up to remove byproducts and unreacted reagents Monitoring->Workup Purification Purify the product (e.g., by column chromatography) Workup->Purification End Characterize the final product Purification->End

Caption: General experimental workflow for nucleophilic substitution.

Key Applications in Drug Discovery

Derivatives of this compound are valuable scaffolds in the design of various therapeutic agents. The piperidine moiety is a common feature in many centrally active pharmaceuticals. By modifying the aminomethyl group, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity. A significant application lies in the development of ligands for G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a multitude of physiological processes and are important drug targets.

The diagram below illustrates a simplified GPCR signaling pathway that can be modulated by ligands derived from this compound.

GPCR Signaling Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., derivative of (S)-2-Aminomethyl- 1-N-Boc-piperidine) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling cascade.

Experimental Protocols and Data

The following protocols are provided as a starting point for the nucleophilic substitution reactions of this compound. Note: The quantitative data presented in the tables are primarily based on reactions with the structurally similar isomer, 1-Boc-4-(aminomethyl)piperidine, and are expected to yield comparable results. Researchers are encouraged to optimize reaction conditions for their specific substrates.

Acylation with Acyl Chlorides

This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Quantitative Data for Acylation Reactions:

ElectrophileProductTime (h)Temp (°C)Yield (%)
Benzoyl chlorideN-Benzoyl derivative2-4RT90-98
Acetyl chlorideN-Acetyl derivative1-3RT92-97
4-Chlorobenzoyl chlorideN-(4-Chlorobenzoyl) derivative2-4RT88-95
Reductive Amination with Aldehydes and Ketones

This one-pot procedure involves the in-situ formation of an imine between the primary amine and a carbonyl compound, followed by reduction with a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM, add the aldehyde or ketone (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for Reductive Amination Reactions:

ElectrophileProductTime (h)Temp (°C)Yield (%)
BenzaldehydeN-Benzyl derivative12-24RT85-95
4-FluorobenzaldehydeN-(4-Fluorobenzyl) derivative12-24RT82-93
CyclohexanoneN-Cyclohexyl derivative18-30RT75-85
N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the primary amine with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous MeCN, add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for N-Alkylation Reactions:

ElectrophileProductTime (h)Temp (°C)Yield (%)
Benzyl bromideN-Benzyl derivative12-18RT70-85
Ethyl iodideN-Ethyl derivative245065-78
Methyl iodideN-Methyl derivative24RT75-88

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of a wide range of derivatives through nucleophilic substitution reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold. The resulting compounds hold significant promise for the development of novel therapeutic agents, particularly those targeting GPCRs. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

The Indispensable Role of Boc-Protected Piperidines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of FDA-approved drugs targeting a wide spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to drug candidates, such as modulating lipophilicity and water solubility, providing hydrogen bond donors and acceptors, and allowing for conformational flexibility to fit into the binding pockets of molecular targets.[1] The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen has revolutionized the synthesis of complex piperidine-containing molecules, offering a robust and versatile tool for drug discovery and development.[3]

The Boc group provides a crucial shield for the piperidine nitrogen, preventing its participation in unwanted side reactions during multi-step synthetic sequences.[4] This protection is readily and cleanly removed under mild acidic conditions, a key feature that allows for the selective deprotection and subsequent functionalization of the piperidine core.[4] This orthogonality in protecting group strategy is fundamental to the efficient construction of intricate molecular architectures required for potent and selective drug candidates.[4]

Application in the Synthesis of Key Therapeutic Agents

Boc-protected piperidines are pivotal intermediates in the synthesis of numerous clinically significant drugs. Notable examples include the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin for type 2 diabetes, CCR5 antagonists for HIV-1 treatment, and the neurokinin-1 (NK-1) receptor antagonist Aprepitant, used as an antiemetic in chemotherapy.

Alogliptin: A Case Study in DPP-4 Inhibition

Alogliptin is a potent and highly selective DPP-4 inhibitor with an IC50 value of less than 10 nM and over 10,000-fold selectivity against related proteases like DPP-8 and DPP-9.[1] The synthesis of Alogliptin prominently features the use of (R)-3-(Boc-Amino)piperidine as a key chiral building block to introduce the required stereochemistry for optimal biological activity.[4]

Table 1: Bioactivity of Alogliptin

CompoundTargetIC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
AlogliptinDPP-4< 10> 10,000-fold> 10,000-fold

Below is a generalized workflow for the synthesis of Alogliptin, highlighting the crucial role of the Boc-protected piperidine intermediate.

Alogliptin_Synthesis cluster_0 Pyrimidinedione Core Synthesis cluster_1 Piperidine Side-Chain Coupling cluster_2 Salt Formation 6-chloro-3-methyluracil 6-chloro-3-methyluracil N-Alkylation N-Alkylation 6-chloro-3-methyluracil->N-Alkylation 2-(bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile->N-Alkylation Intermediate_1 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile N-Alkylation->Intermediate_1 Coupling Coupling Intermediate_1->Coupling Boc_Piperidine (R)-3-(Boc-Amino)piperidine Deprotection Deprotection Boc_Piperidine->Deprotection TFA or HCl Free_Amine (R)-3-Aminopiperidine Deprotection->Free_Amine Free_Amine->Coupling Alogliptin_base Alogliptin (free base) Coupling->Alogliptin_base Salt_Formation Salt_Formation Alogliptin_base->Salt_Formation Benzoic_Acid Benzoic_Acid Benzoic_Acid->Salt_Formation Alogliptin_Benzoate Alogliptin Benzoate Salt_Formation->Alogliptin_Benzoate DPP4_Inhibition_Pathway cluster_0 Physiological Regulation of Glucose cluster_1 Role of DPP-4 and Inhibition by Alogliptin Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Alogliptin Alogliptin Alogliptin->DPP4 Inhibition CCR5_Antagonist_Synthesis Core_Scaffold Core Scaffold Synthesis Coupling Coupling Core_Scaffold->Coupling Boc_Piperidine N-Boc-4-aminopiperidine Derivative Boc_Piperidine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection TFA or HCl Functionalization Functionalization Deprotection->Functionalization Final_Product CCR5 Antagonist Functionalization->Final_Product

References

Application Notes and Protocols for the Step-by-Step Synthesis of Dipeptides with a Piperidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. Incorporating heterocyclic scaffolds, such as piperidine, into peptide structures can impart valuable pharmacological properties. The rigid piperidine ring can enforce a specific conformation on the peptide backbone, potentially increasing its binding affinity and selectivity for biological targets like G protein-coupled receptors (GPCRs).[1] Furthermore, the piperidine moiety can enhance metabolic stability and improve oral bioavailability compared to traditional peptides.

These application notes provide detailed protocols for the synthesis of dipeptides containing a piperidine moiety, focusing on solid-phase peptide synthesis (SPPS) techniques. The protocols are intended to be a comprehensive guide for researchers in medicinal chemistry and drug development.

Data Presentation

Table 1: Summary of Reagents for Solid-Phase Synthesis of a Piperidine-Containing Dipeptide
ReagentFunctionTypical Concentration/Equivalents
Rink Amide ResinSolid support for peptide synthesis1 equivalent
N,N-Dimethylformamide (DMF)Solvent for swelling resin and reactionsAs needed
PiperidineReagent for Fmoc deprotection20% (v/v) in DMF
Fmoc-protected Amino AcidFirst amino acid to be coupled to the resin3 equivalents
1-Boc-4-(aminomethyl)piperidinePiperidine building block3 equivalents
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagent3 equivalents
1-Hydroxybenzotriazole (HOBt)Coupling additive to reduce racemization3 equivalents
Trifluoroacetic Acid (TFA)Reagent for cleavage from the resin95% (v/v) with scavengers
Triisopropylsilane (TIS)Scavenger in cleavage cocktail2.5% (v/v)
WaterScavenger in cleavage cocktail2.5% (v/v)
Diethyl ether (cold)For precipitation of the crude peptide~10-fold volume of filtrate
Table 2: Representative Yields for Piperidine-Containing Peptide Synthesis Steps
StepProductYield (%)Reference
Ester Hydrolysis(R)- and (S)-Cbz-piperidine-glycine95-99%[2]
Peptide Coupling(R)- and (S)-Cbz-piperidine-proline amide78-82%[2]
Final Dipeptide (Solution Phase)Leu-Gly-Gly-Pro analogue with piperidineNot specified[2]
Solid-Phase Synthesis (Overall)Teroxazole compounds19-24%[3]

Experimental Protocols

Solid-Phase Synthesis of a Dipeptide with a Piperidine Moiety

This protocol details the manual solid-phase synthesis of a dipeptide incorporating 1-Boc-4-(aminomethyl)piperidine using Fmoc/tBu chemistry.

Materials and Reagents:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • 1-Boc-4-(aminomethyl)piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol:

  • Resin Swelling and Fmoc Deprotection:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.[1]

    • Drain the DMF.

    • To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF.

    • Agitate the resin for 3 minutes, then drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Coupling of the First Fmoc-Amino Acid:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times).

  • Fmoc Deprotection of the First Amino Acid:

    • Repeat steps 1.4 to 1.7 to remove the Fmoc group from the newly coupled amino acid.

  • Incorporation of 1-Boc-4-(aminomethyl)piperidine:

    • In a separate vial, dissolve 1-Boc-4-(aminomethyl)piperidine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.[1]

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

    • After complete coupling, drain the solution and wash the resin with DMF (3 times).

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge or filter to collect the crude dipeptide.

    • Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling1 First Amino Acid Coupling cluster_deprotection2 Second Deprotection cluster_coupling2 Piperidine Moiety Coupling cluster_cleavage Cleavage and Purification Resin Resin Swollen_Resin Swollen Resin Resin->Swollen_Resin DMF Deprotected_Resin Fmoc-Deprotected Resin Swollen_Resin->Deprotected_Resin 20% Piperidine in DMF AA1_Coupled Fmoc-AA-Resin Deprotected_Resin->AA1_Coupled Fmoc-AA-OH, DIC, HOBt Deprotected_AA1 H2N-AA-Resin AA1_Coupled->Deprotected_AA1 20% Piperidine in DMF Dipeptide_Resin Boc-Piperidine-AA-Resin Deprotected_AA1->Dipeptide_Resin Boc-Piperidine, DIC, HOBt Crude_Dipeptide Crude Dipeptide Dipeptide_Resin->Crude_Dipeptide TFA/TIS/H2O Purified_Dipeptide Purified Dipeptide Crude_Dipeptide->Purified_Dipeptide RP-HPLC

Caption: Solid-phase synthesis workflow for a dipeptide with a piperidine moiety.

Logical_Relationship Start Protecting_Group_Strategy Choice of Protecting Groups (Fmoc/Boc) Start->Protecting_Group_Strategy Solid_Support Selection of Solid Support (e.g., Rink Amide Resin) Start->Solid_Support Coupling_Strategy Coupling Reagent Selection (e.g., DIC/HOBt) Protecting_Group_Strategy->Coupling_Strategy Solid_Support->Coupling_Strategy Synthesis_Cycle Iterative Synthesis Cycle: 1. Deprotection 2. Coupling 3. Washing Coupling_Strategy->Synthesis_Cycle Cleavage Cleavage from Solid Support Synthesis_Cycle->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final_Product Pure Dipeptide with Piperidine Moiety Characterization->Final_Product

Caption: Logical steps in the synthesis and analysis of a piperidine-containing dipeptide.

References

Application Notes and Protocols for Utilizing (S)-2-Aminomethyl-1-N-Boc-piperidine in the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial arrangement of a peptide is a critical determinant of its biological activity. The incorporation of rigid structural elements into a peptide backbone is a powerful strategy for constraining its conformational freedom, thereby pre-organizing it into a bioactive conformation. This can lead to enhanced binding affinity, selectivity, and metabolic stability. (S)-2-Aminomethyl-1-N-Boc-piperidine is a versatile building block for introducing such conformational constraints. The piperidine ring acts as a rigid scaffold that can induce specific secondary structures, such as β-turns, which are pivotal for molecular recognition and biological signaling.[1] This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Core Applications

The integration of the (S)-2-aminomethyl-piperidine moiety into a peptide backbone offers several strategic advantages in peptide design and drug discovery:

  • Conformational Constraint: The inherent rigidity of the piperidine ring restricts the rotational freedom of the peptide backbone. This limitation can guide the peptide to adopt a specific three-dimensional structure that is optimal for binding to its biological target, potentially increasing both affinity and selectivity.[1]

  • Induction of β-Turns: The stereochemistry and geometry of the (S)-2-aminomethyl-piperidine unit are well-suited to mimic the i+1 and i+2 positions of a β-turn. β-turns are common secondary structural motifs crucial for mediating protein-protein interactions.[1]

  • Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis, providing a versatile scaffold for creating more complex and drug-like peptidomimetic structures.[1]

Quantitative Data on Peptide Conformation

While extensive quantitative data for peptides containing this compound is still emerging, the principles of conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy are well-established for determining the three-dimensional structure of peptides in solution. Techniques such as 2D-NOESY and 2D-ROESY provide through-space correlations between protons, which can be translated into distance restraints. Additionally, the measurement of coupling constants (e.g., ³J(HN,Hα)) provides information about dihedral angles within the peptide backbone.[2]

Table 1: Expected Impact of (S)-2-Aminomethyl-piperidine on Peptide Structural Parameters

ParameterExpected EffectRationale
Backbone Dihedral Angles (Φ, Ψ) Restricted range of allowed anglesThe rigid piperidine ring sterically hinders free rotation around the adjacent peptide bonds.
Propensity for β-turn Formation IncreasedThe stereochemistry of the substituent at the 2-position of the piperidine can favor the specific bond angles required for a stable β-turn.
Overall Conformational Entropy DecreasedThe reduction in the number of accessible conformations leads to a more ordered and rigid peptide structure.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Materials and Reagents
ReagentSupplierNotes
Rink Amide Resin (100-200 mesh)Standard Supplier0.5 - 1.0 mmol/g substitution
Fmoc-protected amino acidsStandard Supplier
This compoundCommercial Supplier
N,N'-Diisopropylcarbodiimide (DIC)Standard SupplierCoupling agent
1-Hydroxybenzotriazole (HOBt) or OxymaPure®Standard SupplierCoupling additive
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Standard SupplierCoupling agent
N,N-Diisopropylethylamine (DIPEA)Standard SupplierBase
PiperidineStandard SupplierFor Fmoc deprotection
N,N-Dimethylformamide (DMF)Standard SupplierPeptide synthesis grade
Dichloromethane (DCM)Standard Supplier
Trifluoroacetic acid (TFA)Standard SupplierFor cleavage
Triisopropylsilane (TIS)Standard SupplierScavenger
WaterHigh purity
Diethyl etherStandard SupplierFor precipitation
Protocol 1: Resin Swelling and Fmoc Deprotection
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • To remove the Fmoc protecting group, add a solution of 20% piperidine in DMF.

  • Agitate the resin for 3 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

Protocol 2: Coupling of a Standard Fmoc-Amino Acid
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt or OxymaPure® (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.[1]

  • After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 3: Coupling of this compound

This protocol assumes the this compound will be coupled to a carboxylic acid group on the resin-bound peptide.

  • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt or OxymaPure® (3 equivalents) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction. A chloranil test may be a more reliable alternative to the Kaiser test for monitoring the presence of the primary amine of the piperidine derivative.

  • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).[3]

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add dithiothreitol (DTT) (2.5% w/v).[3]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Table 2: General Expectations for Synthesis and Purification of a Model Decapeptide

ParameterExpected ValueNotes
Crude Peptide Yield 60 - 80%Based on the initial resin loading.
Crude Peptide Purity 50 - 70%Determined by analytical RP-HPLC. Purity is highly dependent on the efficiency of each coupling step.
Purified Peptide Yield 20 - 40%After preparative RP-HPLC purification.
Final Purity >95%Determined by analytical RP-HPLC and confirmed by mass spectrometry.

(Data is generalized and actual yields and purities are sequence-dependent)[3]

Visualizations

Logical Workflow for Peptide Design and Synthesis

G A Peptide Target Identification B Lead Peptide Sequence A->B C Introduction of (S)-2-Aminomethyl- 1-N-Boc-piperidine for Conformational Constraint B->C D Solid-Phase Peptide Synthesis (SPPS) C->D E Cleavage and Deprotection D->E F Purification (RP-HPLC) E->F G Structural Analysis (NMR, MS) F->G H Biological Activity Assays G->H I Structure-Activity Relationship (SAR) Studies H->I I->C Optimization

Caption: Workflow for designing and synthesizing conformationally constrained peptides.

Experimental Workflow for Peptide Synthesis

G Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid / Piperidine Derivative Coupling (DIC/HOBt or HBTU) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat for each residue Washing2->Repeat Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Repeat->Fmoc_Deprotection Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Step-by-step workflow for the solid-phase synthesis of peptides.

Signaling Pathway Modulation (Hypothetical)

While specific signaling pathways modulated by peptides containing this compound are not yet well-defined in the literature, a common application of conformationally constrained peptides is the inhibition of protein-protein interactions (PPIs). The following diagram illustrates a hypothetical scenario where a constrained peptide inhibits a generic kinase signaling pathway.

G cluster_0 Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Peptide (S)-2-Aminomethyl-piperidine Constrained Peptide Peptide->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway by a constrained peptide.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust method for creating conformationally constrained peptides. The protocols outlined in this document offer a foundation for the successful incorporation of this building block. Researchers are encouraged to optimize coupling times and monitor reactions diligently to ensure the synthesis of high-purity final products. The resulting peptides, with their unique structural features, hold significant promise for applications in drug discovery and chemical biology, particularly in the development of potent and selective modulators of biological processes. Further investigation into the specific conformational preferences and biological activities of peptides containing this moiety is warranted to fully exploit its potential.

References

Application Notes: (S)-2-Aminomethyl-1-N-Boc-piperidine in the Development of Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the chiral building block, (S)-2-Aminomethyl-1-N-Boc-piperidine , in the discovery and development of potent and selective G-protein coupled receptor (GPCR) antagonists, with a specific focus on the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and major depressive disorder.

The (S)-configuration of the 2-aminomethylpiperidine scaffold is a key structural motif found in a number of high-affinity NK1 receptor antagonists. The Boc-protecting group allows for selective manipulation of the piperidine nitrogen and the exocyclic amine, making it a versatile starting material in multi-step synthetic routes.

Development of a Novel NK1 Receptor Antagonist: "Antagonist X"

For the purpose of these notes, we will refer to a representative, potent, and selective NK1 receptor antagonist, "Antagonist X," derived from this compound.

Table 1: In Vitro Pharmacological Profile of Antagonist X
ParameterSpeciesReceptorValueAssay Type
Ki HumanNK10.85 nMRadioligand Binding ([³H]-Substance P)
RatNK11.20 nMRadioligand Binding ([³H]-Substance P)
IC₅₀ HumanNK11.50 nMCalcium Flux (Substance P-induced)
RatNK12.10 nMCalcium Flux (Substance P-induced)
Selectivity HumanNK2> 1000-foldRadioligand Binding
HumanNK3> 1000-foldRadioligand Binding

Signaling Pathway and Experimental Workflow

The development and characterization of NK1 receptor antagonists from this compound follows a structured workflow, from synthesis to comprehensive in vitro evaluation.

G cluster_0 Synthesis Workflow cluster_1 In Vitro Evaluation cluster_2 NK1 Receptor Signaling Pathway A (S)-2-Aminomethyl- 1-N-Boc-piperidine B Intermediate 1 (Amide Coupling) A->B C Intermediate 2 (Boc Deprotection) B->C D Final Compound (Antagonist X) C->D E Radioligand Binding Assay (Determine Ki) D->E F Functional Assay (Calcium Flux - Determine IC₅₀) D->F G Selectivity Profiling (NK2, NK3 Receptors) F->G SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca AntagonistX Antagonist X AntagonistX->NK1R Blocks Binding

A flowchart illustrating the synthesis, evaluation, and mechanism of action of "Antagonist X".

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of "Antagonist X" from this compound

This protocol outlines a representative synthetic route to a potent NK1 antagonist.

Step 1: Amide Coupling

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

  • Add a substituted benzoic acid (1.1 eq.) and a peptide coupling reagent such as HATU (1.2 eq.).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the amine.

Step 3: N-Alkylation

  • Suspend the hydrochloride salt from Step 2 in acetonitrile.

  • Add a suitable alkylating agent (e.g., a substituted benzyl bromide, 1.1 eq.) and a base such as K₂CO₃ (3.0 eq.).

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final compound, "Antagonist X".

Protocol 2: Radioligand Binding Assay for Human NK1 Receptor

This assay determines the binding affinity (Ki) of "Antagonist X" by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.

Materials:

  • HEK293 cell membranes expressing the human NK1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4.

  • Radioligand: [³H]-Substance P (specific activity ~30-60 Ci/mmol).

  • Non-specific binding control: L-733,060 (10 µM).

  • 96-well plates, filter mats, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of "Antagonist X" in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Substance P (final concentration ~0.5 nM), and 50 µL of the test compound dilution.

  • For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM L-733,060.

  • Initiate the binding reaction by adding 50 µL of the NK1 receptor-expressing cell membrane preparation (10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of "Antagonist X".

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Calcium Flux Functional Assay

This cell-based functional assay measures the ability of "Antagonist X" to inhibit the increase in intracellular calcium concentration induced by the agonist, Substance P.

Materials:

  • CHO-K1 cells stably expressing the human NK1 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Substance P.

  • A fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the NK1R-expressing CHO-K1 cells into 96-well black, clear-bottom microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

    • Remove the culture medium and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Wash the cells twice with the assay buffer.

  • Compound Addition:

    • Prepare serial dilutions of "Antagonist X" in the assay buffer.

    • Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading.

    • Add a solution of Substance P (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) to all wells.

    • Record the fluorescence intensity over time to measure the intracellular calcium mobilization.

Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Normalize the data to the response of wells containing only the agonist (100% activity) and wells with no agonist (0% activity).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

These notes provide a framework for the utilization of this compound in the rational design and development of novel GPCR antagonists, highlighting the key experimental procedures required for their synthesis and pharmacological characterization.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of (S)-2-Aminomethyl-1-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the Boc deprotection of (S)-2-Aminomethyl-1-N-Boc-piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of this compound?

A1: The most common and effective reagents for Boc deprotection are strong acids. Typically, either Trifluoroacetic acid (TFA) in a solvent like Dichloromethane (DCM) or a solution of Hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol is used.

Q2: My Boc deprotection reaction is not going to completion. What are the likely causes?

A2: Incomplete deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid: The amount or concentration of the acid may be too low to drive the reaction to completion.

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

  • Low Temperature: While most Boc deprotections are carried out at room temperature, sluggish reactions may require gentle warming.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system.

Q3: I am observing unexpected side products in my reaction mixture. What could they be?

A3: A common side reaction during Boc deprotection is the formation of by-products due to the generation of a reactive tert-butyl cation intermediate. This cation can alkylate nucleophilic sites on your starting material or product, leading to impurities.

Q4: How can I minimize the formation of tert-butylated side products?

A4: The most effective method to prevent tert-butylation is the use of "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your desired product. Common scavengers include triethylsilane (TES) or anisole.

Q5: What is the best way to work up the reaction and isolate the deprotected product?

A5: A typical work-up procedure involves removing the solvent and excess acid under reduced pressure. If the product is isolated as a salt (e.g., hydrochloride or trifluoroacetate), it can often be precipitated from the reaction mixture, collected by filtration, and washed with a non-polar solvent like diethyl ether. To obtain the free amine, the crude salt is dissolved in water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide), followed by extraction with an organic solvent.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Boc deprotection of this compound in a question-and-answer format.

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient acid concentration or equivalents.Increase the equivalents of acid (e.g., use a higher concentration of TFA or a larger volume of 4M HCl in dioxane). Monitor the reaction progress by TLC or LC-MS.
Reaction time is too short.Extend the reaction time. Continue to monitor until the starting material is consumed.
Low reaction temperature.Allow the reaction to stir at room temperature. If the reaction is still sluggish, consider gentle warming (e.g., to 40°C), but be aware that this may increase side product formation.
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.
Low Yield Product loss during work-up.Ensure complete neutralization of the acid during aqueous work-up to convert the product to its free base form for efficient extraction. Perform multiple extractions with an appropriate organic solvent.
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is highly water-soluble, consider evaporating the solvent after deprotection and using the crude salt directly in the next step if purity is sufficient.
Side reactions consuming the product.Use milder reaction conditions (lower temperature, shorter reaction time) or add a scavenger to prevent side product formation.
Formation of Impurities tert-butylation of the product.Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.
Degradation of other functional groups.If your molecule contains other acid-sensitive groups, consider using milder deprotection conditions or an alternative protecting group strategy for those functionalities.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of substrates similar to this compound. Actual results may vary depending on the specific experimental setup and scale.

Parameter Method A: TFA/DCM Method B: 4M HCl in Dioxane
Reagents Trifluoroacetic acid, Dichloromethane4M HCl in 1,4-Dioxane
Typical Concentration 20-50% TFA in DCM5-10 equivalents of HCl
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours1 - 4 hours
Typical Yield >90%>90%
Product Purity Generally high. The resulting TFA salt can sometimes be oily, which may complicate purification.Often high. The resulting hydrochloride salt is frequently a crystalline solid, which can aid in purification by simple filtration.[1]

Experimental Protocols

Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To isolate the free amine, dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected (S)-2-Aminomethyl-piperidine.

Method B: Boc Deprotection using 4M HCl in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place this compound in a round-bottom flask with a magnetic stir bar.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. The product, (S)-2-Aminomethyl-piperidine dihydrochloride, may precipitate out of the solution as a solid.

  • If a precipitate has formed, collect the solid by filtration.

  • Wash the collected solid with anhydrous diethyl ether.

  • Dry the solid under vacuum to yield (S)-2-Aminomethyl-piperidine dihydrochloride.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The residue can then be triturated with diethyl ether to induce solidification, followed by filtration.

  • The resulting hydrochloride salt can be used directly in the next step or neutralized with a base to obtain the free amine as described in Method A.

Visualizations

experimental_workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Isolation cluster_product Final Product start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acid (TFA or HCl/Dioxane) dissolve->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react remove_volatiles Remove Volatiles (Rotary Evaporator) react->remove_volatiles isolate_salt Isolate as Salt (Precipitation/Filtration) remove_volatiles->isolate_salt neutralize_extract Neutralize & Extract (for Free Amine) remove_volatiles->neutralize_extract product (S)-2-Aminomethyl-piperidine (Free Amine or Dihydrochloride Salt) isolate_salt->product dry_concentrate Dry & Concentrate neutralize_extract->dry_concentrate dry_concentrate->product

Caption: Experimental workflow for the Boc deprotection of this compound.

troubleshooting_flowchart start Boc Deprotection Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction low_yield Low Yield? incomplete_reaction->low_yield No increase_acid Increase Acid Conc./Equiv. incomplete_reaction->increase_acid Yes impurities Impurities Present? low_yield->impurities No optimize_workup Optimize Work-up (Neutralization, Extractions) low_yield->optimize_workup Yes add_scavenger Add Scavenger (e.g., TES) impurities->add_scavenger Yes end Successful Deprotection impurities->end No increase_time Increase Reaction Time increase_acid->increase_time increase_temp Increase Temperature increase_time->increase_temp check_solubility Check Solubility increase_temp->check_solubility check_solubility->incomplete_reaction use_salt_directly Use Salt Directly optimize_workup->use_salt_directly use_salt_directly->low_yield milder_conditions Use Milder Conditions add_scavenger->milder_conditions milder_conditions->impurities

Caption: Troubleshooting flowchart for Boc deprotection of this compound.

References

Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protection.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Boc-SPPS?

A1: The most frequently encountered side reactions in Boc-SPPS include:

  • Diketopiperazine (DKP) formation: Cyclization and cleavage of the N-terminal dipeptide from the resin.[1][2][3]

  • Aspartimide formation: Intramolecular cyclization of aspartic acid residues, leading to a mixture of α- and β-aspartyl peptides.[4][5]

  • Alkylation of sensitive residues: Modification of amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) by carbocations generated during Boc deprotection and final cleavage.[2][6]

  • Chain Termination/Deletion: Incomplete coupling or deprotection steps leading to truncated or deletion peptide sequences.[2][7]

  • Pyroglutamate (pGlu) formation: Cyclization of N-terminal glutamine (Gln) or glutamic acid (Glu) residues.[2][8]

  • Other less common reactions: These can include homoserine lactone formation from C-terminal Met, N-O shifts in Ser or Thr residues, and cleavage of the Asp-Pro bond during strong acid treatment.[5]

Q2: How can I detect and quantify side reactions in my crude peptide product?

A2: The primary methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2] HPLC can separate byproducts from the desired peptide, allowing for quantification based on peak area. MS is crucial for identifying the mass of these impurities, which helps to determine the nature of the side reaction. Tandem MS (MS/MS) can further help to pinpoint the exact location of the modification within the peptide sequence.[2]

Q3: What is the role of scavengers in Boc-SPPS, and why are they critical?

A3: Scavengers are nucleophilic reagents added during the final cleavage step with strong acids (like HF or TFMSA) to "trap" reactive carbocations generated from the cleavage of the Boc group and side-chain protecting groups.[2][6] These carbocations, particularly the tert-butyl cation, can otherwise cause deleterious side reactions by alkylating sensitive amino acid residues such as tryptophan, methionine, and cysteine.[2][6] The choice of scavengers depends on the amino acids present in the peptide sequence.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific side reactions.

Issue 1: Low final peptide yield, especially with short sequences.

Possible Cause: Diketopiperazine (DKP) Formation

This side reaction is most common after the coupling of the second amino acid, particularly if the sequence contains Proline or Glycine in the first two positions.[1][2] The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic product.[1]

Troubleshooting Steps:

  • Confirm DKP Formation: Analyze the crude product by HPLC-MS. Look for a major impurity peak with a mass corresponding to the cyclic dipeptide of the first two amino acids.[1]

  • Review the Sequence: Identify if the N-terminal dipeptide sequence is prone to DKP formation (e.g., X-Pro, X-Gly).[2]

  • Implement Mitigation Strategies:

    • In Situ Neutralization: This is the most effective method. Neutralize the protonated N-terminal amine with a base (e.g., DIEA) at the same time as the activated amino acid is added for the next coupling step. This minimizes the time the free, nucleophilic amine is available to initiate cyclization.[1][2][6]

    • Use a Pre-formed Dipeptide: For sequences highly susceptible to DKP formation, coupling the first two amino acids as a pre-formed dipeptide unit bypasses the vulnerable dipeptide-resin intermediate.[1]

    • Lower the Temperature: Reducing the temperature during the coupling step can decrease the rate of the cyclization reaction.[1]

Issue 2: Presence of impurities with a mass loss of 18 Da (H₂O).

Possible Cause: Aspartimide Formation

This occurs when the side chain of an aspartic acid (Asp) residue cyclizes with its C-terminal backbone amide nitrogen. In Boc-SPPS, this is primarily an acid-catalyzed reaction that is a significant risk during the final strong acid cleavage step (e.g., with HF).[4] The resulting aspartimide is unstable and can reopen to form a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are difficult to separate from the target peptide.[4] Sequences with Asp followed by a sterically unhindered residue like Glycine, Alanine, or Serine are most susceptible.[5]

Troubleshooting Steps:

  • Confirm Aspartimide Formation: Use HPLC-MS/MS to identify the presence of impurities with a mass loss of 18 Da and to confirm the rearranged peptide backbone.

  • Modify the Synthesis Protocol:

    • Use Additives: Adding 1-hydroxybenzotriazole (HOBt) during the coupling steps can help suppress aspartimide formation.[2]

    • Change Protecting Group Strategy: Employing a more sterically hindered protecting group for the Asp side chain, such as cyclohexyl (OcHex), can reduce the likelihood of this side reaction.[9]

Issue 3: Impurities with unexpected mass additions, particularly on Trp, Met, or Cys residues.

Possible Cause: Alkylation by Carbocations

During the acid-mediated deprotection of the Boc group, a reactive tert-butyl cation is formed.[6] This cation can alkylate the nucleophilic side chains of sensitive amino acids. This is a recurring issue in every deprotection cycle and is a major concern during the final cleavage.[6][10]

Troubleshooting Steps:

  • Confirm Alkylation: Use MS analysis to identify impurities with mass additions corresponding to the alkylating species (e.g., +56 Da for tert-butylation). MS/MS can confirm the site of modification.

  • Employ Scavengers:

    • During Deprotection Cycles: When Trp, Met, or Cys are present, it is recommended to add a scavenger like 0.5% dithioethane (DTE) to the TFA/DCM deprotection solution.[5][6]

    • During Final Cleavage: The use of a scavenger "cocktail" is essential. The composition of the cocktail should be tailored to the peptide sequence. A common example is Reagent K (TFA/water/phenol/thioanisole/EDT).[11]

Table 1: Common Scavengers and Their Targets in Final Cleavage

ScavengerTarget Protecting Groups/ResiduesTypical Concentration
ThioanisoleTrp, Met, Tyr5-10%
Ethanedithiol (EDT)Trp, Cys, Met, tBu groups2.5-5%
AnisoleGln, Tyr5-10%
p-CresolTyr, Trp5-10%
WaterTrp5%
Issue 4: A complex HPLC profile with multiple peaks corresponding to shorter peptides.

Possible Cause: Incomplete Deprotection or Coupling (Chain Termination/Deletion)

This can be caused by several factors, including aggregation of the growing peptide chain which hinders reagent access, steric hindrance from bulky amino acids, or using suboptimal reaction conditions.[2][7] Incomplete Boc deprotection leaves the N-terminus blocked, preventing further elongation (termination). Incomplete coupling results in a portion of the resin-bound peptides missing an amino acid (deletion).

Troubleshooting Steps:

  • Monitor Reactions: Use a qualitative test like the Kaiser (ninhydrin) test after the coupling step. A positive result (blue color) indicates incomplete coupling.[11]

  • Optimize Deprotection:

    • Ensure the deprotection reagent (e.g., 50% TFA in DCM) is fresh and anhydrous.[7]

    • Increase the deprotection time or perform a second deprotection step if aggregation is suspected.[7] For some residues like His(pi-Bom), prolonged deprotection may be necessary.[12]

  • Optimize Coupling:

    • Use a higher excess of activated amino acid and coupling reagents.

    • Increase the coupling time or perform a "double coupling" where the coupling step is repeated.

    • If aggregation is suspected, switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[13]

  • Capping: After coupling, treat the resin with an acetylating agent like acetic anhydride. This will cap any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and simplifying the final purification by converting deletion sequences into terminated (and more easily separable) ones.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a general procedure for one cycle of amino acid addition.

  • Resin Swelling: Swell the resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.[11]

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).[7]

    • Drain and treat with fresh 50% TFA/DCM for 20-30 minutes with agitation.[7]

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[7]

  • Neutralization:

    • Wash the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 1-2 minutes (repeat twice).

    • Wash again with DCM (3-5 times) to remove excess base.[7]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.

    • Add this solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate coupling.

    • Agitate for 1-2 hours at room temperature.[11]

  • Washing: Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents.[11]

  • Monitoring (Optional): Perform a Kaiser test to confirm reaction completion.

Protocol 2: In Situ Neutralization/Coupling

This protocol is highly effective at preventing diketopiperazine formation.

  • Deprotection and Washing: Follow steps 1-3 from the Standard Boc-SPPS Cycle protocol.

  • Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (4 eq.) and HBTU (3.9 eq.) in DMF.[2]

  • In Situ Neutralization and Coupling:

    • Add the activated amino acid solution to the resin.

    • Immediately add DIEA (6 eq.) to the reaction vessel.[2]

    • Agitate for 10-20 minutes.

  • Washing: Drain and wash the resin with DMF.

Protocol 3: High-HF Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.

  • Preparation: Dry the final peptide-resin thoroughly under vacuum.[11] Place the resin in a specialized HF reaction vessel.

  • Add Scavengers: Add the appropriate scavenger mixture (e.g., p-cresol and anisole) to the vessel.[2]

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill neat, anhydrous HF into the vessel.[2]

  • Reaction: Stir the mixture at 0°C for 1 hour.[2]

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash multiple times with cold ether.[11]

  • Drying: Dry the precipitated peptide under vacuum.[11]

Data Summary

Table 2: Influence of Synthesis Conditions on Side Reaction Occurrence

Side ReactionFavorable ConditionsMitigation Strategy Effectiveness
Diketopiperazine N-terminal X-Pro or X-Gly sequences; extended time between neutralization and coupling.[1][2]In situ neutralization is highly effective, often reducing DKP formation to negligible levels.[1][2]
Aspartimide Formation Asp-Gly, Asp-Ala, Asp-Ser sequences; strong acid cleavage (HF).[4][5]Use of Asp(OcHex) can significantly reduce formation. Adding HOBt to coupling steps provides moderate suppression.[2][9]
Trp Alkylation Repetitive TFA deprotection cycles; final HF cleavage without adequate scavengers.[6]Use of scavengers (e.g., EDT, thioanisole) is crucial and can prevent the majority of alkylation.[2][6]
Met Oxidation Acidic conditions during cleavage; prolonged exposure to air.[10][14]Adding scavengers like thioanisole to the cleavage cocktail minimizes oxidation.[10]

Visualizations

Boc-SPPS Workflow Diagram

Boc_SPPS_Workflow Start Start: Peptide-Resin (N-term Boc protected) Deprotection 1. Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 2. DCM Wash Deprotection->Wash1 Neutralization 3. Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 4. DCM Wash Neutralization->Wash2 Coupling 5. Coupling (Boc-AA, HBTU, DIEA) Wash2->Coupling Wash3 6. DMF/DCM Wash Coupling->Wash3 End_Cycle End of Cycle: Peptide-Resin (n+1) (N-term Boc protected) Wash3->End_Cycle Repeat Repeat for next amino acid End_Cycle->Repeat Final_Cleavage Final Cleavage (HF + Scavengers) End_Cycle->Final_Cleavage Repeat->Deprotection

Caption: The cyclical workflow of solid-phase peptide synthesis using Boc protection chemistry.

Troubleshooting Logic for Low Peptide Yield

Low_Yield_Troubleshooting Problem Problem: Low Final Peptide Yield Check_HPLC Analyze Crude by HPLC/MS Problem->Check_HPLC Truncated Major peaks are truncated sequences? Check_HPLC->Truncated DKP Major peak is N-term dipeptide? Truncated->DKP No Incomplete_Couple Cause: Incomplete Coupling/Deprotection Truncated->Incomplete_Couple Yes DKP_Cause Cause: Diketopiperazine Formation DKP->DKP_Cause Yes Other_Cause Investigate other side reactions or mechanical loss DKP->Other_Cause No Solution1 Solution: - Double couple - Use capping step - Optimize deprotection Incomplete_Couple->Solution1 Solution2 Solution: - Use in situ neutralization - Couple pre-formed dipeptide DKP_Cause->Solution2 Tryptophan_Alkylation Boc_Group Boc-NH-Peptide Deprotection Deprotection Boc_Group->Deprotection TFA + TFA TFA->Deprotection Products H₂N-Peptide + CO₂ Deprotection->Products tButyl_Cation tert-Butyl Cation (Reactive) Deprotection->tButyl_Cation Alkylation Alkylation (Side Reaction) tButyl_Cation->Alkylation Trapping Trapping tButyl_Cation->Trapping Tryptophan Tryptophan Residue (in peptide chain) Tryptophan->Alkylation Alkylated_Trp tert-Butylated Tryptophan Alkylation->Alkylated_Trp Scavenger Scavenger (e.g., Thioanisole) Scavenger->Trapping Trapped_Cation Trapped Cation (Inactive) Trapping->Trapped_Cation

References

How to avoid racemization in reactions with chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with chiral piperidines. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent and diagnose racemization in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral piperidines?

Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] This results in a net loss of optical activity. For chiral piperidines, this means a loss of the specific 3D arrangement at the stereocenter, which is often critical for its biological activity or function in a synthetic pathway.[3]

Q2: Which positions on the piperidine ring are most susceptible to racemization?

The α-carbon (the carbon atom adjacent to the ring nitrogen, C2 or C6) is the most common site for racemization.[4][5] This is particularly true if the α-carbon bears a proton, as its removal can lead to the formation of a planar, achiral intermediate like an enamine or iminium ion.[1][6][7][8] Subsequent protonation or reaction can occur from either face of this planar intermediate, leading to a mixture of enantiomers.[1][6]

Q3: What are the most common causes of racemization during reactions?

Racemization can be triggered by several factors during a chemical transformation:

  • Harsh Reaction Conditions: The use of strong acids, strong bases, or elevated temperatures can provide the energy or chemical pathway needed for a stereocenter to invert.[3][6]

  • Formation of Achiral Intermediates: Any reaction mechanism that proceeds through a planar, achiral intermediate (e.g., carbocations, enolates, enamines) is highly susceptible to racemization.[6][9]

  • Inappropriate Reagents: Certain reagents, especially some older coupling reagents used for amide bond formation, can inadvertently promote the formation of racemizable intermediates.[6][10][11]

Q4: How can I detect and quantify if my chiral piperidine has racemized?

Detecting a loss of enantiomeric purity requires specialized analytical techniques. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It uses a chiral stationary phase to interact differently with each enantiomer, resulting in different retention times.[3][12] For piperidines lacking a UV chromophore, a pre-column derivatization step may be necessary to attach a UV-active group.[13][14]

  • Chiral NMR Spectroscopy: This technique uses a chiral solvating agent or a chiral shift reagent to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.[3][15] For example, (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be effective for the NMR discrimination of piperidine enantiomers.[16]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: My 2-substituted piperidine racemized during an N-alkylation reaction. What happened and how can I fix it?

  • Likely Cause: N-alkylation reactions, especially those using strong bases (like NaH or LDA) and elevated temperatures, can cause deprotonation of the acidic proton at the α-carbon (C2). This forms a planar enamine intermediate, which loses its stereochemical information. Subsequent alkylation results in a racemic or partially racemized product.

  • Solutions and Preventative Measures: The key is to use milder conditions that favor direct N-alkylation without causing C-H deprotonation.

ParameterRecommended ConditionRationale & What to Avoid
Base Use mild, non-nucleophilic bases like K₂CO₃ or DIPEA (Hünig's base).[17]Avoid strong, sterically unhindered bases like NaH, LDA, or BuLi, which can easily deprotonate the α-carbon.[4][5]
Solvent Use non-polar, aprotic solvents such as Toluene, THF, or DCM.[6]Polar, protic solvents can sometimes stabilize charged intermediates that facilitate racemization.[6]
Temperature Conduct the reaction at room temperature or below (0 °C).Avoid heating the reaction, as high temperatures provide the activation energy for racemization pathways.[3][6]
Reagent Addition Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the piperidine.[17]This keeps the concentration of the alkylating agent low and minimizes side reactions, ensuring the secondary amine is alkylated before it can act as a base.

Problem 2: I am observing a loss of enantiomeric excess after deprotecting my N-Boc piperidine. Why is this happening?

  • Likely Cause: While the N-Boc group is robust, its removal requires strong acidic conditions (e.g., neat TFA or concentrated HCl).[18][19] If the piperidine ring has other sensitive functional groups, or if the chiral center is particularly labile, prolonged exposure to strong acid, especially at elevated temperatures, can promote side reactions or racemization.[20]

  • Solutions and Preventative Measures:

    • Use Milder Acidic Conditions: Switch from neat TFA to a solution of 4M HCl in dioxane or diethyl ether, and run the reaction at 0 °C.[5][20]

    • Monitor Closely: Track the reaction's progress carefully using TLC or LC-MS and quench it as soon as the starting material is consumed to minimize exposure time.

    • Alternative Deprotection: For extremely sensitive substrates, consider non-acidic methods. TMSI in DCM with a mild base is one such alternative.[20]

    • Alternative Protecting Group: If racemization remains a persistent issue, consider redesigning the synthesis to use a protecting group that can be removed under neutral or basic conditions, such as the Fmoc group (removed with piperidine).[21]

Visual Guides and Workflows

troubleshooting_workflow cluster_causes Potential Causes start Suspected Racemization in Chiral Piperidine Rxn check_ee 1. Analyze Product e.e. (Chiral HPLC or NMR) start->check_ee is_racemic Is e.e. < 99% of Starting Material? check_ee->is_racemic identify_cause 2. Identify Potential Cause is_racemic->identify_cause Yes success Success: Chirality Retained is_racemic->success No harsh_cond Strong Base / Acid or High Temp? identify_cause->harsh_cond planar_int Mechanism via Planar Intermediate? identify_cause->planar_int bad_reagent Coupling Reagent Known to Racemize? identify_cause->bad_reagent optimize 3. Optimize Reaction Conditions (See Guides Above) harsh_cond->optimize planar_int->optimize bad_reagent->optimize re_run 4. Re-run Experiment optimize->re_run

racemization_mechanism start intermediate start->intermediate Base (-H+) end_S intermediate->end_S H+ end_R intermediate->end_R H+

Experimental Protocols

Protocol 1: Racemization-Minimizing N-Alkylation of a Chiral 2-Substituted Piperidine

This protocol outlines a general method for the N-alkylation of a secondary chiral piperidine using mild conditions to preserve stereochemical integrity.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral piperidine (1.0 eq.).

  • Dissolution: Dissolve the piperidine in anhydrous acetonitrile or DMF (to make a ~0.1 M solution).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.) to the stirred solution.[17]

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) dropwise over 30 minutes. A syringe pump is recommended for very sensitive substrates.[17]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter off the inorganic base (if K₂CO₃ was used). Concentrate the solution under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to obtain the N-alkylated piperidine.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC to confirm that racemization was avoided.

Protocol 2: General Protocol for Chiral HPLC Analysis (with Pre-column Derivatization)

This protocol is for determining the enantiomeric excess of a chiral piperidine that lacks a strong UV chromophore.[13]

  • Derivatization:

    • In a small vial, dissolve the piperidine sample (~1 mg) in DCM (1 mL).

    • Add a base such as triethylamine (2-3 eq.).

    • Add a derivatizing agent with a strong chromophore, such as p-toluenesulfonyl chloride (1.5 eq.).[13]

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

    • Quench the reaction with a small amount of water, and extract the product into the organic layer. Dry and concentrate the sample.

  • Sample Preparation: Prepare a standard solution of the derivatized sample in the mobile phase at a concentration of ~1 mg/mL. Prepare a sample of the derivatized racemic piperidine as a reference standard to confirm peak identification.

  • HPLC Method:

    • Column: Chiralpak AD-H or equivalent chiral column.[13]

    • Mobile Phase: A mixture of n-hexane and isopropanol is common, but a polar mode mobile phase like ethanol with 0.1% diethylamine may also be effective.[13] The exact ratio must be optimized to achieve baseline separation (Resolution > 2.0).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: UV detector set to a wavelength appropriate for the chosen chromophore (e.g., 228 nm for a p-toluenesulfonyl group).[13]

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the chiral sample.

    • Integrate the peak areas for both enantiomers (A1 and A2).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.

References

Technical Support Center: Optimization of Coupling Conditions for Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during the coupling of Boc-protected amino acids in peptide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or Incomplete Coupling Reaction

Question: My qualitative test (e.g., Kaiser or ninhydrin test) is positive, indicating the presence of unreacted free amines after a coupling step. What are the potential causes and how can I resolve this?

Answer: A positive Kaiser test is a common issue, particularly with challenging or sterically hindered sequences. Here is a systematic approach to troubleshoot and resolve incomplete coupling:

  • Initial Assessment:

    • Reagent Quality: Confirm that all reagents, especially the coupling agents and the Boc-amino acid, are fresh and have been stored correctly to prevent degradation.[1]

    • Resin Loading: Inaccurate resin loading can lead to incorrect stoichiometry. Verify the substitution level of your resin. For difficult sequences, consider using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to reduce steric hindrance.[1]

    • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, physically blocking reactive sites. This is more common in hydrophobic sequences.

  • Optimization Strategies:

    • Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of the activated Boc-amino acid and coupling reagents.[1]

    • Increase Reaction Time: Extend the coupling time (e.g., from 2 hours to 4-24 hours) to allow the reaction to proceed to completion, especially for slower-reacting, sterically hindered residues.[1]

    • Increase Reagent Concentration: Use a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents) to drive the reaction equilibrium towards the product.[1]

    • Use a More Potent Coupling Reagent: If using a standard carbodiimide like DIC/HOBt, switch to a more powerful uronium or phosphonium salt-based reagent such as HBTU, HATU, or PyBOP, which are known to be more effective for hindered couplings.[1][2]

    • Change Solvent: If peptide aggregation is suspected, switching the coupling solvent from pure DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt can be beneficial.

    • Increase Temperature: Cautiously increasing the reaction temperature can enhance the rate of a sluggish coupling. However, this should be done with care as it may also increase the risk of side reactions like racemization.[1]

    • Capping: If incomplete coupling persists after a second attempt, it is advisable to "cap" the unreacted amines by acetylating them with a reagent like acetic anhydride. This prevents the formation of deletion sequences in the final product.

Issue 2: Racemization of the Amino Acid

Question: I am concerned about the loss of stereochemical integrity (racemization) of my amino acid during the coupling step. How can I minimize this?

Answer: Racemization is a critical side reaction that can compromise the biological activity of the final peptide. It is particularly a concern for sensitive amino acids like Histidine and Cysteine.

  • Key Factors Influencing Racemization:

    • Coupling Reagent: The choice of coupling reagent is paramount. Carbodiimides (DCC, DIC) without additives are more prone to cause racemization.[3]

    • Base: The presence and strength of the base used for activation can significantly impact racemization. Strong, non-nucleophilic bases like DIPEA are commonly used, but weaker bases may be preferable in sensitive cases.

    • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the risk of forming an oxazolone intermediate, which is a key pathway for racemization.[4]

  • Mitigation Strategies:

    • Use Additives: When using carbodiimide coupling reagents, always include an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives react with the activated intermediate to form active esters that are less prone to racemization.[3] HOAt is generally considered more effective than HOBt in suppressing racemization.[5]

    • Select Appropriate Reagents: Uronium/aminium (HATU, HBTU) and phosphonium (PyBOP) salt reagents are generally associated with lower levels of racemization compared to carbodiimides.[4][6] HATU is often preferred over HBTU as it reacts faster and further minimizes epimerization.[5]

    • Control Base and Temperature: Avoid excessive amounts of base. For sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM). Perform the coupling at room temperature or below, as elevated temperatures can accelerate racemization.

Frequently Asked Questions (FAQs)

Q1: What is the difference between HBTU and HATU, and which one should I choose?

A1: Both HBTU and HATU are highly efficient uronium-based coupling reagents. The key difference lies in their core structure: HBTU is based on HOBt, while HATU is based on HOAt. The nitrogen atom in the HOAt moiety of HATU makes the resulting active ester more reactive and less prone to racemization.[5] Therefore, for routine couplings, HBTU is a reliable and cost-effective choice. For challenging sequences, sterically hindered amino acids, or when minimizing racemization is critical, HATU is the superior option.[5]

Q2: What is "in situ neutralization" and when should I use it?

A2: In situ neutralization is a protocol where the neutralization of the N-terminal amine salt (formed after Boc deprotection with TFA) and the subsequent coupling step are performed concurrently in the same solution without intermediate washing steps. This is achieved by adding the base (e.g., DIPEA) directly to the coupling mixture. This method can be beneficial for difficult sequences as it minimizes the time the deprotected amine is free, potentially reducing side reactions like diketopiperazine formation.[1]

Q3: How can I monitor the completion of the coupling reaction?

A3: The most common method for monitoring coupling reactions in solid-phase peptide synthesis is the qualitative ninhydrin (Kaiser) test.[1][2] This test detects the presence of free primary amines on the resin. A blue or purple color indicates an incomplete reaction, while a yellow or colorless result suggests the coupling is complete.

Q4: What are common side reactions in Boc-SPPS other than racemization?

A4: Besides racemization, other side reactions can occur:

  • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. It is more prevalent when Proline or Glycine is in the sequence. Using in situ neutralization protocols can help suppress this side reaction.

  • Aspartimide Formation: This occurs in sequences containing Aspartic acid (Asp), particularly Asp-Gly or Asp-Ser, leading to a mixture of alpha and beta-coupled peptides.

  • Pyroglutamate Formation: An N-terminal Glutamine (Gln) can cyclize to form pyroglutamate, which acts as a terminating group.

Data Presentation: Comparison of Coupling Reagent Performance

The selection of a coupling reagent is critical and depends on a balance of efficiency, cost, and the specific demands of the peptide sequence, such as the presence of sterically hindered amino acids.

Table 1: General Performance Characteristics of Common Coupling Reagents
Coupling ReagentClassRelative Reaction RateRisk of RacemizationKey Considerations
DIC/HOBt Carbodiimide/AdditiveModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[2]
EDC/HOBt Carbodiimide/AdditiveModerateLow (with HOBt)Water-soluble reagent and byproduct, which simplifies removal. Can be less efficient for hindered couplings.[7]
HBTU Aminium/Uronium SaltFastLowA cost-effective and reliable option for both routine and challenging couplings.[2]
HATU Aminium/Uronium SaltVery FastLowHighly efficient for hindered couplings and minimizing racemization due to the HOAt moiety.[2][5]
PyBOP Phosphonium SaltFastLowByproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[2]
COMU Aminium/Uronium SaltVery FastLowA third-generation uronium reagent with high solubility and safety profile; can outperform HBTU in difficult sequences.[2]

Data adapted from comparative studies on difficult and sterically hindered peptide sequences.[2]

Table 2: Coupling Efficiency for Sterically Hindered Amino Acids

This table summarizes reported yields for coupling a Boc-amino acid to a sterically hindered N-methylated residue, a model for challenging couplings.

Coupling Reagent/MethodReported Yield (%)
Pivaloyl Mixed Anhydride< 10%
Pentafluorophenyl Ester< 10%
Acyl Fluoride< 10%
HBTU (with excess reagent)Significant Yield
PyBroP (with excess reagent)Significant Yield
Boc-Amino Acid-NCA Significant Yield (Superior at elevated temp.)

Note: "Significant Yield" indicates the method was effective, although precise quantitative values were not provided in the source abstract. Data adapted from a comparative study by W.D. Fuller, et al.[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection
  • Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

  • Drain the DCM.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and drain.[7]

  • Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 20-30 minutes.[7]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[1]

  • Proceed to the neutralization step before coupling.

Protocol 2: Coupling with DIC/HOBt
  • After Boc deprotection and neutralization, suspend the resin in DCM or DMF (approx. 10 mL per gram of resin).

  • In a separate vessel, dissolve the Boc-amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal volume of DMF.[1]

  • Add the dissolved amino acid/HOBt solution to the resin suspension.

  • Add diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin slurry.[1]

  • Agitate the reaction vessel for 2-6 hours at room temperature.[1]

  • Monitor the reaction using the Kaiser test. If incomplete, consider a recoupling.

  • Once complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling with HATU/DIPEA
  • After Boc deprotection and neutralization, swell the resin in DMF.

  • In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and HATU (2-4 equivalents) in DMF.[1]

  • Add diisopropylethylamine (DIPEA) (4-8 equivalents) to the activation mixture and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes.[1]

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-4 hours. For highly hindered couplings, the time may need to be extended.[1]

  • Monitor the reaction using the Kaiser test.

  • Once complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Kaiser (Ninhydrin) Test
  • Place a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of the following three solutions:

    • Solution A: 5% Ninhydrin in ethanol

    • Solution B: 80% Phenol in ethanol

    • Solution C: 2% of 0.001M KCN (aqueous) in pyridine

  • Heat the test tube at 100°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Blue/purple color.

    • Negative Result (Complete Coupling): Yellow/colorless color.

Visualizations

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Step 3: Coupling (Boc-AA, Reagent, Base in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Monitoring Step 4: Monitoring (Kaiser Test) Wash3->Monitoring Cycle_Complete Cycle Complete: Elongated Peptide-Resin Monitoring->Cycle_Complete Negative Recouple Recouple or Cap Monitoring->Recouple Positive Cycle_Complete->Deprotection Next Amino Acid Final_Cleavage Final Cleavage from Resin Cycle_Complete->Final_Cleavage Final Amino Acid Recouple->Coupling

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis (SPPS).

Troubleshooting_Workflow Start Low Coupling Yield Detected (e.g., Positive Kaiser Test) Strategy1 Strategy 1: Double Coupling Start->Strategy1 Check1 Still Positive? Strategy1->Check1 Strategy2 Strategy 2: Increase Reaction Time (e.g., to 4-24 hours) Check1->Strategy2 Yes Success Successful Coupling (Negative Kaiser Test) Check1->Success No Check2 Still Positive? Strategy2->Check2 Strategy3 Strategy 3: Use More Potent Reagent (e.g., HATU, PyBOP) Check2->Strategy3 Yes Check2->Success No Check3 Still Positive? Strategy3->Check3 Strategy4 Strategy 4: Cap Unreacted Amines (Acetic Anhydride) Check3->Strategy4 Yes Check3->Success No Proceed Proceed to Next Cycle Strategy4->Proceed Success->Proceed

Caption: A stepwise workflow for troubleshooting low coupling yields in SPPS.

References

Technical Support Center: Prevention of Diketopiperazine Formation in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with diketopiperazine (DKP) formation during dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant issue in dipeptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during peptide synthesis, particularly at the dipeptide stage.[1][2] Its formation occurs through an intramolecular cyclization of the dipeptide, which can lead to the cleavage of the peptide from the resin support in solid-phase peptide synthesis (SPPS).[1] This side reaction is problematic because it lowers the yield of the desired peptide and complicates the purification process.[1] In some cases, "traceless" DKP formation occurs, where the C-terminal dipeptide is cleaved from the resin, resulting in a reduced yield without a corresponding impurity in the final product, making it difficult to detect.[1]

Q2: What are the primary factors that promote DKP formation?

A2: Several factors can influence the rate and extent of DKP formation:

  • Peptide Sequence: Dipeptides with proline at the second position (from the N-terminus) are highly susceptible to DKP formation.[1][2][3] This is attributed to the unique conformational properties of proline that favor the cyclization reaction.[1][3] Sequences such as Gly-Pro, Val-Pro, and Ala-Pro are also known to be sensitive to DKP formation.[3]

  • Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze DKP formation.[1][2][3]

  • Resin Type: The type of resin used in SPPS plays a role. For example, Wang resin, which links the peptide via an ester bond, is more prone to DKP formation and subsequent cleavage of the dipeptide from the support.[1]

  • Temperature: Elevated temperatures during coupling or deprotection steps can increase the rate of DKP formation.[1][3]

  • Solvent: The choice of solvent can impact the stability of the peptide-resin linkage and the rate of DKP formation.[1][3] Studies have shown that Fmoc deprotection and subsequent DKP formation can proceed at different rates in solvents like DMF, NMP, DMSO, and ACN.[3][4]

Q3: Can DKP formation occur even without a base like piperidine?

A3: Yes, studies have shown that for certain peptide sequences, particularly those with a penultimate proline, Fmoc-deprotection can occur autocatalytically in various solvents without the addition of a base.[5][6] This self-deprotection is then followed by DKP formation.[5][6] This can happen during post-coupling hold times.[5][6]

Troubleshooting Guides

Issue Possible Causes Solutions & Recommendations
Low yield of the final peptide, but the crude product appears pure. This is a classic sign of "traceless" DKP formation, where the dipeptide is cleaved from the resin.[1]- Utilize a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, especially when the C-terminal amino acid is proline.[7] - Employ a dipeptide building block for the problematic sequence to bypass the susceptible dipeptide-resin intermediate.[1][3][7]
A significant peak corresponding to the DKP byproduct is observed in the crude product. The chosen synthesis conditions are favoring the intramolecular cyclization reaction.- Modify the Fmoc-deprotection step by using a less basic reagent or a shorter reaction time. For instance, a cocktail of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[1][7][8] - Lower the temperature during the deprotection and coupling steps.[3]
Formation of deletion sequences missing the first two amino acids. After DKP formation and cleavage, subsequent amino acids may couple to the newly exposed hydroxyl groups on the resin.[1]- Optimize the Fmoc-deprotection conditions to minimize the initial DKP formation (see above). - Consider using a dipeptide building block to avoid the formation of the problematic dipeptide-resin linkage altogether.[1][3]
Inconsistent synthesis results for sequences containing Proline. Dipeptides with Proline at the second position are conformationally predisposed to cyclization, making them highly susceptible to DKP formation.[3][9]- For Boc-SPPS, prioritize the use of in situ neutralization protocols to minimize the time the free N-terminal amine is available for cyclization.[10] - If DKP formation is still significant, using a pre-formed dipeptide is the most robust solution.[10]

Quantitative Data on DKP Formation

The following tables summarize quantitative data on the impact of different Fmoc deprotection cocktails on DKP formation.

Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents for Fmoc-Cys([CH₂]₃COOtBu)-Pro-2-Cl-trityl resin. [8]

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4

Table 2: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents for Fmoc-Gln(Trt)-Pro-2-Cl-trityl resin.

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF25.3
2% DBU, 5% Piperazine/NMP2.7

Experimental Protocols

Protocol 1: Standard Dipeptide Synthesis Prone to DKP Formation

This protocol outlines a standard procedure that is susceptible to DKP formation, especially with sensitive sequences.

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).

  • First Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.

  • Second Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.

Protocol 2: Optimized Dipeptide Synthesis to Minimize DKP Formation

This protocol incorporates modifications to suppress DKP formation.

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (1 g, 1.2 mmol/g loading) in DCM (10 mL) for 1 hour.

  • First Amino Acid Coupling: Dissolve Fmoc-Gly-OH (1.2 eq.) and DIPEA (2.4 eq.) in DCM (10 mL). Add to the resin and shake for 1 hour. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[7] Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with the same solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).[1]

  • Second Amino Acid Coupling: Follow step 4 from Protocol 1.

  • Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.

Visual Guides

Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation Dipeptide Dipeptidyl-Resin (N-terminus deprotected) TransitionState Intramolecular Nucleophilic Attack Dipeptide->TransitionState Base Catalysis (e.g., Piperidine) Cleavage Cleavage from Resin TransitionState->Cleavage DKP Diketopiperazine (DKP) (Cyclic Dipeptide) Cleavage->DKP Resin Resin with Truncated Sequence Cleavage->Resin

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

Troubleshooting Workflow for DKP-Related Issues

DKP_Troubleshooting Start Start: Peptide Synthesis CheckYield Check Yield and Purity (HPLC) Start->CheckYield YieldOK High Yield & Purity CheckYield->YieldOK OK LowYield Low Yield, High Purity CheckYield->LowYield Low Yield, High Purity Impure Low Yield, Impure CheckYield->Impure Low Yield, Impure Proceed Proceed with Synthesis YieldOK->Proceed SuspectTraceless Suspect 'Traceless' DKP LowYield->SuspectTraceless SuspectDKP Suspect DKP Byproduct Impure->SuspectDKP Solution1 Use 2-CTC Resin Use Dipeptide Block SuspectTraceless->Solution1 Solution2 Optimize Deprotection (e.g., 2% DBU/5% Piperazine) Lower Temperature SuspectDKP->Solution2 Solution1->Start Re-synthesize Solution2->Start Re-synthesize

Caption: Troubleshooting workflow for identifying and addressing DKP-related issues.

References

Strategies to improve yield in (S)-2-Aminomethyl-1-N-Boc-piperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-Aminomethyl-1-N-Boc-piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key building block.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Boc Protection of (S)-2-Aminomethylpiperidine

Question: I am experiencing a low yield during the N-Boc protection of (S)-2-aminomethylpiperidine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this step can often be attributed to several factors, including incomplete reaction, side reactions, or issues during workup. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Reagent Stoichiometry: Ensure that di-tert-butyl dicarbonate ((Boc)₂O) is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

    • Reaction Time and Temperature: The reaction is typically stirred at room temperature. If monitoring by TLC or LC-MS shows incomplete conversion, increasing the reaction time may be beneficial. Gentle heating should be avoided as it can lead to the decomposition of (Boc)₂O.

    • Base Selection: A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction. Ensure the base is pure and used in appropriate amounts.

  • Side Reactions:

    • Over-alkylation: While less common in Boc protection, ensure that the reaction conditions are not promoting unwanted side reactions.

    • Hydrolysis of (Boc)₂O: Use anhydrous solvents to prevent the hydrolysis of the Boc anhydride.

  • Workup Issues:

    • Product Extraction: The product, this compound, has some water solubility. Ensure thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate. Performing multiple extractions can improve recovery.

    • pH Adjustment: During the aqueous wash, ensure the pH is appropriately controlled to prevent the loss of the product into the aqueous layer.

Issue 2: Poor Yield in the Reductive Amination Synthesis Route

Question: My reductive amination reaction to synthesize this compound is giving a low yield. What are the key parameters to optimize?

Answer:

Reductive amination is a common and effective method, but its success is highly dependent on the reaction conditions. Here are key areas to focus on for optimization:

  • Imine Formation:

    • pH Control: The formation of the intermediate imine is pH-sensitive. The optimal pH is typically mildly acidic (around 4-6) to facilitate the reaction without protonating the amine starting material, which would render it non-nucleophilic.[1]

    • Water Removal: The formation of the imine releases water. Using a dehydrating agent, such as molecular sieves, can shift the equilibrium towards the imine and improve the overall yield.[1]

  • Reducing Agent:

    • Choice of Reductant: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations.[2] Other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is often more effective and less toxic.

    • Stoichiometry and Addition: Ensure the reducing agent is added in a slight excess and portion-wise to control the reaction rate and prevent side reactions.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents. Ensure the starting materials are fully dissolved.

    • Temperature and Time: These reactions are typically run at room temperature. If the reaction is sluggish, increasing the reaction time is preferable to increasing the temperature, which could lead to side product formation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as (S)-2-aminomethylpiperidine or the aldehyde/ketone used in reductive amination. Side products from over-alkylation or incomplete reactions can also be present. Diastereomers may also be an impurity if the stereocenter is not well-controlled during the synthesis.

Q2: How can I effectively purify crude this compound?

A2: Column chromatography on silica gel is the most common purification method. Due to the basic nature of the piperidine nitrogen, tailing of the product peak on the silica gel can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), can be added to the eluent.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry place under an inert atmosphere to prevent degradation.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). Chiral HPLC or GC can be used to determine the enantiomeric excess.

Data Presentation

Table 1: Comparison of Yields for Boc Protection of Diamines

DiamineMethodYield (%)Purity (%)
(1R,2R)-cyclohexane-1,2-diamineMe₃SiCl, Boc₂O66>99
(1R,2R)-1,2-diphenylethyl-1,2-diamineMe₃SiCl, Boc₂O4598
1,2-diaminopropaneMe₃SiCl, Boc₂O5593
1,3-diaminopropaneMe₃SiCl, Boc₂O62>99

Data extracted from a study on a general method for selective mono-Boc protection of diamines.[3]

Table 2: Yields of N-Boc Protected Secondary Amines via Reductive Amination

AldehydeAmineYield (%)
4-NitrobenzaldehydeMethyl 7-aminoheptanoate92
3-Methoxybenzaldehyde4-Phenylbutylamine87
HeptanalBenzylamine80

Data from a one-pot tandem direct reductive amination/N-Boc protection procedure.[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of a Diamine
  • To a solution of the diamine (1 equivalent) in anhydrous methanol at 0°C, add trimethylsilyl chloride (Me₃SiCl, 1 equivalent) dropwise.

  • Allow the mixture to warm to room temperature.

  • Add water (1 mL) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the mixture with water and wash with diethyl ether.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.[3]

Protocol 2: One-Pot Tandem Reductive Amination and N-Boc Protection
  • To a solution of the primary amine (1 equivalent) and the aldehyde (1.2 equivalents) in dichloromethane, add sodium triacetoxyborohydride (STAB, 2.5 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: (S)-2-Aminomethylpiperidine boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection Method 1 reductive_amination Reductive Amination (Aldehyde/Ketone, STAB) start->reductive_amination Method 2 (from precursor) crude_product Crude this compound boc_protection->crude_product reductive_amination->crude_product purification Column Chromatography (Silica Gel, Eluent + TEA) crude_product->purification analysis Purity & Structural Analysis (HPLC, GC, NMR, MS) purification->analysis final_product Pure this compound analysis->final_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_low_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions workup_issues Workup/Purification Issues low_yield->workup_issues optimize_reagents Optimize Reagent Stoichiometry incomplete_reaction->optimize_reagents optimize_conditions Adjust Time/Temperature/pH incomplete_reaction->optimize_conditions use_dehydrating_agent Add Dehydrating Agent incomplete_reaction->use_dehydrating_agent minimize_side_reactions Control Temperature/Purity of Reagents side_reactions->minimize_side_reactions improve_extraction Improve Extraction Protocol workup_issues->improve_extraction modify_chromatography Modify Chromatography Conditions (e.g., add TEA) workup_issues->modify_chromatography

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the purification of piperidine derivatives.

General FAQs

Q1: What are the most common impurities in crude piperidine derivative samples?

A1: Common impurities can include unreacted starting materials (e.g., pyridine), byproducts from side reactions, reagent-related impurities, oxidation products that may cause discoloration (e.g., a yellow tint), residual solvents, and water, especially after aqueous workup procedures.[1]

Q2: How do I choose the best purification technique for my piperidine derivative?

A2: The selection of an appropriate purification method depends on the physicochemical properties of your target compound and the nature of the impurities.[1]

  • Crystallization is ideal for solid compounds with good crystal-forming properties.

  • Column Chromatography is a versatile technique for separating compounds based on polarity.

  • Distillation is suitable for liquid derivatives, separating components based on boiling points.[1]

  • Acid-Base Extraction is effective for separating basic piperidine derivatives from neutral or acidic impurities.[1]

A decision-making workflow for selecting a suitable purification method is outlined below.

Purification_Method_Selection start Crude Piperidine Derivative is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No crystallization Crystallization is_solid->crystallization Yes boiling_point_diff Significant boiling point difference from impurities? is_liquid->boiling_point_diff Yes chromatography Column Chromatography is_liquid->chromatography No impurities_acidic_neutral Are impurities acidic or neutral? impurities_acidic_neutral->chromatography No extraction Acid-Base Extraction impurities_acidic_neutral->extraction Yes boiling_point_diff->impurities_acidic_neutral No distillation Distillation boiling_point_diff->distillation Yes Column_Chromatography_Workflow crude_product Crude Product tlc_analysis TLC Analysis for Eluent Optimization crude_product->tlc_analysis pack_column Pack Chromatography Column tlc_analysis->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation purified_product Purified Product evaporation->purified_product

References

Technical Support Center: Managing Steric Hindrance in 2-Substituted Piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during reactions with sterically hindered 2-substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation or N-arylation reaction on a 2-substituted piperidine is failing or giving very low yields. What are the common causes and solutions?

A1: This is a frequent challenge due to the steric bulk of the C2 substituent hindering access to the nitrogen atom.

  • Problem: The nucleophilicity of the piperidine nitrogen is reduced by the adjacent bulky group.

  • Troubleshooting Steps:

    • Optimize the Base and Solvent System: For N-alkylation, strong, non-nucleophilic bases can be effective. Consider using sodium hydride (NaH) in an anhydrous polar aperiodic solvent like DMF at 0°C before adding the alkylating agent. Alternatively, potassium carbonate (K2CO3) in DMF at room temperature can be a milder starting point.[1]

    • Change the Coupling Strategy for N-Arylation: Palladium-catalyzed Buchwald-Hartwig reactions can be challenging for hindered substrates.[2] Consider switching to a copper-catalyzed Chan-Evans-Lam (CEL) coupling or an Ullmann-Goldberg reaction, which are often more effective for sterically demanding C-N bond formations.[2][3]

    • Use Specialized Catalysts/Ligands: For challenging arylations, ligand design is crucial. A biaryl (alkyl)aryl phosphine ligand has been shown to improve reaction rates for the arylation of hindered primary amines, a principle applicable here.[4]

    • Control Reagent Addition: To prevent the formation of quaternary ammonium salts during alkylation, add the alkylating agent slowly (e.g., via syringe pump) to a solution where the piperidine is in excess.[1]

Q2: I am observing poor diastereoselectivity in my reaction. How can I improve the formation of the desired stereoisomer?

A2: Poor stereoselectivity often arises when the energy difference between the transition states leading to the different diastereomers is small.

  • Problem: Insufficient steric or electronic differentiation between the faces of the reacting molecule.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the temperature (e.g., to 0 °C, -20 °C, or -78 °C) can amplify small energy differences between transition states, thereby enhancing selectivity.[5]

    • Screen Solvents: The polarity and coordinating ability of the solvent can stabilize one transition state over another. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).[5]

    • Modify the N-Protecting Group: The size of the N-substituent is critical. A bulky protecting group, such as a tert-butyloxycarbonyl (Boc) group, can effectively block one face of the piperidine ring, directing the approach of reagents to the opposite, less hindered face.[5] N-acyl groups can also enforce a specific ring conformation, influencing the direction of attack.[6]

    • Utilize a Directing Group: Amidine auxiliaries can be used to direct metallation and subsequent functionalization with high stereoselectivity, yielding 2,6-disubstituted piperidines.[7]

Q3: How can I achieve C-H functionalization at the sterically hindered C2 position of a piperidine ring?

A3: Direct C-H functionalization at the C2 position is challenging due to steric hindrance and electronic deactivation. The most effective strategy involves the use of a directing group.

  • Problem: The C2 position is sterically shielded, and standard C-H activation methods may favor other, more accessible positions (e.g., C3 or C4).[8]

  • Solution: Employ a Directing Group (DG):

    • Install a directing group on the piperidine nitrogen. Common DGs include pyridyl, amidine, or thioamide groups.[7][9]

    • The DG chelates to a transition metal catalyst (e.g., Ruthenium or Palladium).[9]

    • This chelation brings the catalyst into close proximity to the C2 C-H bond, facilitating regioselective activation and subsequent functionalization (e.g., arylation).[9][10]

    • The directing group can often be removed after the desired functionalization is complete.[10]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling
Symptom Possible Cause Suggested Solution
No or low conversionCatalyst deactivationUse a more robust ligand (e.g., biaryl phosphine ligands). Ensure inert atmosphere and anhydrous conditions.
Steric hindrance at NSwitch to a copper-catalyzed system (e.g., Chan-Evans-Lam), which can be more effective for hindered amines.[2]
Incorrect baseScreen different bases (e.g., Cs2CO3, K3PO4, NaOtBu). The choice of base can be critical.
Formation of side productsReductive elimination is slowIncrease the temperature or change the ligand to one that promotes reductive elimination.
Competing reactionsLower the reaction temperature. Use a more selective catalyst system.
Guide 2: Controlling Site-Selectivity in Rhodium-Catalyzed C-H Functionalization

The choice of both the N-protecting group and the rhodium catalyst can dictate the position of C-H functionalization on the piperidine ring.[8][11][12]

Target Position N-Protecting Group Effective Catalyst Typical Diastereomeric Ratio (dr) Typical Yield
C2N-BocRh₂(R-TCPTAD)₄>20:1~60-80%
C2N-Brosyl (Bs)Rh₂(R-TPPTTL)₄>20:1~70-90%
C4N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄>20:1~55-75%

Data adapted from related studies on piperidine functionalization.[8][11][12] Yields and dr are approximate and substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Pictet-Spengler Cyclization

This protocol is a general method for synthesizing 2-substituted piperidines where stereoselectivity can be optimized.

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting β-arylethylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C, -20 °C). Lower temperatures generally favor higher stereoselectivity.[5]

  • Reagent Addition: Add the aldehyde or ketone (1.1 equivalents) to the cooled solution.

  • Catalyst Addition: If required, add the acid catalyst (e.g., trifluoroacetic acid, TFA). The nature and concentration of the catalyst can influence stereoselectivity.[5]

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress using TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Protocol 2: Copper-Catalyzed N-Arylation of a Hindered Piperidine

This protocol is adapted from methods developed for sterically hindered substrates.[2]

  • Setup: To an oven-dried reaction vessel, add the 2-substituted piperidine (1.2 equivalents), the aryl boronic acid (1.0 equivalent), CuI (0.1 equivalents), and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.2 equivalents).

  • Solvent: Add anhydrous methanol under an inert atmosphere.

  • Atmosphere: Saturate the reaction mixture with oxygen by bubbling it through the solution for 5-10 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the N-arylated product.

Visualizations

Troubleshooting_Workflow start Problematic Reaction (2-Substituted Piperidine) low_yield Low Yield / Slow Rate start->low_yield poor_selectivity Poor Stereoselectivity start->poor_selectivity no_reaction No Reaction start->no_reaction sol_yield1 Optimize Conditions (Temp, Conc.) low_yield->sol_yield1 sol_yield2 Change Catalyst/Ligand (e.g., Pd -> Cu) low_yield->sol_yield2 sol_yield3 Use Stronger Base (e.g., NaH) low_yield->sol_yield3 sol_select1 Lower Temperature poor_selectivity->sol_select1 sol_select2 Screen Solvents poor_selectivity->sol_select2 sol_select3 Increase Steric Bulk (Bulky Protecting Group) poor_selectivity->sol_select3 sol_no_react1 Verify Starting Materials no_reaction->sol_no_react1 sol_no_react2 Employ Directing Group (for C-H Activation) no_reaction->sol_no_react2 sol_no_react3 Increase Temperature no_reaction->sol_no_react3

Caption: A general workflow for troubleshooting common issues in 2-substituted piperidine reactions.

Caption: A simplified diagram showing how a directing group (DG) facilitates C-H activation at C2.

Strategy_Selection start Goal: Functionalize 2-Substituted Piperidine q1 What type of bond? start->q1 q2 Is stereocontrol the primary issue? q1->q2 No c_n_bond C-N Bond (Alkylation/Arylation) q1->c_n_bond Yes c_c_bond C-C Bond (at C2) q2->c_c_bond No sol_stereo Modify N-Substituent: - Use Bulky Protecting Group - Optimize Temp/Solvent q2->sol_stereo Yes sol_cn Optimize Coupling: - Base/Solvent - Catalyst (Cu vs Pd) - Ligand Selection c_n_bond->sol_cn sol_cc Use Directing Group Strategy c_c_bond->sol_cc

Caption: A decision tree to help select a strategy for managing steric hindrance challenges.

References

Improving solubility of Boc-protected intermediates in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-Protected Intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the solubility of Boc-protected intermediates in organic solvents.

This section provides systematic approaches to resolving common solubility challenges encountered during experiments.

Issue: My Boc-protected intermediate is not dissolving in the primary solvent.

Root Cause Analysis:

Poor solubility can stem from several factors, including the inherent properties of the intermediate (e.g., high crystallinity, strong intermolecular forces), the choice of solvent, and the presence of impurities. The polarity and size of the amino acid side chain, for instance, play a crucial role in its solubility.[1] Intermediates with large, nonpolar, or bulky side chains often exhibit lower solubility in polar solvents.[1]

Troubleshooting Workflow:

G start Insoluble Boc-Intermediate solvent Select a stronger solvent (e.g., DMF, NMP, DMSO) start->solvent cosolvent Use a co-solvent system (e.g., DCM/DMF/NMP 1:1:1) solvent->cosolvent If still insoluble dissolved Intermediate Dissolved solvent->dissolved Success energy Apply gentle heating (≤40°C) and/or sonication cosolvent->energy If still insoluble cosolvent->dissolved Success check_purity Verify compound purity (Consider recrystallization) energy->check_purity If still insoluble energy->dissolved Success fail Solubility Issue Persists check_purity->fail G start Start with poorly soluble Boc-protected intermediate step1 Attempt to dissolve in a minimal amount of a strong solvent (e.g., DMSO). start->step1 step2 If unsuccessful, prepare a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP. step1->step2 If insoluble end Proceed with the reaction once the intermediate is fully dissolved. step1->end If soluble step3 Attempt to dissolve the intermediate in the co-solvent mixture. step2->step3 step4 If still insoluble, suspend the intermediate in the chosen solvent system. step3->step4 If insoluble step3->end If soluble step5 Sonicate the suspension for 5-10 minutes. step4->step5 step6 If still not dissolved, gently warm the solution to no more than 40°C while continuing to mix. step5->step6 step6->end If soluble

References

Technical Support Center: Scavengers for tert-butyl Cation in Boc Deprotection Steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions and ensure the successful removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during Boc deprotection?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[2][4][5]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][3][4] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of 56 Da.[2][3][4] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[2]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated Cys residues.[2][3][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][3][4]

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[3][4][6] They are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing unwanted side reactions by intercepting the electrophile.[2][3][4]

Q4: My Boc deprotection reaction appears to be incomplete. What are the common causes?

A4: Incomplete deprotection can be caused by several factors:[3][4]

  • Insufficient Acid: The concentration or number of equivalents of the acid may be too low.[3][4]

  • Insufficient Reaction Time or Low Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low.[3][4]

  • Steric Hindrance: The accessibility of the Boc group to the acid can be limited by the surrounding molecular structure.[3][4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): Inadequate swelling of the resin support can prevent the acid from reaching all the peptide chains.[2]

Troubleshooting Guides

Issue 1: Formation of Unexpected Side Products, Often with a +56 Da Mass Increase

  • Symptom: Analysis by HPLC or LC-MS reveals unexpected peaks, frequently with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[2]

  • Cause: Alkylation of nucleophilic functional groups (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during acid cleavage.[3][4][6]

  • Solution: The most effective solution is to incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the specific residues present in your compound.[3][4][6] Refer to the tables below for guidance on scavenger selection. A widely used general-purpose scavenger cocktail is a mixture of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[3][6] For peptides with multiple sensitive residues, a more complex cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[3]

Issue 2: Incomplete Boc Deprotection

  • Symptom: The presence of starting material is observed in the crude product analysis by HPLC or LC-MS. In peptide synthesis, this can lead to the formation of deletion sequences.[2][4]

  • Cause 1: Insufficient Acid Concentration or Equivalents. [3][4]

    • Solution: Increase the concentration of the acid (e.g., use 95% TFA in dichloromethane instead of a lower concentration) or increase the equivalents of acid relative to the substrate. For challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[3][4]

  • Cause 2: Insufficient Reaction Time or Temperature. [3][4]

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. Be aware that this may also increase side product formation if scavengers are not used.[3]

  • Cause 3: Steric Hindrance. [3][4]

    • Solution: A combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[2][3]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection and Their Primary Targets
ScavengerPrimary Target Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS) Trp, Tyr, Cys2.5 - 5%Highly effective carbocation scavenger.[2][5]
Triethylsilane (TES) Trp, Met5 - 10%Another effective silane-based scavenger.[2][5]
Thioanisole Met, Trp5 - 10%Effective in preventing S-alkylation of Met and also helps reduce methionine sulfoxide.[2][5]
1,2-Ethanedithiol (EDT) Cys, Trp2.5%A strong nucleophile, effective at preventing S-alkylation. Has a strong odor.[2][5][6]
Dimethyl Sulfide (DMS) Met5 - 10%Effective for preventing methionine alkylation.[2][5]
Anisole General, Tyr, Trp5%A general-purpose scavenger.[5]
Phenol Tyr, Trp5%Good scavenger for protecting tyrosine.[2][5]
Water General2.5 - 5%Acts as a nucleophile to hydrolyze tert-butyl cations to form tert-butanol.[3][5]
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for Preventing Cys S-tert-butylation

The following data, adapted from a study on a model Cys-containing peptide, demonstrates the impact of different scavengers on reducing the formation of the S-tert-butylated side product.[5]

Cleavage Cocktail Composition (TFA/Scavengers, v/v)% S-tert-butylation
95% TFA / 2.5% TIS / 2.5% H₂O~15-20%
90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O9.0%
90% TFA / 5% DMS / 2.5% TIS / 2.5% H₂O10.3%

Data is illustrative and based on findings from the literature. Actual percentages can vary based on the specific peptide sequence and reaction conditions.

Table 3: Effectiveness of Scavenger Cocktails in Minimizing Side Reactions for a Model Methionine-Containing Peptide

The following data illustrates the effectiveness of different scavenger cocktails in preventing side reactions for a model peptide containing methionine.[7]

Cleavage Cocktail Composition% Oxidation% Alkylation
TFA/TIS/H₂O (95:2.5:2.5)10.2%5.2%
TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL Ph₃PEradicatedReduced

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution using TFA and a Scavenger
  • Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).[4]

  • Scavenger Addition: To the solution, add the selected scavenger or scavenger cocktail. For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[3]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified by precipitation in cold diethyl ether, followed by centrifugation and washing, or by column chromatography.[3][6]

Protocol 2: Small-Scale Trial Cleavage from Resin to Optimize Scavengers

This protocol is designed to test different scavenger cocktails on a small amount of peptide-resin to determine the optimal conditions before a large-scale cleavage.[6]

  • Resin Preparation: Weigh 20-50 mg of the dry peptide-resin into separate reaction vessels for each cocktail to be tested.[6]

  • Cocktail Preparation: In separate, labeled microcentrifuge tubes, prepare the different cleavage cocktails. For example:

    • Cocktail A: 500 µL of TFA/TIS/H₂O (95:2.5:2.5)[6]

    • Cocktail B: 500 µL of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)[6]

    • Cocktail C: 500 µL of Reagent K[6]

  • Cleavage Reaction: Add the prepared cleavage cocktails to the respective resin samples. Gently agitate the mixtures at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.

  • Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[6]

  • Collection and Washing: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three times to remove residual scavengers.[6]

  • Drying and Analysis: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. Dissolve a small amount of the dried peptide from each trial in an appropriate solvent and analyze by reversed-phase HPLC (RP-HPLC) to assess purity and identify side products.[6]

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_main_pathway Main Deprotection Pathway cluster_side_reactions Side Reactions cluster_scavenging Scavenger Action Boc-Protected Amine Boc-Protected Amine Protonated Boc-Amine Protonated Boc-Amine Boc-Protected Amine->Protonated Boc-Amine + H+ (TFA) Carbamic Acid Carbamic Acid Protonated Boc-Amine->Carbamic Acid Cleavage tert-Butyl Cation tert-Butyl Cation Protonated Boc-Amine->tert-Butyl Cation Deprotected Amine Deprotected Amine Carbamic Acid->Deprotected Amine - CO2 Alkylated Side-Product Alkylated Side-Product tert-Butyl Cation->Alkylated Side-Product Alkylation Trapped Cation Trapped Cation tert-Butyl Cation->Trapped Cation Trapping Sensitive Residue\n(Trp, Met, Cys, Tyr) Sensitive Residue (Trp, Met, Cys, Tyr) Sensitive Residue\n(Trp, Met, Cys, Tyr)->Alkylated Side-Product Scavenger Scavenger Scavenger->Trapped Cation

Caption: Mechanism of Boc deprotection, side-product formation, and scavenger action.

Troubleshooting_Workflow Start Boc Deprotection Experiment Analysis Analyze Crude Product (HPLC, LC-MS) Start->Analysis SideProducts Side Products Detected? (+56 Da) Analysis->SideProducts IncompleteReaction Incomplete Reaction? SideProducts->IncompleteReaction No AddScavengers Add/Optimize Scavengers (TIS, EDT, Thioanisole, etc.) SideProducts->AddScavengers Yes CheckConditions Increase Acid Conc., Time, or Temperature IncompleteReaction->CheckConditions Yes Successful Successful Deprotection IncompleteReaction->Successful No ReRun Re-run Experiment AddScavengers->ReRun CheckConditions->ReRun ReRun->Analysis

Caption: Troubleshooting workflow for common Boc deprotection issues.

Scavenger_Selection_Logic Start Analyze Peptide Sequence SensitiveResidues Sensitive Residues Present? (Trp, Met, Cys, Tyr) Start->SensitiveResidues NoSensitive Use Standard Cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) SensitiveResidues->NoSensitive No Trp Contains Trp? SensitiveResidues->Trp Yes Met Contains Met? Trp->Met No AddTIS_EDT Add TIS or EDT Trp->AddTIS_EDT Yes Cys Contains Cys? Met->Cys No AddThioanisole Add Thioanisole Met->AddThioanisole Yes AddEDT Add EDT Cys->AddEDT Yes ComplexCocktail Use Complex Cocktail (e.g., Reagent K) Cys->ComplexCocktail No AddTIS_EDT->Met AddThioanisole->Cys AddEDT->ComplexCocktail

Caption: Logical workflow for selecting appropriate scavengers based on peptide sequence.

References

Alternative bases to piperidine for Fmoc removal to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding alternatives to piperidine for Fmoc-group removal in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals seeking to minimize common side reactions and optimize synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during piperidine-mediated Fmoc deprotection?

A1: While 20% piperidine in DMF is a robust and widely used reagent for Fmoc removal, its basicity can promote several undesirable side reactions that compromise peptide purity and yield. The most common issues include:

  • Aspartimide Formation: This is a major concern for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[1] The piperidine base catalyzes the cyclization of the aspartic acid side chain to form a five-membered succinimide ring. This ring can then reopen to yield a mixture of desired α-aspartyl and undesired β-aspartyl peptides, which are often difficult to separate chromatographically.[1]

  • Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, particularly when proline is one of the first two amino acids.[1] It involves the intramolecular cyclization of the N-terminal dipeptide, leading to the cleavage of the dipeptide from the resin and truncation of the peptide chain.[1]

  • Racemization: The chirality of amino acids can be compromised under basic conditions. C-terminal cysteine is particularly susceptible to base-mediated racemization during Fmoc deprotection.[1]

  • Piperidine Adducts: For peptides with a C-terminal cysteine, a base-catalyzed elimination can form a dehydroalanine (Dha) residue. This highly reactive intermediate can then be attacked by piperidine, resulting in a piperidinyl-alanine adduct with a mass shift of +51 Da.[1]

  • Dde Group Migration: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, used for orthogonal protection of lysine side chains, can be unstable in the presence of piperidine. This can lead to migration of the Dde group to a free amine elsewhere on the peptide.[2]

Troubleshooting Guide: Selecting an Alternative Base

Issue 1: High levels of aspartimide formation are detected in my peptide.
  • Possible Cause: Your peptide sequence is prone to aspartimide formation (e.g., contains Asp-Gly, Asp-Asn, Asp-Ser motifs).[1] The basicity of the standard 20% piperidine solution is too high, promoting the cyclization side reaction.[1]

  • Solutions:

    • Switch to a Milder Base: Using a weaker base can significantly suppress aspartimide formation. Piperazine is an effective alternative for this purpose.[3][4]

    • Use Additives: The addition of an acidic additive to the deprotection solution can buffer the basicity and reduce the side reaction. Adding 0.1 M hydroxybenzotriazole (HOBt) or Oxyma to the piperidine solution has been shown to be effective.[3][4][5]

    • Employ a Non-Nucleophilic Base Cocktail: A solution of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a scavenger like piperazine can be used. For example, 2% DBU / 2% piperazine in DMF.[1]

    • Consider Alternative Reagents: 3-(Diethylamino)propylamine (DEAPA) has also been shown to minimize the formation of aspartimide-containing derivatives.[6]

Issue 2: My peptide synthesis is yielding a significant amount of a truncated dipeptide product.
  • Possible Cause: Diketopiperazine (DKP) formation is occurring. This is common when Proline is the second amino acid in the sequence.[1]

  • Solutions:

    • Use DBU/Piperazine: The combination of DBU and piperazine has been shown to significantly reduce DKP formation due to very rapid and efficient Fmoc removal, which outcompetes the cyclization reaction.[1]

    • Switch to Morpholine: The use of morpholine for deprotection can also minimize the formation of diketopiperazines.[1]

Issue 3: I am working with a Dde-protected lysine and observing unexpected products.
  • Possible Cause: The Dde group is not completely stable to piperidine and can migrate from one amine to another during the Fmoc deprotection step.[2]

  • Solutions:

    • Use a DBU-based Reagent: To prevent Dde migration, Fmoc cleavage can be performed with a 2% DBU solution for a short reaction time (e.g., 3 x 3 minutes).[2]

Issue 4: I need a direct, non-controlled replacement for piperidine for routine synthesis.
  • Possible Cause: Piperidine is a controlled substance in many regions, requiring strict monitoring and paperwork.[7]

  • Solutions:

    • Use 4-Methylpiperidine (4-MePip): 4-Methylpiperidine is fully equivalent to piperidine in its ability to remove the Fmoc group and is not a controlled substance.[7][8] It can be directly substituted into existing protocols (e.g., 20% 4-Methylpiperidine in DMF).[8]

    • Use 3-Methylpiperidine (3-MePip): This is another viable alternative with deprotection efficiency identical to piperidine.[8]

Data Presentation: Comparison of Alternative Deprotection Reagents

The following table summarizes the properties and recommended uses of various alternative bases for Fmoc deprotection.

Deprotection ReagentTypical ConcentrationKey AdvantagesCommon Side Reactions ReducedPotential Issues
Piperidine 20% in DMFGold standard, well-characterized, efficient.(Baseline)Aspartimide, DKP, Racemization, Dde migration.[1][2]
4-Methylpiperidine 20% in DMFNot a controlled substance; identical efficiency to piperidine.[7][8]None (direct replacement).Same as piperidine.
DBU / Piperazine 2% DBU, 2% Piperazine in DMFRapid deprotection.Diketopiperazine formation.[1]High basicity of DBU can increase aspartimide formation if not properly controlled.[1]
Piperazine (+ HOBt) 20-50% in DMF (+ 0.1M HOBt)Weaker base, significantly reduces side reactions.Aspartimide formation, C-terminal Cys racemization.[3][4]Slower deprotection kinetics than piperidine.
Morpholine 50% in DMFReduces multiple side reactions.Aspartimide and diketopiperazine formation.[1][5]Can be less efficient for sterically hindered amino acids.
3-(Diethylamino)propylamine (DEAPA) 10% in NOP or DMF"Greener" alternative.Aspartimide formation, diastereoisomer formation.[6][9]Requires optimization for different sequences.
Pyrrolidine 20% in DMF or green solventsEnables use of less polar, greener solvents.[10](None specified)May increase aspartimide and DKP formation in susceptible sequences.[10]

Mandatory Visualizations

Chemical Pathways and Workflows

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate H⁺ abstraction Base Base (e.g., Piperidine) Base->Intermediate DBF Dibenzofulvene (DBF) Intermediate->DBF Elimination Peptide H₂N-Peptide Intermediate->Peptide Adduct DBF-Base Adduct DBF->Adduct Trapping Base2 Excess Base Base2->Adduct

Caption: Mechanism of base-induced Fmoc deprotection and DBF scavenging.

Aspartimide_Formation Peptide Peptide Chain -Asp(OR)-Gly- Succinimide Succinimide Intermediate (Aspartimide) Peptide->Succinimide Base-catalyzed cyclization Alpha_Peptide α-Aspartyl Peptide (Correct Product) Succinimide->Alpha_Peptide Ring opening (desired) Beta_Peptide β-Aspartyl Peptide (Side Product) Succinimide->Beta_Peptide Ring opening (undesired)

Caption: Pathway of aspartimide formation leading to α- and β-peptide products.

Troubleshooting_Workflow Start Experiencing Side Reactions with Piperidine? Asp Is Aspartimide the main issue? Start->Asp Yes DKP Is DKP formation the main issue? Asp->DKP No Sol_Asp Use Piperazine + HOBt or DEAPA Asp->Sol_Asp Yes Dde Is Dde migration the main issue? DKP->Dde No Sol_DKP Use DBU/Piperazine or Morpholine DKP->Sol_DKP Yes Control Need a non-controlled substance? Dde->Control No Sol_Dde Use 2% DBU Dde->Sol_Dde Yes Sol_Control Use 4-Methylpiperidine Control->Sol_Control Yes End Proceed with Optimized Protocol Control->End No Sol_Asp->End Sol_DKP->End Sol_Dde->End Sol_Control->End

Caption: Troubleshooting workflow for selecting an alternative deprotection base.

Experimental Protocols

Protocol 1: General Fmoc Deprotection with 4-Methylpiperidine

This protocol is a direct substitution for standard piperidine protocols.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Drain the solvent and add a solution of 20% (v/v) 4-Methylpiperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For difficult sequences or long peptides, a second deprotection step of 10-15 minutes may be required.[8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the base and the dibenzofulvene adduct.[11]

Protocol 2: Fmoc Deprotection using DBU/Piperazine to Minimize DKP Formation
  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection Solution: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperazine in NMP.

  • Deprotection: Drain the swelling solvent and add the DBU/piperazine deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 2 x 5 minutes (drain and add fresh solution for the second treatment).[1]

  • Washing: Drain the final deprotection solution and wash the resin thoroughly with NMP (3-5 times).[1]

Protocol 3: Fmoc Deprotection using Piperazine/HOBt to Minimize Aspartimide Formation
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution: Prepare a solution of 20% (v/v) piperazine with 0.1 M HOBt in DMF. Note: Ensure HOBt is fully dissolved.

  • Deprotection: Drain the swelling solvent and add the piperazine/HOBt solution to the resin.

  • Reaction: Agitate the mixture at room temperature. Reaction times may need to be extended compared to piperidine (e.g., 2 x 20 minutes) due to the lower basicity. Monitor completion with a Kaiser test.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times).[4]

References

Validation & Comparative

A Comparative Analysis of Chiral Amine Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. Chiral amine organocatalysis has emerged as a powerful and versatile strategy, offering a metal-free and often more sustainable alternative to traditional methods. This guide provides an objective comparison of the performance of various chiral amine catalysts in key asymmetric transformations, supported by experimental data, to aid in the rational selection of the optimal catalyst for specific synthetic challenges.

Introduction to Chiral Amine Catalysis

Chiral amines catalyze asymmetric reactions primarily through two key mechanisms: enamine and iminium ion catalysis. In enamine catalysis, a chiral secondary or primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the chiral catalyst and yields the functionalized product. This pathway is common in reactions like the asymmetric aldol reaction.

Conversely, in iminium ion catalysis, the chiral amine condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, rendering it more susceptible to attack by a nucleophile. This mechanism is prevalent in asymmetric Michael additions and Diels-Alder reactions. The steric and electronic properties of the chiral amine catalyst are crucial in directing the stereochemical outcome of the reaction by controlling the facial selectivity of the attack on the intermediate.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. Below, we compare the performance of representative chiral amine catalysts in three fundamental carbon-carbon bond-forming reactions: the Michael addition, the aldol reaction, and the Diels-Alder reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. The conjugate addition of aldehydes and ketones to nitroalkenes, for instance, provides valuable chiral γ-nitro carbonyl compounds.

Table 1: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes

CatalystCatalyst TypeAldehydeNitroalkeneConditionsYield (%)dr (syn:anti)ee (%)Reference
(S)-ProlineSecondary Amine (Amino Acid)Propanaltrans-β-NitrostyreneDMSO, rt, 24 h10-22[1]
(S)-Diphenylprolinol silyl etherSecondary Amine (Prolinol Derivative)Propanaltrans-β-NitrostyreneToluene, rt, 1 h8294:699[1]
Cinchona-derived Primary AminePrimary Amine (Cinchona Alkaloid)Cyclohexanecarboxaldehydetrans-β-NitrostyreneToluene, rt, 24 h95>95:598[2]
Takemoto's Catalyst (Bifunctional)Primary Amine-ThioureaAcetonetrans-β-NitrostyreneToluene, rt, 48 h99-90[3]
Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental method for the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.

Table 2: Performance of Chiral Amine Catalysts in the Asymmetric Aldol Reaction

CatalystCatalyst TypeKetoneAldehydeConditionsYield (%)dr (anti:syn)ee (%)Reference
(S)-ProlineSecondary Amine (Amino Acid)Cyclohexanone4-NitrobenzaldehydeDMSO, rt, 4 h9799:196[4]
(S)-Diphenylprolinol silyl etherSecondary Amine (Prolinol Derivative)Cyclohexanone4-NitrobenzaldehydeCH2Cl2, 0 °C, 2 h9995:5>99[4]
QuinineCinchona AlkaloidAcetone4-NitrobenzaldehydeToluene, -20 °C, 19 h41-61[5]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with high stereocontrol. Chiral amines can catalyze the enantioselective [4+2] cycloaddition between dienes and α,β-unsaturated aldehydes.

Table 3: Performance of Chiral Amine Catalysts in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and Acrolein

CatalystCatalyst TypeDieneDienophileConditionsYield (%)dr (endo:exo)ee (%)Reference
(S)-Proline derivative (imidazolidinone)Secondary AmineCyclopentadieneAcroleinCH3CN/H2O, rt, 12 h8285:1592 (endo)[6]
Jørgensen-Hayashi CatalystSecondary Amine (Prolinol Derivative)CyclopentadieneAcroleinToluene, TFA, -20 °C, 24 h7990:1097 (endo)[7]
Cinchona-derived Primary Amine-ThioureaBifunctional AmineCyclopentadieneAcroleinToluene, 4Å MS, rt, 48 h85>99:198 (endo)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. The following are representative experimental protocols for the key reactions discussed.

General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by (S)-Diphenylprolinol Silyl Ether

To a solution of the (S)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in toluene (2.0 mL) at room temperature is added the aldehyde (1.2 mmol). The mixture is stirred for 10 minutes, and then the nitroalkene (1.0 mmol) is added. The reaction is stirred at room temperature for the time indicated in the data table. Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the desired Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[1]

General Procedure for Asymmetric Aldol Reaction Catalyzed by (S)-Proline

To a stirred solution of (S)-proline (0.035 g, 0.3 mmol, 30 mol%) in DMSO (4.0 mL) is added the ketone (7.5 mmol). The mixture is stirred for 15 minutes, and then the aldehyde (2.5 mmol) is added. The reaction is stirred at room temperature for the time indicated in the data table. After completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the aldol product. The diastereomeric and enantiomeric excesses are determined by 1H NMR spectroscopy of the corresponding acetonide and by chiral HPLC analysis, respectively.[4]

General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by a Jørgensen-Hayashi Catalyst

To a solution of the Jørgensen-Hayashi catalyst (0.05 mmol, 10 mol%) in toluene (1.0 mL) at -20 °C is added trifluoroacetic acid (TFA, 0.05 mmol, 10 mol%). The mixture is stirred for 10 minutes, and then the α,β-unsaturated aldehyde (0.5 mmol) is added. After stirring for another 10 minutes, the diene (1.5 mmol) is added. The reaction is stirred at -20 °C for the time indicated in the data table. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the Diels-Alder adduct. The endo:exo ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.[7]

Visualization of Catalytic Cycles and Selection Logic

To better understand the underlying mechanisms and aid in catalyst selection, the following diagrams illustrate the key catalytic cycles and a logical workflow for choosing a suitable chiral amine catalyst.

Enamine_Iminium_Catalysis cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis Catalyst_E Chiral Amine (R₂NH) Enamine Chiral Enamine (Nucleophile) Catalyst_E->Enamine + Carbonyl - H₂O Carbonyl_E Aldehyde/Ketone Carbonyl_E->Enamine Adduct_E Iminium Adduct Enamine->Adduct_E + E⁺ Electrophile Electrophile (E⁺) Electrophile->Adduct_E Product_E Product Adduct_E->Product_E + H₂O Product_E->Catalyst_E - Catalyst Catalyst_I Chiral Amine (R₂NH) Iminium Chiral Iminium Ion (Electrophile) Catalyst_I->Iminium + α,β-Unsat. Carbonyl - H₂O Unsat_Carbonyl α,β-Unsaturated Aldehyde/Ketone Unsat_Carbonyl->Iminium Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Enamine_Adduct Product_I Product Enamine_Adduct->Product_I + H₂O Product_I->Catalyst_I - Catalyst

Caption: General catalytic cycles for enamine and iminium ion catalysis.

Catalyst_Selection_Workflow Start Define Asymmetric Transformation Reaction_Type Identify Reaction Type Start->Reaction_Type Substrate_Scope Consider Substrate Scope (Sterics, Electronics) Reaction_Type->Substrate_Scope Aldol, Michael, Diels-Alder, etc. Catalyst_Class Select Catalyst Class Substrate_Scope->Catalyst_Class Proline Proline & Derivatives (e.g., Diphenylprolinol) Catalyst_Class->Proline Secondary Amine Catalysis (Enamine/Iminium) Cinchona Cinchona Alkaloids & Derivatives Catalyst_Class->Cinchona Brønsted Base/H-Bonding Nucleophilic Catalysis Bifunctional Bifunctional Catalysts (e.g., Amine-Thiourea) Catalyst_Class->Bifunctional Dual Activation (Lewis Base & H-Bonding) Primary_Amine Primary Amines Catalyst_Class->Primary_Amine Primary Amine Catalysis (Often complementary to secondary) Optimization Optimize Reaction Conditions (Solvent, Temp., Additives) Analysis Analyze Results (Yield, dr, ee) Optimization->Analysis Proline->Optimization Cinchona->Optimization Bifunctional->Optimization Primary_Amine->Optimization

Caption: A logical workflow for selecting a chiral amine catalyst.

Conclusion

The selection of an appropriate chiral amine catalyst is a critical decision in the design and execution of an asymmetric synthesis. While simple and inexpensive catalysts like (S)-proline can be highly effective for certain transformations, more structurally complex catalysts such as diphenylprolinol silyl ethers and bifunctional amine-thioureas often provide superior stereoselectivity and broader substrate scope. Cinchona alkaloids and their derivatives represent a versatile class of catalysts that can be effective in a wide range of reactions. This guide provides a comparative framework to assist researchers in navigating the diverse landscape of chiral amine catalysts and selecting the most promising candidate for their specific synthetic goals. Further optimization of reaction conditions will always be crucial for achieving the desired levels of efficiency and stereocontrol.

References

A Comparative Guide to Alternatives for (S)-2-Aminomethyl-1-N-Boc-piperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the chiral building block (S)-2-Aminomethyl-1-N-Boc-piperidine is a valuable scaffold for introducing a constrained chiral piperidine moiety. However, a variety of strategic alternatives exist, each offering distinct physicochemical properties, stereochemical arrangements, and synthetic advantages. This guide provides an objective comparison of key alternatives, supported by available experimental data and detailed methodologies, to inform the rational selection of building blocks for your research.

Key Alternatives and Physicochemical Properties

The primary alternatives to this compound can be categorized as positional isomers, ring-substituted analogs, and heterocyclic core variations. The choice among these can significantly impact a molecule's spatial orientation, polarity, and potential for biological interactions.

CompoundStructureMolecular Weight ( g/mol )Predicted pKaPredicted logPKey Features
This compound 214.3110.21.8The established chiral standard, offering a primary amine for versatile derivatization with a defined stereocenter adjacent to the ring nitrogen.
(S)-1-N-Boc-3-(aminomethyl)piperidine 214.3110.31.8A positional isomer offering a different spatial vector for the aminomethyl group, potentially altering binding modes with biological targets.[1]
4-(Aminomethyl)-1-N-Boc-piperidine 214.3110.41.8An achiral, conformationally rigid linker, often used to introduce a piperidine scaffold in PROTACs and other complex molecules.[2][3][4]
4-(Aminomethyl)tetrahydropyran 129.19 (unprotected)10.00.2A non-basic ring analog that replaces the piperidine nitrogen with oxygen, reducing basicity and altering hydrogen bonding potential.[5]
N-Boc-piperazine 186.259.8 (free amine)0.8A heterocyclic alternative with a second nitrogen atom, offering an additional point for functionalization or modulation of physicochemical properties.[6][7]

Performance in Amide Bond Formation: A Comparative Overview

While direct head-to-head comparative studies under identical conditions are scarce in the literature, we can infer relative performance in common synthetic transformations, such as amide bond formation, based on general principles and published protocols. The following data is a representative compilation from various sources to guide expectations.

Amine Building BlockCoupling ReagentReaction Time (Typical)Yield (Typical)Notes
This compound HATU/DIPEA2-6 hours85-95%High reactivity due to the primary amine.
(S)-1-N-Boc-3-(aminomethyl)piperidine EDC/HOBt12-24 hours75-90%Similar reactivity to the 2-substituted isomer.
4-(Aminomethyl)-1-N-Boc-piperidine EDC/HOBt12-24 hours80-95%A widely used and reliable building block.
4-(Aminomethyl)tetrahydropyran Acyl Chloride1-4 hours80-95%Reacts readily with activated carboxylic acid derivatives.
N-Boc-piperazine HATU/DIPEA1-3 hours90-98%Highly efficient coupling, often used in the synthesis of complex molecules like PROTACs.[8][9]

Experimental Protocols

Detailed methodologies for key synthetic transformations are crucial for reproducibility and comparison. Below are representative protocols for amide bond formation with the discussed alternatives.

Protocol 1: Amide Coupling with this compound using HATU

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Amide Coupling with 4-(Aminomethyl)tetrahydropyran using an Acyl Chloride

Materials:

  • 4-(Aminomethyl)tetrahydropyran (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(aminomethyl)tetrahydropyran in anhydrous DCM in a round-bottom flask and add the base (TEA or pyridine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Protocol 3: Amide Coupling with N-Boc-piperazine using EDC/HOBt

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the carboxylic acid, N-Boc-piperazine, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Add DIPEA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.[9]

Visualizing Synthetic Strategies and Relationships

Diagrams illustrating the relationships between these building blocks and their application in synthetic workflows can aid in conceptual understanding.

Alternatives_to_S_2_Aminomethyl_1_N_Boc_piperidine cluster_piperidines Piperidine-based Scaffolds cluster_analogs Ring Analogs cluster_synthesis Synthetic Application S_2_Am (S)-2-Aminomethyl- 1-N-Boc-piperidine S_3_Am (S)-1-N-Boc-3- (aminomethyl)piperidine S_2_Am->S_3_Am Positional Isomer C4_Am 4-(Aminomethyl)- 1-N-Boc-piperidine S_2_Am->C4_Am Achiral Analog THP 4-(Aminomethyl)- tetrahydropyran S_2_Am->THP Heteroatom Substitution (N to O) Pipz N-Boc- piperazine S_2_Am->Pipz Additional N-atom Amide Amide Bond Formation S_2_Am->Amide S_3_Am->Amide C4_Am->Amide THP->Amide Pipz->Amide

Caption: Structural relationships between this compound and its alternatives.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Amine Amine Building Block (e.g., (S)-2-Aminomethyl- 1-N-Boc-piperidine or Alternative) Coupling_Step Nucleophilic Attack by Amine Amine->Coupling_Step Acid Carboxylic Acid Activation Carboxylic Acid Activation Acid->Activation Coupling Coupling Reagent (e.g., HATU, EDC) Coupling->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling_Step Workup Workup & Purification Coupling_Step->Workup Product Amide Product Workup->Product

Caption: General experimental workflow for amide bond formation.

Conclusion

The selection of a chiral building block is a critical decision in the design of novel molecules. While this compound remains a robust and widely used starting material, its positional isomers and ring analogs provide a valuable toolkit for modulating the steric and electronic properties of a target compound. Positional isomers like (S)-1-N-Boc-3-(aminomethyl)piperidine offer different vectoral orientations of the reactive amine, which can be crucial for optimizing interactions within a binding pocket. Ring analogs such as 4-(aminomethyl)tetrahydropyran and N-Boc-piperazine provide opportunities to fine-tune properties like basicity, polarity, and hydrogen bonding capacity. The choice of building block should be guided by the specific synthetic strategy and the desired pharmacological profile of the final molecule. This guide provides the foundational data and protocols to enable a more informed and strategic selection of these critical synthetic intermediates.[5]

References

A Comparative Guide to the Validation of Enantiomeric Excess for (S)-2-Aminomethyl-1-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (S)-2-Aminomethyl-1-N-Boc-piperidine is a critical quality attribute in the synthesis of many pharmaceutical compounds, where the stereochemistry of a molecule can significantly influence its pharmacological activity and safety profile. Accurate determination of enantiomeric excess (ee) is therefore essential. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, available instrumentation, and the need for direct analysis versus derivatization.

Analytical TechniquePrincipleTypical Chiral Selector/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), macrocyclic glycopeptide-based, or crown ether-based CSPs.High resolution and accuracy, broad applicability, well-established methods, potential for preparative scale separation.Can require lengthy method development, may necessitate derivatization for improved detection or separation.
Chiral GC Separation of volatile enantiomers (or their volatile derivatives) based on their differential interactions with a chiral stationary phase.Cyclodextrin derivatives are common chiral stationary phases.High efficiency and resolution, fast analysis times.The compound may lack sufficient volatility, often requires derivatization, which adds a reaction step and potential for error.
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), resulting in distinguishable signals in the NMR spectrum.Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), Chiral derivatizing agents (e.g., Mosher's acid chloride).Rapid analysis, no separation required, provides structural information.Lower sensitivity and accuracy compared to chromatographic methods, may suffer from signal overlap, requires a pure chiral auxiliary.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar chiral amines and can be adapted for this compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization

This method involves the conversion of the enantiomers into diastereomers via derivatization, which can then be separated on a standard achiral HPLC column. Alternatively, derivatization can be used to introduce a chromophore for enhanced UV detection on a chiral column.

Experimental Protocol:

  • Derivatization:

    • Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add 1.2 equivalents of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and 1.5 equivalents of a non-chiral base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate.

    • Extract the diastereomeric products with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • HPLC Analysis:

    • Column: Standard achiral C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, depending on the chromophore introduced).

    • Injection Volume: 10 µL.

    • Analysis: The two diastereomers will exhibit different retention times. The enantiomeric excess is calculated from the relative peak areas.

Calculation of Enantiomeric Excess (ee):

ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where Areamajor is the peak area of the diastereomer formed from the major enantiomer and Areaminor is the peak area of the diastereomer formed from the minor enantiomer.

Method 2: Direct Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of the enantiomers without the need for derivatization, using a chiral stationary phase.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. The exact ratio needs to be optimized for baseline separation. A typical starting point is 90:10 (n-hexane:isopropanol).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.

    • Injection Volume: 5-10 µL.

    • Analysis: The (S) and (R) enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas.

Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, leading to separate signals in the NMR spectrum.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

    • Gently mix the contents of the tube.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum of the mixture.

    • Analysis: Compare the spectra before and after the addition of the CSA. The presence of the (R)-enantiomer will result in the appearance of a second set of signals for certain protons (e.g., the CH₂ protons adjacent to the amine or protons on the Boc group) due to the formation of the diastereomeric complex. The enantiomeric excess is determined by integrating the signals corresponding to the two enantiomers.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound using the three described analytical techniques.

G cluster_sample Sample Preparation cluster_hplc_derivatization HPLC (Derivatization) cluster_hplc_direct Direct HPLC cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample This compound Derivatization Derivatization with Chiral Reagent Sample->Derivatization HPLC_Chiral Analysis on Chiral HPLC Column Sample->HPLC_Chiral Add_CSA Addition of Chiral Solvating Agent Sample->Add_CSA HPLC_Achiral Analysis on Achiral HPLC Column Derivatization->HPLC_Achiral Integration Peak Integration HPLC_Achiral->Integration HPLC_Chiral->Integration NMR_Analysis NMR Spectrum Acquisition Add_CSA->NMR_Analysis NMR_Analysis->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Enantiomeric Excess Determination.

Signaling Pathway of Chiral Recognition in HPLC

The separation of enantiomers on a chiral stationary phase (CSP) in HPLC is a result of the formation of transient diastereomeric complexes with different stabilities. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in a later elution time.

Caption: Chiral Recognition Mechanism in HPLC.

A Comparative Guide to NMR and Mass Spectrometry Analysis of N-Boc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount. N-Boc-piperidine derivatives are crucial building blocks in the synthesis of numerous pharmaceutical compounds, making their unambiguous identification and purity assessment essential. This guide provides a comparative overview of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the analysis of these compounds. We will delve into their respective strengths, present supporting experimental data, and provide detailed methodologies to aid in the structural elucidation and quality control of N-Boc-piperidine derivatives.

Objective Comparison of NMR and Mass Spectrometry

NMR spectroscopy and mass spectrometry are powerful, yet distinct, analytical techniques that provide complementary information for the structural characterization of molecules.[1][2] While NMR provides detailed information about the molecular structure and connectivity of atoms, mass spectrometry offers high sensitivity in determining the molecular weight and elemental composition.[3]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine the chemical environment of atoms.Measures the mass-to-charge ratio (m/z) of ionized molecules to determine their molecular weight and elemental formula.
Sensitivity Relatively low, typically requiring sample amounts in the milligram range.[3]High, capable of detecting analytes at picomole to femtomole levels.[1][3]
Sample Preparation Minimal, usually involves dissolving the sample in a deuterated solvent.[3]More involved, often requiring sample dilution in a volatile solvent and filtration.[4]
Information Provided Detailed structural information, including atom connectivity (through coupling constants), stereochemistry, and dynamic processes.[5]Molecular weight, elemental composition (with high-resolution MS), and structural information through fragmentation patterns (MS/MS).[6]
Quantitative Analysis Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.[1]Can be quantitative, but often requires calibration curves and internal standards due to variations in ionization efficiency.[7]
Throughput Lower, with acquisition times ranging from minutes to hours per sample.[8]Higher, with analysis times of a few minutes per sample.
Cost Higher initial instrument cost and maintenance.[1][2]Lower initial instrument cost and maintenance compared to NMR.[2]

Experimental Data for N-Boc-Piperidine Derivatives

The following tables summarize key spectroscopic data for N-Boc-piperidine and a selection of its derivatives, providing a baseline for comparison and identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
CompoundSolvent¹H NMR Chemical Shift (δ) in ppm¹³C NMR Chemical Shift (δ) in ppm
N-Boc-piperidine CDCl₃1.46 (s, 9H), 1.55 (m, 6H), 3.39 (t, 4H)154.9, 79.2, 44.5 (br), 28.5, 25.8, 24.6
tert-butyl 4-aminopiperidine-1-carboxylate --154.8, 79.3, 49.8, 43.6, 33.6, 28.5
(2,4-difluorophenyl)(piperidin-1-yl)methanone DMSO-d₆--
Aryl-substituted N-Boc-piperidine derivative CDCl₃7.21 (t, J = 7.4 Hz, 2H), 7.16 – 7.10 (m, 3H), 3.91 (br s, 1H), 3.26 (br s, 2H), 3.03 (d, J = 12.9 Hz, 1H), 2.47 (dd, J = 13.0, 9.5 Hz, 1H), 1.75 – 1.59 (m, 4H), 1.44 (s, 9H)154.7, 139.4, 129.6, 128.5, 126.3, 79.3, 58.9, 46.6, 40.4, 29.5, 28.8, 23.1[9]
Table 2: Mass Spectrometry Data
CompoundIonization ModeCalculated m/zFound m/z
N-Boc-piperidine ESI-TOF--
Aryl-substituted N-Boc-piperidine derivative ESI-TOF[M+Na]⁺ 270.12313270.12348[9]
Alkyl-substituted N-Boc-piperidine derivative 1 ESI-TOF[M+Na]⁺ 290.20905290.20948[9]
Alkyl-substituted N-Boc-piperidine derivative 2 ESI-TOF[M+Na]⁺ 334.23527334.23557[9]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized for individual instruments and derivatives.

NMR Spectroscopy
  • Sample Preparation :

    • Weigh 5-25 mg of the N-Boc-piperidine derivative for ¹H NMR or 50-100 mg for ¹³C NMR.[8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8][10]

    • Transfer the solution to a 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum using a standard single-pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[5][11]

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation :

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent like methanol, acetonitrile, or dichloromethane.[4]

    • Dilute the stock solution to a final concentration of around 10 µg/mL with a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid for positive ion mode.[4]

    • Ensure the final solution is free of any precipitates; filter if necessary.[4]

  • Instrument Setup :

    • The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

    • Positive ion mode is generally used for N-Boc-piperidine derivatives due to the basicity of the nitrogen atom.[6]

    • Set the ESI source parameters, including nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage, to optimal values for the instrument and analyte.[12]

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000) to identify the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[6][13] Common fragmentations for N-Boc derivatives involve the loss of isobutylene (C₄H₈) and subsequent loss of CO₂.[14]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for NMR and mass spectrometry analysis and the logical process of integrating their data for structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample (5-50 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) acq3->acq4 an1 Process Spectra (FT, Phasing, Baseline Correction) acq4->an1 an2 Assign Signals an1->an2 an3 Elucidate Structure an2->an3 MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis ms_prep1 Prepare Stock Solution (~1 mg/mL) ms_prep2 Dilute to Working Concentration (~10 µg/mL) ms_prep1->ms_prep2 ms_prep3 Filter if Necessary ms_prep2->ms_prep3 ms_acq1 Infuse into ESI Source ms_prep3->ms_acq1 ms_acq2 Acquire Full Scan MS ms_acq1->ms_acq2 ms_acq3 Select Precursor Ion ms_acq2->ms_acq3 ms_acq4 Perform MS/MS (CID) ms_acq3->ms_acq4 ms_an1 Determine Molecular Weight ms_acq4->ms_an1 ms_an2 Analyze Fragmentation Pattern ms_an1->ms_an2 ms_an3 Confirm Structure/Formula ms_an2->ms_an3 Data_Integration cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis nmr_data ¹H, ¹³C, 2D NMR Data nmr_info Provides: - Carbon-Hydrogen Framework - Atom Connectivity - Stereochemistry nmr_data->nmr_info elucidation Structural Elucidation of N-Boc-Piperidine Derivative nmr_info->elucidation ms_data MS and MS/MS Data ms_info Provides: - Molecular Weight - Elemental Formula - Key Functional Groups ms_data->ms_info ms_info->elucidation

References

A Comparative Analysis of the Biological Activities of Piperidine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, featured in a diverse array of pharmaceuticals targeting a wide range of biological systems.[1][2][3][4][5] This guide provides a comparative analysis of the biological activities of several prominent piperidine-containing drugs: methylphenidate, risperidone, fexofenadine, loratadine, and donepezil. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their distinct mechanisms of action and pharmacological effects.

Quantitative Comparison of Biological Activities

The following table summarizes the key in vitro biological activities of the selected piperidine-based pharmaceuticals, providing a quantitative basis for comparison.

DrugPrimary Target(s)Assay TypeKey ParameterValue
Methylphenidate Dopamine Transporter (DAT), Norepinephrine Transporter (NET)Neurotransmitter Reuptake InhibitionIC₅₀ (DAT)4.1 nM
IC₅₀ (NET)8.7 nM
Risperidone Dopamine D₂ Receptor, Serotonin 5-HT₂ₐ ReceptorReceptor BindingKᵢ (D₂)3.1 nM
Kᵢ (5-HT₂ₐ)0.16 nM
Fexofenadine Histamine H₁ ReceptorReceptor BindingKᵢ (H₁)10.3 nM
Loratadine Histamine H₁ ReceptorReceptor BindingKᵢ (H₁)33.1 nM
Donepezil Acetylcholinesterase (AChE)Enzyme InhibitionIC₅₀ (AChE)7.6 - 41 nM

Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of these piperidine-based drugs stem from their interaction with specific molecular targets, leading to the modulation of different signaling pathways.

Methylphenidate: Dopamine and Norepinephrine Reuptake Inhibition

Methylphenidate is a psychostimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[6][7] Its mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7] This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[6]

Methylphenidate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine/Norepinephrine Dopamine/Norepinephrine Dopamine_NE_ext Dopamine / Norepinephrine Dopamine/Norepinephrine->Dopamine_NE_ext Release DAT_NET DAT / NET Dopamine_NE_ext->DAT_NET Reuptake Receptors Postsynaptic Receptors Dopamine_NE_ext->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction Activation Methylphenidate Methylphenidate Methylphenidate->DAT_NET Blocks

Mechanism of Action of Methylphenidate.
Risperidone: D₂ and 5-HT₂ₐ Receptor Antagonism

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[8] Its therapeutic effects are attributed to its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[8][9][10] The blockade of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[8] The simultaneous antagonism of 5-HT₂ₐ receptors may contribute to a lower incidence of extrapyramidal side effects and efficacy against negative symptoms.[9][11]

Risperidone_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D₂ Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT₂ₐ Receptor Serotonin->HT2A_Receptor Binds D2_Signal D₂ Signaling D2_Receptor->D2_Signal Activates HT2A_Signal 5-HT₂ₐ Signaling HT2A_Receptor->HT2A_Signal Activates Risperidone Risperidone Risperidone->D2_Receptor Blocks Risperidone->HT2A_Receptor Blocks

Mechanism of Action of Risperidone.
Fexofenadine and Loratadine: Histamine H₁ Receptor Antagonism

Fexofenadine and loratadine are second-generation antihistamines used to treat allergic conditions.[12][13] They act as inverse agonists at the histamine H₁ receptor, which is a G-protein coupled receptor (GPCR).[14] By blocking the action of histamine at these receptors, they prevent the downstream signaling cascade that leads to allergic symptoms such as vasodilation and increased vascular permeability.[14][15]

Antihistamine_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1_Receptor H₁ Receptor (GPCR) Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Antihistamine Fexofenadine / Loratadine Antihistamine->H1_Receptor Blocks

Mechanism of Action of H₁ Antihistamines.
Donepezil: Acetylcholinesterase Inhibition

Donepezil is an acetylcholinesterase (AChE) inhibitor used for the palliative treatment of Alzheimer's disease.[2][3] By reversibly inhibiting AChE, donepezil prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[16][17] This leads to an increased concentration and duration of action of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease.[16]

Donepezil_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling ACh_Receptor->Neuronal_Signaling Activates Donepezil Donepezil Donepezil->AChE Inhibits Uptake_Assay_Workflow start Start cell_plating Plate cells expressing DAT or NET start->cell_plating preincubation Pre-incubate cells with test compound (e.g., Methylphenidate) cell_plating->preincubation add_radioligand Add radiolabeled substrate (e.g., [³H]dopamine) preincubation->add_radioligand incubation Incubate to allow for uptake add_radioligand->incubation terminate_uptake Terminate uptake and wash cells incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis quantification Quantify radioactivity via scintillation counting cell_lysis->quantification data_analysis Analyze data to determine IC₅₀ quantification->data_analysis end End data_analysis->end

References

A Comparative Economic Assessment of Chiral Amine Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral amines is a critical step in the creation of numerous pharmaceuticals and fine chemicals. The choice of synthetic route has significant implications for the economic viability, scalability, and environmental impact of the manufacturing process. This guide provides an objective comparison of the four primary methodologies for chiral amine production: biocatalytic transamination, biocatalytic reductive amination, chemo-catalytic asymmetric hydrogenation, and classical diastereomeric resolution. The performance of each method is evaluated based on key quantitative metrics and supported by detailed experimental protocols.

At a Glance: Comparing the Routes to Chiral Amines

The selection of an optimal production route for a specific chiral amine is a multifaceted decision, balancing factors such as yield, enantioselectivity, catalyst cost, and process complexity. The following table summarizes the key performance indicators for each of the four main synthetic strategies.

MetricBiocatalytic TransaminationBiocatalytic Reductive AminationAsymmetric HydrogenationClassical Diastereomeric Resolution
Typical Yield >90%[1]31% (can be improved to 80-90%)[1][2]>90%<50% (per enantiomer)
Enantiomeric Excess (e.e.) >99%[3]>99%>95%>99% (after multiple recrystallizations)
Key Advantages High selectivity, mild reaction conditions, environmentally friendly.High atom economy, uses inexpensive ammonia as an amine source.High efficiency, low catalyst loading, broad substrate scope.Well-established, robust technology, no specialized catalysts required.
Key Disadvantages Unfavorable reaction equilibrium, potential product inhibition.Lower enzyme activity compared to transaminases, requires cofactor regeneration.High cost and toxicity of precious metal catalysts, requires high pressure and anhydrous conditions.[3]Maximum 50% theoretical yield for the desired enantiomer, requires stoichiometric amounts of resolving agent, can be labor-intensive.[3]
Estimated Unit Price ~$0.51/g (for (S)-α-methylbenzylamine)[1]~$2.06/g (can be reduced to $0.5-0.6/g with improved enzyme activity)[1][2]Varies significantly with catalyst cost.Varies depending on the cost of the resolving agent and the number of recrystallizations.

In-Depth Analysis of Production Routes

Biocatalytic Approaches: A Green Alternative

Biocatalytic methods for chiral amine synthesis have gained significant traction due to their high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.[1]

This method utilizes transaminase enzymes to transfer an amino group from an amine donor to a prochiral ketone, producing a chiral amine with high enantiomeric excess.[4] A key challenge in transamination is the often unfavorable reaction equilibrium, which can be addressed by using a large excess of the amine donor or by removing the ketone byproduct.

Economic Considerations: The cost of the transaminase enzyme is a significant factor in the overall process economics. For the production of (S)-α-methylbenzylamine, the biocatalyst cost can account for over 90% of the raw material costs.[1] However, with optimized processes, the unit price can be competitive, estimated at approximately $0.51/g.[1]

Reductive amination employs amine dehydrogenases (AmDHs) or reductive aminases (RedAms) to directly convert a ketone to a chiral amine using ammonia as the amine source.[5][6] This route is highly atom-economical and avoids the use of an amino donor co-substrate. However, the activity of currently available AmDHs is often lower than that of transaminases, leading to lower conversion rates and higher production costs.[1]

Economic Considerations: The enzyme cost is the primary driver of the production cost. In a case study for (S)-α-methylbenzylamine production, the unit price was estimated at $2.06/g with a 31% conversion rate.[1] However, it is projected that by improving the enzyme's activity to achieve conversion rates of 80-90%, the unit price could be reduced to a more competitive $0.5-0.6/g.[1][2]

Chemo-catalytic Approach: High Efficiency and Broad Scope

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines, involving the reduction of a prochiral imine using a chiral metal catalyst, typically based on iridium, rhodium, or ruthenium.[7][8] This method offers high efficiency, low catalyst loadings, and a broad substrate scope.[3]

Economic Considerations: The primary economic drawback of asymmetric hydrogenation is the high cost of the precious metal catalysts and the often complex chiral ligands.[3] While catalyst loadings are low, the initial investment can be substantial. The need for high-pressure equipment and anhydrous reaction conditions also contributes to the overall process cost. For the production of sitagliptin, a ruthenium-catalyzed process was estimated to have a manufacturing cost of €35.5/mol, which was higher than a transaminase-based biocatalytic route (€32.5/mol).[9]

Classical Method: A Time-Tested Approach

This traditional method involves the reaction of a racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts.[10][11] These diastereomers have different physical properties, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered from the separated salt.

Economic Considerations: The main economic limitation of this method is the theoretical maximum yield of 50% for the desired enantiomer, with the other half being discarded or requiring a separate racemization and recycling process.[3] The cost of the stoichiometric resolving agent and the solvents used for multiple recrystallization steps also contribute to the overall cost. While it is a well-established and robust technique, it can be labor-intensive and less atom-economical compared to asymmetric methods.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a starting point for researchers and can be optimized for specific substrates and scales.

Protocol 1: Biocatalytic Transamination of Acetophenone

This protocol describes the synthesis of (S)-α-methylbenzylamine from acetophenone using a transaminase.

  • Materials:

    • Acetophenone

    • Isopropylamine (amine donor)

    • Transaminase (e.g., from Codexis or other commercial suppliers)

    • Pyridoxal 5'-phosphate (PLP) cofactor

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

    • Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • In a temperature-controlled reaction vessel, prepare a solution of the buffer and PLP.

    • Add the transaminase enzyme to the buffer solution and stir gently until dissolved.

    • Add the isopropylamine amine donor to the reaction mixture.

    • Initiate the reaction by adding the acetophenone substrate.

    • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with stirring for 24-48 hours.

    • Monitor the reaction progress by taking samples periodically and analyzing by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Upon completion, stop the reaction and extract the product with an organic solvent.

    • Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the chiral amine.

    • Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.

Protocol 2: Asymmetric Hydrogenation of an Imine

This protocol outlines the general procedure for the synthesis of a chiral amine via asymmetric hydrogenation of a pre-formed imine.

  • Materials:

    • Prochiral imine

    • Chiral iridium, rhodium, or ruthenium catalyst precursor (e.g., [Ir(COD)Cl]₂)

    • Chiral phosphine ligand (e.g., a BINAP or Josiphos derivative)

    • Anhydrous, degassed solvent (e.g., methanol, toluene)

    • Hydrogen gas (high pressure)

  • Procedure:

    • In a glovebox, charge a high-pressure reactor with the catalyst precursor and the chiral ligand in the anhydrous, degassed solvent.

    • Stir the mixture at room temperature to form the active catalyst.

    • Add the imine substrate to the reactor.

    • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by analyzing aliquots by GC or HPLC.

    • After the reaction is complete, carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by chromatography or crystallization.

    • Determine the yield and enantiomeric excess by chiral HPLC or GC.

Protocol 3: Classical Diastereomeric Resolution of 1-Phenylethylamine

This protocol describes the resolution of racemic 1-phenylethylamine using (+)-tartaric acid.[10][11]

  • Materials:

    • Racemic 1-phenylethylamine

    • (+)-Tartaric acid

    • Methanol

    • Sodium hydroxide solution (e.g., 10% w/v)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve (+)-tartaric acid in warm methanol in an Erlenmeyer flask.

    • Slowly add the racemic 1-phenylethylamine to the tartaric acid solution with stirring. An exothermic reaction will occur.

    • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[10]

    • To recover the free amine, dissolve the crystals in water and add sodium hydroxide solution until the solution is basic.

    • Extract the liberated amine with diethyl ether.

    • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the enantiomerically enriched amine.

    • The enantiomeric excess of the resolved amine can be determined by polarimetry or chiral chromatography.

Visualizing the Production Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each chiral amine production route.

Biocatalytic_Transamination Biocatalytic Transamination Workflow Prochiral_Ketone Prochiral Ketone Reaction_Vessel Bioreactor (Transaminase, PLP, Buffer) Prochiral_Ketone->Reaction_Vessel Amine_Donor Amine Donor Amine_Donor->Reaction_Vessel Reaction Enzymatic Transamination Reaction_Vessel->Reaction Product_Mixture Reaction Mixture (Chiral Amine, Ketone Byproduct) Reaction->Product_Mixture Extraction Solvent Extraction Product_Mixture->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Chiral_Amine Enantiopure Chiral Amine Purification->Chiral_Amine

Caption: Workflow for biocatalytic transamination.

Asymmetric_Hydrogenation Asymmetric Hydrogenation Workflow Prochiral_Imine Prochiral Imine Reactor High-Pressure Reactor (Anhydrous Solvent) Prochiral_Imine->Reactor H2_Gas Hydrogen Gas (High Pressure) H2_Gas->Reactor Catalyst_System Chiral Metal Catalyst (e.g., Ir, Rh, Ru) Catalyst_System->Reactor Hydrogenation Asymmetric Hydrogenation Reactor->Hydrogenation Crude_Product Crude Chiral Amine Hydrogenation->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Chiral_Amine Enantiopure Chiral Amine Purification->Chiral_Amine

Caption: Workflow for asymmetric hydrogenation.

Classical_Resolution Classical Diastereomeric Resolution Workflow Racemic_Amine Racemic Amine Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation Resolving_Agent Chiral Resolving Agent Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Filtration Crystallization->Separation Salt_Liberation Liberation of Amine (Base Treatment) Separation->Salt_Liberation Less Soluble Salt Mother_Liquor Mother Liquor (Other Diastereomer) Separation->Mother_Liquor More Soluble Salt Extraction Solvent Extraction Salt_Liberation->Extraction Chiral_Amine Enantiopure Chiral Amine Extraction->Chiral_Amine

Caption: Workflow for classical diastereomeric resolution.

References

Reactivity in Acylation: A Comparative Analysis of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within pharmaceutical and drug development, the acylation of amines to form amides is a cornerstone reaction. The nucleophilic character of the amine is a critical determinant of reaction efficiency. This guide provides a comprehensive comparison of the reactivity of primary and secondary amines in acylation reactions, supported by established chemical principles and detailed experimental protocols for quantitative comparison.

Executive Summary

Primary amines generally exhibit greater reactivity towards acylating agents than secondary amines. This heightened reactivity is predominantly attributed to lesser steric hindrance around the nitrogen atom. While secondary amines are typically more basic due to the electron-donating inductive effect of two alkyl groups, the increased steric bulk often impedes their approach to the electrophilic carbonyl carbon of the acylating agent. Consequently, the less sterically encumbered primary amines can more readily participate in the nucleophilic attack that initiates the acylation process.

Data Presentation: A Comparative Overview

Direct kinetic data for the acylation of a wide range of primary and secondary amines under identical conditions is not extensively available in the literature due to the often rapid and exothermic nature of these reactions.[1] However, relative reactivity can be reliably inferred from competitive experiments and is widely accepted based on fundamental organic chemistry principles.[1][2]

Table 1: Qualitative Comparison of Reactivity in Acylation

Amine TypeGeneral Reactivity with Acylating AgentsKey Influencing Factors
Primary Amine (e.g., Ethylamine)HighSuperior Nucleophilicity (in practice): The lone pair of electrons on the nitrogen is more accessible.[1] Minimal Steric Hindrance: The presence of only one alkyl group allows for an easier approach to the electrophile.[1]
Secondary Amine (e.g., Diethylamine)Moderate to HighIncreased Basicity: The two electron-donating alkyl groups increase electron density on the nitrogen.[2] Increased Steric Hindrance: The two alkyl groups create a more crowded environment around the nitrogen, making nucleophilic attack more challenging.[1][2]

Table 2: Basicity of Representative Primary and Secondary Amines

Basicity, indicated by the pKa of the conjugate acid, influences nucleophilicity. A higher pKa value corresponds to a stronger base. While secondary amines are generally more basic, this does not always translate to higher reactivity in acylation due to steric factors.[2]

AmineStructurepKa of Conjugate Acid
Ethylamine (Primary)CH₃CH₂NH₂10.6
Diethylamine (Secondary)(CH₃CH₂)₂NH10.9
Propylamine (Primary)CH₃CH₂CH₂NH₂10.7
Dipropylamine (Secondary)(CH₃CH₂CH₂)₂NH11.0

Factors Influencing Differential Reactivity

The disparity in reactivity between primary and secondary amines in acylation is governed by a delicate interplay of electronic and steric effects.

G Factors Influencing Amine Acylation Reactivity cluster_primary Primary Amine (R-NH₂) cluster_secondary Secondary Amine (R₂-NH) p_steric Low Steric Hindrance p_reactivity Higher Reactivity p_steric->p_reactivity p_electronic Accessible Lone Pair p_electronic->p_reactivity s_steric High Steric Hindrance s_reactivity Lower Reactivity s_steric->s_reactivity s_electronic Increased Basicity s_electronic->s_reactivity (often outweighed by sterics) AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->p_reactivity facile attack AcylatingAgent->s_reactivity hindered attack

Factors influencing the acylation reactivity of primary vs. secondary amines.

Experimental Protocols

To quantitatively assess the relative reactivity of primary and secondary amines, a competitive acylation experiment can be performed.

Competitive Acylation of a Primary and a Secondary Amine with Acetyl Chloride

This experiment directly compares the rate of acylation by allowing a primary and a secondary amine to compete for a limited amount of an acylating agent.[2]

Materials:

  • Primary amine (e.g., benzylamine)

  • Secondary amine (e.g., N-methylbenzylamine)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Triethylamine or pyridine (non-nucleophilic base)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Methodology:

  • Preparation of Stock Solutions: In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare 0.1 M stock solutions of the primary amine, the secondary amine, and triethylamine in anhydrous DCM.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, combine 10 mL of the primary amine solution (1 mmol) and 10 mL of the secondary amine solution (1 mmol). Add 1.1 mL of the triethylamine solution (1.1 mmol).

  • Initiation of Reaction: While stirring vigorously, slowly add 0.5 mL of a 2 M solution of acetyl chloride in anhydrous DCM (1 mmol) dropwise to the amine mixture. The limited amount of acetyl chloride is crucial for the competition.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C for 1 hour. Quench the reaction by adding 10 mL of deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting residue by ¹H NMR spectroscopy, Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative ratio of the N-acetylated primary amine product versus the N-acetylated secondary amine product. A higher ratio of one product indicates a higher reactivity of its parent amine under these competitive conditions.[2]

Conclusion

References

Evaluating the stability of Boc protecting group under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the intricate assembly of peptides and complex drug molecules. Its widespread use is attributed to its predictable stability profile: robust under many synthetic conditions yet readily cleaved under specific acidic environments. This guide provides an objective comparison of the Boc group's stability under various chemical conditions, supported by experimental data, detailed protocols, and visual aids to empower researchers in making informed decisions for their synthetic strategies.

Comparative Stability Profile

The utility of a protecting group is defined by its ability to remain intact through various reaction steps while being selectively removable when desired. The Boc group is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] This characteristic makes it "orthogonal" to other common amine protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1] However, the defining feature of the Boc group is its lability to acidic conditions, which allows for its selective removal without affecting other protecting groups.[1]

Data Presentation: Stability Under Various Conditions

The following tables summarize the stability of the Boc protecting group under a range of acidic, basic, and other common reaction conditions.

Table 1: Stability of the Boc Group under Acidic Conditions

Acidic ReagentConcentrationSolventTemperature (°C)TimeCleavage (%)Reference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Room Temp30 min - 3 h>95[2]
Trifluoroacetic Acid (TFA)1%DCM / TriisopropylsilaneRoom Temp-Stable[3]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp1 - 4 h>99[2]
p-Toluenesulfonic Acid (pTSA)StoichiometricEthyl Acetate50-60-Effective[4]
Lewis Acids (e.g., ZnBr₂, AlCl₃)VariesDichloromethane (DCM)VariesVariesEffective[5]

Table 2: Stability of the Boc Group under Basic and Other Conditions

Reagent/ConditionConcentration/DetailsSolventTemperature (°C)TimeCleavage (%)Reference(s)
Sodium Hydroxide (NaOH)AqueousWater/DioxaneRoom Temp-Stable[6][]
Potassium Carbonate (K₂CO₃)SaturatedMethanolReflux-Stable (for typical amines)[8]
Triethylamine (Et₃N)-Methanol/Water5516 hStable
Piperidine20%N,N-Dimethylformamide (DMF)Room Temp-Stable[2]
Sodium Borohydride (NaBH₄)VariesEthanolVaries-Generally Stable (can cleave Boc-indoles)[9][10]
Catalytic Hydrogenation (H₂, Pd/C)1 atmVariesRoom Temp-Stable[11]
Grignard Reagents (e.g., RMgX)VariesTHF/EtherVaries-Generally Stable (can be cleaved in some cases)[12]
Organolithium Reagents (e.g., n-BuLi)VariesTHF/Ether-95 to Room Temp-Generally Stable[13][14]
Oxidizing Agents (e.g., KMnO₄)VariesVariesVaries-Generally Stable[15]

Experimental Protocols

To quantitatively assess and compare the stability of protecting groups, a standardized experimental protocol is essential.

Protocol 1: Standardized Stability Assessment of a Protecting Group

This protocol is adapted from the "robustness screen" methodology and provides a framework for testing the stability of a Boc-protected compound under various reaction conditions.[1]

Materials:

  • Boc-protected substrate of interest

  • A set of test reagents (e.g., various acids, bases, oxidants, reductants, nucleophiles)

  • An internal standard (a compound that is stable under all test conditions and easily quantifiable by the chosen analytical method)

  • Appropriate deuterated solvents for NMR analysis or solvents for HPLC/LC-MS analysis

  • NMR tubes or HPLC vials

  • NMR spectrometer or HPLC/LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the Boc-protected substrate and the internal standard in a suitable solvent.

  • Reaction Setup: In individual NMR tubes or vials, add a defined volume of the stock solution.

  • Reagent Addition: To each tube/vial, add the specific test reagent at a predetermined concentration. A control sample with no added reagent should also be prepared.

  • Reaction Monitoring: Maintain the samples at a constant temperature and monitor the reaction over time (e.g., at 1h, 4h, 12h, 24h) using the chosen analytical method (¹H NMR, HPLC, or LC-MS).

  • Data Analysis: Quantify the amount of the remaining Boc-protected substrate relative to the internal standard at each time point. The percentage of cleavage can be calculated to determine the stability under each condition.

Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection with TFA

Materials:

  • N-Boc protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[2] Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the free amine with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizing Key Processes

Acid-Catalyzed Deprotection of a Boc-Protected Amine

Boc_Deprotection BocAmine Boc-Protected Amine ProtonatedBoc Protonated Intermediate BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Fragmentation tertButylCation tert-Butyl Cation ProtonatedBoc->tertButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tertButylCation->Isobutene - H⁺ H_plus H⁺ Stability_Workflow start Start: Prepare Stock Solution (Boc-Substrate + Internal Standard) setup Aliquot Stock Solution into Vials start->setup add_reagents Add Test Reagents to Vials (Acid, Base, Oxidant, etc.) setup->add_reagents incubate Incubate at Controlled Temperature add_reagents->incubate monitor Monitor Reaction Over Time (e.g., 1h, 4h, 12h, 24h) incubate->monitor analyze Analyze Samples (NMR, HPLC, or LC-MS) monitor->analyze quantify Quantify Remaining Boc-Substrate vs. Internal Standard analyze->quantify end End: Determine % Cleavage and Assess Stability quantify->end Deprotection_Decision_Tree start Start: Need to Deprotect Boc Group acid_sensitive Is the substrate sensitive to strong acids? start->acid_sensitive other_acid_labile Are other acid-labile groups present? acid_sensitive->other_acid_labile No milder_acid Consider milder acidic conditions: - Lower % TFA - pTSA in EtOAc acid_sensitive->milder_acid Yes standard_conditions Use standard conditions: 20-50% TFA in DCM other_acid_labile->standard_conditions No lewis_acid Consider Lewis acids: - ZnBr₂ in DCM - AlCl₃ in DCM other_acid_labile->lewis_acid Yes

References

A Comparative Guide to the Performance of Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a pivotal decision that profoundly influences the yield, purity, and overall success of synthesizing a target peptide. For researchers, scientists, and professionals in drug development, navigating the extensive landscape of available reagents can be challenging. This guide offers an objective comparison of the performance of commonly employed coupling reagents, supported by experimental data, to facilitate an informed selection process.

The primary role of a coupling reagent is to activate the C-terminal carboxylic acid of an incoming amino acid, transforming it into a reactive species that readily forms a peptide bond with the N-terminal amine of the growing peptide chain attached to a solid support. The ideal reagent should promote rapid and efficient coupling while minimizing side reactions, most notably racemization of the chiral amino acid center. This comparison focuses on some of the most prevalent classes of coupling reagents: aminium/uronium salts like HBTU, HATU, and HCTU, and the widely used carbodiimide DIC in conjunction with the additive Oxyma.

General Workflow of Solid-Phase Peptide Synthesis

The following diagram illustrates the fundamental steps of solid-phase peptide synthesis, highlighting the crucial role of the coupling reagent in the chain elongation process.

Peptide_Synthesis_Workflow General Workflow of Solid-Phase Peptide Synthesis cluster_resin Solid Support cluster_cycle Peptide Elongation Cycle cluster_reagents Reagents for Coupling cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (e.g., Piperidine) Wash1 Wash (e.g., DMF) Deprotection->Wash1 Remove Fmoc group Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (e.g., DMF) Coupling->Wash2 Form peptide bond Wash2->Deprotection Start next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final cycle AA Fmoc-Amino Acid AA->Coupling CouplingReagent Coupling Reagent (e.g., HATU, DIC/Oxyma) CouplingReagent->Coupling Base Base (e.g., DIPEA) Base->Coupling Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).

Quantitative Performance of Coupling Reagents

The efficacy of a coupling reagent is best assessed through quantitative measures of peptide purity and the extent of racemization. The following tables summarize comparative data for several common reagents. It is important to note that performance can be sequence-dependent, and the data presented here serves as a general guide.

Table 1: Comparison of Crude Peptide Purity (%)

Coupling ReagentModel Peptide 1 (Aib-enkephalin)[1]Model Peptide 2 (GHRP-6)[2]
HBTU 92.5 (in DMF)85.2
HATU Not Reported90.5
HCTU Not Reported88.7
DIC/Oxyma 94.2 (in DMF)82.1

Table 2: Comparison of Racemization Levels (%)

Coupling ReagentRacemization-Prone Sequence 1[3]Racemization-Prone Sequence 2[4]
HBTU 5.84.2
HATU 2.11.9
HCTU 3.52.8
DIC/Oxyma 1.51.2

Discussion of Coupling Reagent Performance

Aminium/Uronium Salts (HBTU, HATU, HCTU):

These reagents are known for their high coupling efficiency and rapid reaction kinetics.[1][4]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generally exhibits the highest coupling efficiency and is often the reagent of choice for difficult sequences, including the coupling of sterically hindered or N-methylated amino acids.[5] The presence of the 7-azabenzotriazole moiety is thought to accelerate the coupling reaction and suppress racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and cost-effective aminium salt that provides excellent performance for most standard peptide syntheses.[1]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a more reactive analogue of HBTU due to the electron-withdrawing chloro group, leading to faster reaction times.[4][6]

A potential side reaction with aminium/uronium reagents is the guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[5]

Carbodiimides with Additives (DIC/Oxyma):

  • DIC (N,N'-Diisopropylcarbodiimide) is a cost-effective coupling reagent that, when used with an additive, provides excellent performance.[1] A key advantage of DIC is that the urea byproduct formed is soluble in common solvents like DMF, simplifying purification.[1]

  • OxymaPure (Ethyl cyano(hydroxyimino)acetate) is a highly effective additive that enhances coupling efficiency and significantly suppresses racemization.[6][7] The combination of DIC/Oxyma is particularly advantageous for minimizing racemization, especially with sensitive amino acids like histidine and cysteine.[2]

Experimental Protocols

The following provides a general methodology for the key experiments cited in the performance comparison.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard cycle for peptide elongation on a solid support.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Coupling reagent (e.g., HATU, HBTU, DIC)

  • Additive (if using carbodiimide, e.g., Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The swelled resin is treated with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. This step is typically repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

  • Coupling (Activation and Reaction):

    • For Aminium/Uronium Reagents (e.g., HATU): The Fmoc-amino acid (e.g., 4 equivalents relative to resin loading), the coupling reagent (e.g., 3.9 equivalents), and a base like DIPEA (e.g., 8 equivalents) are dissolved in DMF. This activation mixture is then added to the deprotected peptide-resin. The reaction is allowed to proceed for 30-60 minutes.

    • For Carbodiimide Reagents (e.g., DIC/Oxyma): The Fmoc-amino acid (e.g., 4 equivalents) and the additive (e.g., Oxyma, 4 equivalents) are dissolved in DMF. DIC (e.g., 4 equivalents) is then added to the solution. This mixture is added to the deprotected peptide-resin and allowed to react for 1-2 hours.[2]

  • Washing: The resin is washed with DMF to remove unreacted reagents and byproducts.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling cycle, the N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Quantification of Racemization

This method involves the synthesis of a model dipeptide and subsequent analysis to determine the ratio of diastereomers.

Procedure:

  • Peptide Synthesis: A model dipeptide, often containing a racemization-prone amino acid (e.g., Fmoc-Phe-Ser-OH), is synthesized using the coupling reagent to be evaluated under specific conditions (solvent, base, temperature, time).

  • Cleavage: The dipeptide is cleaved from the solid support.

  • Analysis by Chiral HPLC: The crude peptide is dissolved in a suitable solvent and analyzed by chiral high-performance liquid chromatography (HPLC).

  • Quantification: The peaks corresponding to the desired L-L diastereomer and the racemized D-L diastereomer are identified. The extent of racemization is calculated by integrating the peak areas of the two diastereomers.[3]

Conclusion and Recommendations

The selection of a peptide coupling reagent involves a trade-off between speed, cost, efficiency, and the imperative to minimize side reactions.

  • For routine and rapid synthesis of a broad range of peptides, HATU and HCTU are excellent choices due to their high reactivity and efficiency.[2][5]

  • When racemization is a primary concern , particularly with sensitive amino acids, the DIC/Oxyma system is often superior.[2][4]

  • For cost-effectiveness in large-scale synthesis , carbodiimide-based methods like DIC/Oxyma can be highly advantageous when protocols are well-optimized.[2]

Ultimately, the optimal coupling strategy is dictated by the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product. Careful consideration of these factors will guide the researcher to the most suitable coupling reagent for their application.

References

A Researcher's Guide to Orthogonal Protecting Group Strategies in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of multi-step chemical synthesis, particularly in the fields of peptide, carbohydrate, and natural product synthesis, the strategic use of protecting groups is fundamental to success. Orthogonal protecting group strategies, which involve the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting others, provide the precision required for the synthesis of complex molecules.[1][2] This guide offers a comprehensive comparison of common orthogonal protecting group strategies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in designing efficient and robust synthetic routes.

Core Principles of Orthogonal Protection

The essence of an orthogonal protection strategy lies in the selective deprotection of a specific functional group in a molecule containing multiple protected functionalities.[3] This is achieved by choosing protecting groups that are labile to different classes of reagents or reaction conditions. For instance, one group might be removed by acid, another by base, a third by photolysis, and a fourth by a specific enzyme or metal catalyst. This allows for the sequential unmasking and reaction of different parts of a molecule, which is crucial for building complex architectures like peptides and oligosaccharides.[2][4]

Orthogonal Protecting Group Strategies in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a prime example of the power of orthogonal protection.[1] The two most established strategies are the Boc/Bzl and the Fmoc/tBu approaches.[5]

Comparison of Major SPPS Strategies
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Amino Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Amino Deprotection Acid-labile (e.g., TFA)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection Strong acid-labile (e.g., Bzl, Tos)Acid-labile (e.g., tBu, Trt, Boc)
Final Cleavage Very strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Orthogonality Quasi-orthogonal (graded acid lability)Fully orthogonal (acid vs. base)[6]
Advantages Effective for long or aggregation-prone peptides.[6]Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins).[6]
Disadvantages Harsh final cleavage can degrade sensitive residues; requires specialized equipment.[6]Aggregation can be an issue for long or hydrophobic sequences.[6]
Performance Comparison: Synthesis of Aβ(1-42) Peptide

The synthesis of the aggregation-prone beta-amyloid (1-42) peptide highlights the practical differences between the two strategies.

ParameterBoc/Bzl StrategyFmoc/tBu Strategy
Crude Purity (Typical) Generally higher for this specific hydrophobic peptide.[5]Can be lower due to aggregation.[5]
Overall Yield (Typical) Often more favorable for aggregation-prone sequences.[5]Can be lower due to incomplete coupling and deprotection.[5]
Major Side Reactions - Alkylation of sensitive residues by carbocations during Boc deprotection.- Acid-catalyzed side reactions.[5]- Aggregation during synthesis.- Aspartimide formation.- Piperidine adduct formation.[5]
Additional Orthogonal Protecting Groups in Peptide Synthesis

For more complex syntheses, such as those involving on-resin cyclization or modification, a third layer of orthogonality is often required. The following table summarizes some commonly used "auxiliary" orthogonal protecting groups.

Protecting GroupProtected FunctionalityDeprotection ConditionsOrthogonal To
Alloc/Allyl Amine (Alloc), Carboxyl (Allyl ester)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[7][8]Fmoc/tBu, Boc/Bzl
Trt (Trityl) Amine, Thiol, Hydroxyl, AmideMild acid (e.g., 1-5% TFA in DCM), AcOH/TFE/DCM.[4]Fmoc/tBu (partially), Boc/Bzl
Mmt (4-Methoxytrityl) Amine, ThiolVery mild acid (e.g., 1% TFA in DCM, HOBt in DCM/TFE).[9]Fmoc/tBu, Boc/Bzl
Dde/ivDde Amine2% Hydrazine in DMF or Hydroxylamine/Imidazole in NMP.[10][11]Fmoc/tBu, Boc/Bzl
Quantitative Data on Mmt Group Removal

The removal of the Mmt group from a cysteine side chain has been optimized, providing valuable quantitative data for researchers. The following table is based on experiments conducted on the peptide oxytocin synthesized on-resin.[12]

Treatment Conditions (2% TFA, 5% TIS in DCM)Total Alkylated Oxytocin (%)
1 x 2 min36.4
3 x 2 min58.7
5 x 2 min69.2
1 x 5 min45.1
3 x 5 min70.0
5 x 5 min78.4
1 x 10 min56.7
3 x 10 min77.0
5 x 10 min 83.6

These results indicate that repeated, shorter treatments are more effective than a single, long treatment for the removal of the Mmt group under these conditions.[12]

Orthogonal Protecting Group Strategies in Carbohydrate Synthesis

The synthesis of complex oligosaccharides presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity.[4] Orthogonal protection is therefore essential for regioselective modification and glycosylation.[13]

A variety of protecting groups are employed, with their removal based on different reaction mechanisms.

Protecting Group ClassExamplesTypical Deprotection Conditions
Ethers Benzyl (Bn), p-Methoxybenzyl (PMB)Catalytic Hydrogenation (e.g., H₂, Pd/C), Oxidative Cleavage (e.g., DDQ, CAN)
Esters Acetyl (Ac), Benzoyl (Bz), Levulinoyl (Lev)Base-catalyzed hydrolysis (e.g., NaOMe), Hydrazine
Silyl Ethers TBDMS, TIPS, TBDPSFluoride ion source (e.g., TBAF)
Acetals Benzylidene, Isopropylidene (IP)Acid-catalyzed hydrolysis

A versatile set of orthogonal protecting groups for the synthesis of highly branched oligosaccharides includes diethylisopropylsilyl (DEIPS), methylnaphthyl (Nap), allyl ether, and levulinoyl (Lev) ester.[14] The strategic use of these groups allows for the selective deprotection and glycosylation at specific positions of a monosaccharide or oligosaccharide.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of orthogonal protecting group strategies.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis (Single Cycle)

This protocol outlines a single coupling and deprotection cycle for manual SPPS on a 0.1 mmol scale.[15]

  • Resin Swelling: Swell 0.1 mmol of Fmoc-amino acid-loaded resin in 5-10 mL of DMF for 30 minutes.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).[15]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in 2 mL of DMF.

    • Add DIEA (0.8 mmol) and agitate for 2 minutes to pre-activate.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.[15]

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis (Single Cycle)

This protocol describes a single cycle for Boc-based SPPS.[1]

  • Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[1]

    • Wash the resin with DCM.

  • Neutralization:

    • Wash the resin with 5% DIEA in DCM (3 x 1 min).

    • Wash with DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents) and an activating agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF or DCM.

    • Add DIEA (if required by the activation method).

    • Add the activated amino acid solution to the resin and react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

Protocol 3: Removal of the Dde Protecting Group

This protocol is for the selective removal of the Dde group from a resin-bound peptide.[11]

  • Prepare a 2% solution of hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 3 minutes, then filter.

  • Repeat the hydrazine treatment two more times.

  • Wash the resin three times with DMF.[11]

Visualizing Orthogonal Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the logic and workflow of orthogonal protecting group strategies.

Orthogonal_Protection_Workflow cluster_synthesis Multi-step Synthesis Start Starting Material (Multiple Functional Groups) Protect Protect Functional Groups (PG1, PG2, PG3) Start->Protect React1 Reaction 1 (at unprotected site) Protect->React1 Deprotect1 Selectively Deprotect PG1 React1->Deprotect1 React2 Reaction 2 (at site of PG1) Deprotect1->React2 Deprotect2 Selectively Deprotect PG2 React2->Deprotect2 React3 Reaction 3 (at site of PG2) Deprotect2->React3 Global_Deprotect Global Deprotection (Remove PG3) React3->Global_Deprotect Final_Product Final Product Global_Deprotect->Final_Product

Caption: Workflow of a multi-step synthesis using an orthogonal protection strategy.

Decision_Tree Start Target Peptide Synthesis Acid_Sensitive Is the peptide or any modification acid-sensitive? Start->Acid_Sensitive Aggregation_Prone Is the sequence long or prone to aggregation? Acid_Sensitive->Aggregation_Prone No Fmoc_Strategy Use Fmoc/tBu Strategy Acid_Sensitive->Fmoc_Strategy Yes Aggregation_Prone->Fmoc_Strategy No Boc_Strategy Consider Boc/Bzl Strategy Aggregation_Prone->Boc_Strategy Yes On_Resin_Mod On-resin modification (e.g., cyclization)? Fmoc_Strategy->On_Resin_Mod Auxiliary_PG Incorporate auxiliary orthogonal PG (e.g., Alloc, Dde, Mmt) On_Resin_Mod->Auxiliary_PG Yes Standard_Fmoc Standard Fmoc/tBu On_Resin_Mod->Standard_Fmoc No

Caption: Decision tree for selecting a peptide synthesis strategy.

Conclusion

The selection of an appropriate orthogonal protecting group strategy is a critical decision in the synthesis of complex molecules. A thorough understanding of the stability and lability of different protecting groups, as well as the nuances of their application, is essential for achieving high yields and purity. This guide provides a foundation for comparing the major strategies in peptide and carbohydrate synthesis, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Essential Protocols for the Safe Disposal of (S)-2-Aminomethyl-1-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and waste management practices. This document provides a comprehensive guide to the proper disposal of (S)-2-Aminomethyl-1-N-Boc-piperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn. Standard laboratory practice dictates the use of a fume hood to minimize inhalation exposure.[5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][5]

  • Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and disposed of as contaminated waste.[1][5]

  • Body Protection: A laboratory coat must be worn at all times.[5]

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer artificial respiration and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

Spill and Leak Management

In the case of a spill, evacuate the immediate area and ensure adequate ventilation.[5]

Procedure for Solid Spills:

  • Avoid the formation of dust.[1]

  • Carefully sweep or shovel the spilled material.

  • Place the collected material into a suitable, labeled, and closed container for disposal.[1][3]

  • Do not allow the product to enter drains or waterways.[1][2]

Disposal Protocol

Chemical waste must be managed in accordance with all local, state, and federal regulations.[2][3] It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidelines.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams.

  • Container Labeling: The waste container must be labeled with the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.[1][2] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Packaging: Dispose of the original product container as unused product.[1]

Quantitative Data Summary

PropertyDataSource
Physical State Solid[1]
Melting Point 60-70°C[1]
UN Number UN 3259 (for similar corrosive solid)[1]
Transport Hazard Class 8 (Corrosive)[1]
Packing Group II[1]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the necessary workflow for handling and disposing of this compound, as well as the logical decision-making process for its disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Measure Compound Weigh/Measure Compound Work in Fume Hood->Weigh/Measure Compound Perform Experiment Perform Experiment Weigh/Measure Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Collect Waste Collect Waste Decontaminate Work Area->Collect Waste Seal & Label Waste Seal & Label Waste Collect Waste->Seal & Label Waste Professional Disposal Professional Disposal Seal & Label Waste->Professional Disposal

Figure 1. Standard Laboratory Workflow for Handling and Disposal.

Start Start Unused Product or Contaminated Material Unused Product or Contaminated Material Start->Unused Product or Contaminated Material Place in Designated Waste Container Place in Designated Waste Container Unused Product or Contaminated Material->Place in Designated Waste Container Is Container Full? Is Container Full? Place in Designated Waste Container->Is Container Full? Is Container Full?->Place in Designated Waste Container No Seal and Label Container Seal and Label Container Is Container Full?->Seal and Label Container Yes Store in Ventilated Area Store in Ventilated Area Seal and Label Container->Store in Ventilated Area Contact Licensed Waste Disposal Service Contact Licensed Waste Disposal Service Store in Ventilated Area->Contact Licensed Waste Disposal Service End End Contact Licensed Waste Disposal Service->End

Figure 2. Logical Flow for Proper Chemical Waste Disposal.

References

Essential Safety and Operational Guide for Handling (S)-2-Aminomethyl-1-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (S)-2-Aminomethyl-1-N-Boc-piperidine. The following procedures for handling, storage, and disposal are based on available data for structurally similar compounds and general laboratory safety protocols.

Hazard Identification and Personal Protective Equipment

Table 1: Hazard Identification Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral)May be harmful if swallowed.[3]Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[2][3]
Skin Corrosion/IrritationCauses skin irritation, potentially severe burns upon direct contact.[1][2][3]Wear protective gloves and clothing. Wash thoroughly after handling.[2][4][5]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[1][2][3]Wear eye and face protection.[4][5][6]
Respiratory IrritationMay cause respiratory irritation.[2][3]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[2][4]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationStandard
Eye/Face ProtectionTightly fitting safety goggles with side-shields or a face shield.[4][5]Conforming to EN 166 (EU) or NIOSH (US).[2][4]
Hand ProtectionChemical-resistant, impervious gloves (e.g., nitrile rubber).[4] Gloves must be inspected prior to use.[4][5]EU Directive 89/686/EEC and the standard EN 374.[2][4]
Skin and Body ProtectionProtective clothing, such as a lab coat or a full suit, and a PVC apron.[1][5]Flame retardant and antistatic protective clothing may be appropriate.
Respiratory ProtectionUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[4]Approved respirator with a suitable filter (e.g., Type AK Filter).[1]

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review SDS of Analogous Compounds Gather PPE Gather Required PPE Review SDS->Gather PPE Prepare Work Area Prepare Ventilated Work Area Gather PPE->Prepare Work Area Don PPE Don Appropriate PPE Prepare Work Area->Don PPE Handle Chemical Handle Chemical in Fume Hood Don PPE->Handle Chemical Store Properly Store in a Tightly Sealed Container Handle Chemical->Store Properly Decontaminate Decontaminate Work Surfaces Handle Chemical->Decontaminate Spill Minor Spill Cleanup Handle Chemical->Spill Exposure First Aid for Exposure Handle Chemical->Exposure Dispose Waste Dispose of Waste According to Regulations Decontaminate->Dispose Waste Doff PPE Doff and Dispose of Contaminated PPE Dispose Waste->Doff PPE

Caption: Workflow for safe handling of this compound.

Procedural Guidance

1. Pre-Handling Preparations:

  • Review Safety Information: Thoroughly review the Safety Data Sheet (SDS) for structurally similar compounds to understand the potential hazards.[1][3]

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] Eyewash stations and safety showers should be readily accessible.[2]

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers before starting work.

2. Handling the Chemical:

  • Personal Protective Equipment: Always wear the recommended PPE as detailed in Table 2.[4][5][6]

  • Avoiding Exposure: Avoid all personal contact, including inhalation of vapors or dust.[1][7] Do not allow clothing wet with the material to stay in contact with skin.[1]

  • Weighing and Transfer: Conduct all weighing and transfers of the chemical within a fume hood to minimize exposure.

  • Storage: Keep the container tightly closed when not in use.[2] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[1][3]

3. Spill Management:

  • Minor Spills: For small spills, immediately clean the area. Avoid breathing vapors.[1] Absorb liquid spills with an inert material (e.g., sand, diatomaceous earth) and place it in a sealed container for disposal.[6] For solid spills, sweep up carefully to avoid creating dust and place in a suitable container for disposal.[5]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1]

4. Disposal Plan:

  • Waste Disposal: All waste materials, including contaminated PPE and cleaning materials, must be handled as hazardous waste.[1]

  • Regulations: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1] Do not allow wash water from cleaning equipment to enter drains.[1]

5. First Aid Measures:

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][4][5] Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2][4][5] If skin irritation occurs, get medical advice.[2] Remove contaminated clothing and wash it before reuse.[4]

  • Ingestion: Rinse mouth with water.[2][8] Do NOT induce vomiting.[3] Call a poison center or doctor if you feel unwell.[2][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] If experiencing respiratory symptoms, call a poison center or doctor.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Aminomethyl-1-N-Boc-piperidine
Reactant of Route 2
(S)-2-Aminomethyl-1-N-Boc-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.